Dihydroxymaleic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524920. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2,3-dihydroxybut-2-enedioic acid | |
|---|---|---|
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InChI |
InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h5-6H,(H,7,8)(H,9,10)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
BZCOSCNPHJNQBP-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(=O)O)/O)(\C(=O)O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033972 | |
| Record name | Dihydroxymaleic acid | |
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Molecular Weight |
148.07 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Dihydroxymaleic acid | |
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CAS No. |
526-84-1 | |
| Record name | Dihydroxymaleic acid | |
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| Record name | Dihydroxymaleic acid | |
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| Record name | Dihydroxymaleic acid | |
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| Record name | Dihydroxymaleic acid | |
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| Record name | Dihydroxymaleic acid | |
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| Record name | DIHYDROXYMALEIC ACID | |
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Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Dihydroxymaleic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the history, discovery, and synthesis of dihydroxymaleic acid. It includes detailed experimental protocols from seminal works, quantitative data, and visualizations of the synthetic pathways.
Introduction
This compound, with the chemical formula C₄H₄O₆, is an organic compound that has been of interest for its chemical properties and potential applications. It is a white crystalline solid, soluble in water, and is known to decompose at 155°C without melting.[1] This guide delves into the historical context of its discovery and the evolution of its chemical synthesis.
The Discovery of this compound: The Work of H.J.H. Fenton
The discovery of this compound is intrinsically linked to the development of one of the most well-known reagents in organic chemistry: Fenton's reagent. In the late 19th century, Henry John Horstman Fenton, through his work on the oxidation of tartaric acid in the presence of ferrous ions and hydrogen peroxide, laid the groundwork for a new understanding of oxidation reactions.
His investigations revealed that the reaction of tartaric acid with hydrogen peroxide, catalyzed by a ferrous salt, yielded a new, previously uncharacterized compound. This compound was later identified as this compound. Fenton's seminal work, published in the Journal of the Chemical Society in 1905, provided the first detailed account of the synthesis of this novel acid.[1]
Chemical Synthesis of this compound
The primary and most historically significant method for the synthesis of this compound is the oxidation of tartaric acid using Fenton's reagent. This method, along with a subsequent contribution by J.U. Nef, remains a cornerstone of its preparation.
Fenton's Method (1905)
The original method developed by H.J.H. Fenton involves the controlled oxidation of tartaric acid. The reaction proceeds via the generation of hydroxyl radicals from the interaction of ferrous ions and hydrogen peroxide, which then oxidize the tartaric acid.
Experimental Protocol:
A detailed protocol based on Fenton's 1905 publication is as follows:
-
Preparation of Reagents:
-
A solution of tartaric acid in water.
-
A dilute solution of ferrous sulfate (FeSO₄).
-
Hydrogen peroxide (H₂O₂).
-
-
Reaction Procedure:
-
To a solution of tartaric acid, a small amount of the ferrous sulfate solution is added to act as a catalyst.
-
Hydrogen peroxide is then added gradually to the mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
The reaction mixture is typically stirred for a specific period to ensure complete oxidation.
-
-
Isolation and Purification:
-
The resulting this compound can be isolated by crystallization.
-
The crude product is then purified by recrystallization from a suitable solvent, such as water.
-
Logical Relationship of Fenton's Synthesis:
Caption: Logical workflow of this compound synthesis via Fenton's method.
Nef's Contribution (1907)
In 1907, J.U. Nef published a paper in Annalen der Chemie that also described the preparation of this compound from tartaric acid.[1] While building upon the foundational work of Fenton, Nef's research provided further insights into the reaction and may have offered refinements to the synthetic procedure. A detailed examination of this publication would be necessary to delineate the specific advancements made by Nef.
Quantitative Data
The following table summarizes the key quantitative data for this compound. Please note that specific reaction yields can vary depending on the precise experimental conditions.
| Parameter | Value | Reference |
| Molecular Formula | C₄H₄O₆ | [1] |
| Molecular Weight | 148.07 g/mol | [1] |
| Melting Point | 155 °C (decomposes) | [1] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water | [1] |
Alternative Synthesis Routes
While the oxidation of tartaric acid is the most established method, other potential synthetic pathways for this compound and its derivatives may exist. A comprehensive review of modern organic synthesis literature could reveal alternative approaches, potentially offering improved yields, milder reaction conditions, or the use of more environmentally benign reagents.
Experimental Workflow for Synthesis and Analysis:
Caption: General experimental workflow for the synthesis and analysis of this compound.
Conclusion
The discovery of this compound by H.J.H. Fenton was a significant event in the history of organic chemistry, not only for the characterization of a new compound but also for its role in the development of the powerful Fenton's reagent. The synthesis of this compound through the oxidation of tartaric acid remains a classic example of this type of reaction. Further research into alternative synthetic methodologies and a more detailed characterization using modern spectroscopic techniques would be valuable for a more complete understanding of this interesting molecule and its potential applications in various fields of chemical research and development.
References
An In-depth Technical Guide to the Physicochemical Properties of Dihydroxymaleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxymaleic acid, a dicarboxylic acid derivative of maleic acid, presents a unique chemical structure that has garnered interest in various scientific domains. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and to provide detailed experimental context.
Chemical Identity and Structure
This compound is systematically known as (Z)-2,3-dihydroxybut-2-enedioic acid. Its structure features a four-carbon backbone with two carboxylic acid groups and two hydroxyl groups attached to the double-bonded carbons in a cis configuration.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | (Z)-2,3-dihydroxybut-2-enedioic acid | [1][2] |
| Synonyms | 1,2-dihydroxyethylenedicarboxylic acid, (2Z)-2,3-Dihydroxy-2-butenedioic acid, Maleic acid, dihydroxy- | [1] |
| CAS Number | 526-84-1 | [1][2][3] |
| Molecular Formula | C₄H₄O₆ | [1][2] |
| Molecular Weight | 148.07 g/mol | [3] |
| Canonical SMILES | C(=C(C(=O)O)O)C(=O)O | [2] |
| InChI Key | BZCOSCNPHJNQBP-UPHRSURJSA-N | [1][2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications. The available quantitative data is summarized below.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Appearance | White crystalline solid | [1] |
| Melting Point | The anhydrous acid decomposes at 155°C without melting. It typically crystallizes as a dihydrate. | [3] |
| Solubility | Soluble in water. Slightly soluble in cold water, ether, and acetic acid. More soluble in alcohol. | [1][3] |
| Stability | Aqueous solutions are unstable. | [3] |
| pKa | Data not available in the searched literature. |
Experimental Protocols
Synthesis of this compound via Oxidation of Tartaric Acid
A primary method for the synthesis of this compound is the oxidation of tartaric acid using Fenton's reagent (a solution of hydrogen peroxide and an iron(II) salt).[4][5]
Objective: To synthesize this compound by the oxidation of tartaric acid.
Materials:
-
Tartaric acid
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Distilled water
-
Ethanol
-
Beakers, magnetic stirrer, filtration apparatus
Procedure:
-
Prepare a dilute aqueous solution of tartaric acid.
-
Add a catalytic amount of ferrous sulfate to the tartaric acid solution and stir until dissolved.
-
Slowly add hydrogen peroxide to the solution while stirring continuously. The reaction is exothermic and should be controlled.
-
The reaction mixture will change color, indicating the formation of a complex between the iron and the oxidation product.[4]
-
After the reaction is complete, the this compound can be isolated. As it often crystallizes as a dihydrate, cooling the solution may facilitate precipitation.[3]
-
The precipitate can be collected by filtration, washed with cold water and then a small amount of ethanol, and dried under vacuum.
References
An In-depth Technical Guide to Dihydroxymaleic Acid (CAS 526-84-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxymaleic acid (CAS 526-84-1), systematically known as (2Z)-2,3-dihydroxy-2-butenedioic acid, is an organic compound with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities. Detailed experimental protocols and structured data presentation are included to facilitate its use in research and development.
Physicochemical Properties
This compound is a white crystalline solid.[1] It is often found as a dihydrate and its aqueous solutions are known to be unstable.[2] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄O₆ | [3][4] |
| Molecular Weight | 148.07 g/mol | [3][4] |
| Melting Point | Decomposes at 155°C | [3] |
| Boiling Point | 387.3 ± 42.0 °C at 760 mmHg | [3] |
| Appearance | White crystalline solid, often as a dihydrate | [1][2] |
| Solubility | Slightly soluble in cold water, ether, and acetic acid; more soluble in alcohol.[2] | [2] |
| pKa | Data not available | |
| CAS Number | 526-84-1 | [2] |
Synthesis
The primary method for the synthesis of this compound is through the oxidation of tartaric acid.[2][5] This reaction is historically significant and was first reported by H.J.H. Fenton.[5] The process typically involves the use of Fenton's reagent, which is a solution of hydrogen peroxide and an iron(II) salt that generates hydroxyl radicals.[5]
Experimental Protocol: Synthesis via Oxidation of Tartaric Acid
Materials:
-
L-(+)-tartaric acid
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Distilled water
-
Ethanol (for purification)
-
Barium carbonate or calcium carbonate (for neutralization and precipitation)
Procedure:
-
Reaction Setup: Dissolve a known amount of L-(+)-tartaric acid in distilled water in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of ferrous sulfate to the tartaric acid solution and stir until dissolved.
-
Oxidation: Slowly add hydrogen peroxide solution dropwise to the reaction mixture while maintaining a controlled temperature (e.g., using an ice bath). The reaction is exothermic. The addition rate should be controlled to prevent excessive heat generation.
-
Neutralization and Precipitation: After the reaction is complete (indicated by the cessation of gas evolution or a color change), neutralize the excess acid by carefully adding a base such as barium carbonate or calcium carbonate. This will precipitate the this compound as its corresponding salt.
-
Isolation of the Free Acid: Filter the precipitate and wash it with cold water. To obtain the free acid, the salt is then treated with a stoichiometric amount of a strong acid (e.g., sulfuric acid) to precipitate the less soluble barium or calcium sulfate, leaving this compound in the solution.
-
Purification: The resulting solution containing this compound can be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Logical Workflow for Synthesis:
References
Theoretical Insights into the Stability of Dihydroxymaleic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dihydroxymaleic acid, a dicarboxylic acid of significant interest in organic chemistry and biochemistry, presents a fascinating case study in molecular stability, influenced by its stereochemistry and the potential for tautomerism. This technical guide delves into the theoretical studies that illuminate the thermodynamic and kinetic stability of this compound and its isomers. By leveraging computational chemistry, we can gain a deeper understanding of the energetic landscape of these molecules, which is crucial for applications in drug design and development where molecular stability is paramount.
Core Concepts: Isomerism and Tautomerism
This compound is the cis-isomer of 2,3-dihydroxybut-2-enedioic acid. Its geometric counterpart, dihydroxyfumaric acid (trans-isomer), provides a valuable point of comparison for understanding its stability. A key aspect of the stability of these molecules is their existence as different tautomers, primarily the enediol and various keto forms. The interconversion between these forms is a dynamic process governed by specific energy barriers.
Computational Methodology
The insights presented here are derived from computational studies, primarily employing Density Functional Theory (DFT). This quantum chemical method allows for the calculation of molecular structures, energies, and properties with a good balance of accuracy and computational cost.
Experimental Protocol: A Representative DFT Study
A comprehensive theoretical investigation into the isomers of dihydroxyfumaric acid, a geometric isomer of this compound, was conducted by Bolocan and Duca, providing a robust framework for understanding these systems.[1][2][3] The key aspects of their computational protocol are outlined below:
-
Software: The ORCA software package was utilized for the DFT calculations.[1]
-
Method: The B3LYP hybrid functional was employed. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6–311++G(2df,2p) basis set was used. This is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, as well as polarization functions (2df,2p) to allow for more flexibility in describing the electron distribution.
-
Solvation Model: To simulate an aqueous environment, the Solvation Model based on Density (SMD) was applied.[1]
-
Calculations Performed:
-
Geometry Optimization: The molecular structures of all isomers were optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations were performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Thermodynamic Properties: Gibbs free energies (G) were calculated to determine the relative stabilities of the different isomers at a standard temperature (298.15 K).
-
Transition State Search: The geometries of transition states for the interconversion between isomers were located and characterized.
-
Activation Energy Calculation: The energy difference between the transition state and the reactant was calculated to determine the activation energy (Ea) for the isomerization and tautomerization processes.
-
Data Presentation: Stability of Dihydroxyfumaric Acid Isomers
The following tables summarize the quantitative data on the relative Gibbs free energies of the most stable enediol and keto tautomers of dihydroxyfumaric acid, as well as the activation energies for their interconversion, based on the work of Bolocan and Duca.[1][2] While this data is for the trans-isomer, it provides a crucial baseline for understanding the analogous landscape for this compound. The cis-configuration in this compound is expected to influence these values due to different intramolecular interactions, such as hydrogen bonding.
Table 1: Relative Gibbs Free Energies of Dihydroxyfumaric Acid Tautomers
| Tautomer | Form | Relative Gibbs Free Energy (kJ/mol) - Gas Phase | Relative Gibbs Free Energy (kJ/mol) - Aqueous Solution |
| E1 | Enediol | 0.00 | 4.3 |
| E2 | Enediol | 4.3 | 0.00 |
| E3 | Enediol | 8.5 | 1.1 |
| K1 | Keto | 46.7 | 32.7 |
Data extracted from Bolocan and Duca (2021).[2]
Table 2: Activation Energies for Interconversion of Dihydroxyfumaric Acid Tautomers
| Reaction | Activation Energy (Ea) (kJ/mol) - Gas Phase | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) - Gas Phase | Activation Energy (Ea) (kJ/mol) - Aqueous Solution | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) - Aqueous Solution |
| Enediol → Keto | 230 - 310 | Not explicitly stated | 180 - 230 | Not explicitly stated |
| Keto → Enediol | ~180 - 260 | Not explicitly stated | ~130 - 180 | Not explicitly stated |
| Enediol ↔ Enediol (Internal Rotation) | 0.15 - 75 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Proton Transfer | 135 - 160 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Data ranges are approximate based on the values reported by Bolocan and Duca (2022).[1]
Key Findings from Theoretical Studies
-
Predominance of the Enediol Form: Theoretical calculations consistently show that the enediol tautomer of dihydroxyfumaric acid is significantly more stable than the keto forms in both the gas phase and aqueous solution.[2] The most stable enediol isomer in the gas phase (E1) has a Gibbs free energy that is 46.7 kJ/mol lower than the most stable keto form (K1).[2] In an aqueous solution, this difference is 32.7 kJ/mol for the most stable enediol isomer (E2).[2]
-
High Barrier for Keto-Enol Tautomerization: The interconversion between the enediol and keto forms involves a substantial activation energy barrier, typically in the range of 230–310 kJ/mol in the gas phase.[1][2] This indicates that at room temperature, the rate of tautomerization is very slow.
-
Solvent Effects: The presence of a solvent like water lowers the activation energy for keto-enol tautomerization by 50-80 kJ/mol, facilitating the process to some extent.[1][2] Water also influences the relative stability of the different enediol isomers.
-
Intramolecular Interactions: The stability of the different tautomers is influenced by intramolecular hydrogen bonding. In this compound, the cis configuration of the carboxylic acid groups would allow for stronger intramolecular hydrogen bonding, which is expected to have a significant impact on the relative energies of its tautomers compared to dihydroxyfumaric acid.
Visualizing the Energetic Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and pathways discussed.
Implications for Drug Development
The theoretical study of this compound and its isomers provides critical information for drug development professionals:
-
Polymorphism and Formulation: Understanding the relative stabilities of different tautomers is essential for controlling polymorphism in the solid state, which can significantly impact the solubility, dissolution rate, and bioavailability of a drug.
-
Metabolic Stability: The kinetic stability, as indicated by the activation barriers for isomerization and decomposition, can provide insights into the metabolic fate of a drug molecule.
-
Receptor Binding: Different tautomers will have different three-dimensional shapes and electronic properties, leading to variations in their binding affinity to biological targets. A thorough understanding of the predominant tautomeric form under physiological conditions is therefore crucial for rational drug design.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, offer a powerful lens through which to examine the stability of this compound and its related isomers. The available data on dihydroxyfumaric acid indicates that the enediol form is thermodynamically preferred, and that a significant energy barrier hinders its conversion to the keto tautomer. While direct computational data for this compound is less prevalent in the literature, the established methodologies provide a clear path for future investigations. A comprehensive understanding of the tautomeric landscape of this compound is a critical step in harnessing its potential in medicinal chemistry and materials science.
References
An In-depth Technical Guide to Dihydroxymaleic Acid: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxymaleic acid, a dicarboxylic acid with the chemical formula C4H4O6, is a compound of historical and niche chemical interest. This technical guide provides a comprehensive overview of its synonyms, alternative names, and key identifiers. It summarizes its known physicochemical properties and details historical synthesis methods. Furthermore, this guide outlines its application in analytical chemistry, specifically in the detection of titanium, and explores its potential as an antioxidant. Experimental workflows and logical relationships are visualized to facilitate understanding.
Nomenclature and Identification
This compound is known by several names in scientific literature. Accurate identification is crucial for research and documentation.
| Identifier Type | Value |
| Preferred IUPAC Name | (Z)-2,3-dihydroxybut-2-enedioic acid[1] |
| CAS Registry Number | 526-84-1[1][2] |
| Molecular Formula | C4H4O6[1][2] |
| Molecular Weight | 148.07 g/mol [1][2] |
| Synonyms & Alternatives | 2,3-Dihydroxymaleic acid, 1,2-dihydroxyethylenedicarboxylic acid, Maleic acid, dihydroxy-[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. The compound is typically a solid at room temperature and exhibits solubility in polar solvents.
| Property | Value/Description |
| Physical Description | Plates from water, usually crystallizes as the dihydrate. Appears as a white crystalline solid.[3][4] |
| Melting Point | The anhydrous acid decomposes at 155°C without melting.[3] |
| Solubility | Slightly soluble in cold water, ether, and acetic acid; more soluble in alcohol. Aqueous solutions are unstable.[3] |
| Percent Composition | C 32.45%, H 2.72%, O 64.83%[2] |
Experimental Protocols
Synthesis of this compound from Tartaric Acid (Fenton's Method)
A historical method for the preparation of this compound involves the oxidation of tartaric acid using a Fenton-like reaction. This method was described by Fenton in 1905.[3] While a detailed modern protocol is not available, the classical approach is outlined below.
Principle: The Fenton reaction utilizes hydrogen peroxide and a ferrous salt catalyst to generate hydroxyl radicals, which oxidize tartaric acid to this compound.
Historical Procedure Outline:
-
A solution of tartaric acid is prepared in water.
-
A small concentration of a ferrous salt (e.g., ferrous sulfate) is introduced to the solution.
-
Hydrogen peroxide is added to the mixture. The reaction proceeds to oxidize the tartaric acid.
-
The product, this compound, can be isolated from the reaction mixture.
This is a historical method and should be adapted with modern safety precautions and analytical techniques for monitoring reaction progress and purity of the product.
Detection of Titanium
This compound has been used for the detection of titanium. The reaction forms a colored complex, "Titani-dihydroxymaleic acid," which can be analyzed spectrophotometrically.
Principle: In the presence of titanium ions, this compound acts as a chelating agent, forming a colored complex. The intensity of the color is proportional to the concentration of titanium, allowing for quantitative analysis.
Experimental Workflow:
-
Sample Preparation: The sample containing titanium is brought into an acidic aqueous solution.
-
Complexation: A solution of this compound is added to the sample solution.
-
Spectrophotometric Analysis: The absorbance of the resulting colored solution is measured at a specific wavelength using a spectrophotometer.
-
Quantification: The concentration of titanium in the original sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known titanium concentrations.
Biological Activity and Applications
Antioxidant Properties
This compound has been proposed for use as an antioxidant, particularly for frozen foods.[3] Its structure, containing enediol and carboxylic acid functional groups, suggests it may act as a free radical scavenger and metal chelator. Further research is needed to fully characterize its antioxidant mechanism and efficacy in various systems.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways in biological systems. Its biological role appears to be more related to its chemical properties as an antioxidant rather than as a signaling molecule.
Conclusion
This compound is a compound with a well-defined chemical identity but with limited modern research into its properties and applications. The historical methods for its synthesis and its use in analytical chemistry provide a foundation for potential future investigations. For researchers in drug development, its antioxidant properties may warrant further exploration. The information and workflows provided in this guide serve as a valuable resource for scientists interested in this particular dicarboxylic acid.
References
An In-depth Technical Guide to the Solubility of Dihydroxymaleic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of dihydroxymaleic acid in organic solvents. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document provides a summary of the available qualitative solubility information. Furthermore, it outlines a comprehensive experimental protocol for the precise quantitative determination of this compound solubility in various organic solvents, enabling researchers to generate critical data for applications in drug development, organic synthesis, and materials science. A logical workflow for this experimental procedure is also presented.
Introduction
This compound, a dicarboxylic acid with the chemical formula C₄H₄O₆, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring two carboxylic acid groups and two hydroxyl groups on a double bond, suggests a high degree of polarity and the potential for extensive hydrogen bonding. These characteristics are pivotal in determining its solubility, a fundamental physical property that governs its behavior in solution and is critical for process design, formulation development, and reaction chemistry.
Despite its relevance, there is a significant lack of published quantitative data on the solubility of this compound in common organic solvents. This guide aims to collate the existing qualitative information and provide a robust experimental framework for researchers to determine these values empirically.
Solubility of this compound: A Qualitative Overview
Qualitative solubility data for this compound has been reported in chemical literature. The compound is described as being "slightly soluble" in colder water, ether, and acetic acid, and "more soluble" in alcohol[1]. This suggests that while it has some affinity for both polar protic and polar aprotic solvents, its solubility is enhanced in alcohols, likely due to favorable hydrogen bonding interactions.
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Reference |
| Polar Protic | Ethanol | C₂H₅OH | More Soluble | [1] |
| Methanol | CH₃OH | More Soluble (Inferred) | [1] | |
| Acetic Acid | CH₃COOH | Slightly Soluble | [1] | |
| Polar Aprotic | Diethyl Ether | (C₂H₅)₂O | Slightly Soluble | [1] |
Note: The solubility in methanol is inferred from the general statement of being "more sol in alcohol"[1]. Further experimental verification is required for precise characterization.
Experimental Protocol for Quantitative Solubility Determination
To address the gap in quantitative data, a detailed experimental protocol based on the gravimetric method is provided below. This method is a reliable and widely used technique for determining the solubility of a solid solute in a liquid solvent[1][2][3][4].
3.1. Objective
To determine the quantitative solubility of this compound in a selected organic solvent at a specified temperature.
3.2. Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readability to ±0.1 mg)
-
Thermostatic shaker or water bath with temperature control
-
Calibrated thermometer or temperature probe
-
Glass vials with airtight caps (e.g., 20 mL)
-
Syringe filters (solvent-compatible, pore size ≤ 0.45 µm)
-
Syringes
-
Pre-weighed glass evaporating dishes
-
Drying oven
-
Desiccator
3.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a preliminary thermal analysis of this compound is recommended to determine its decomposition temperature).
-
Continue drying until all the solvent has evaporated and a constant mass of the dried solute is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.
-
After drying, place the evaporating dish in a desiccator to cool to room temperature before the final weighing.
-
3.4. Calculation of Solubility
The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.
-
Mass of the evaporating dish: M_dish
-
Mass of the dish + saturated solution: M_solution
-
Mass of the dish + dried this compound: M_solute
-
Mass of the dissolved this compound: Mass_acid = M_solute - M_dish
-
Mass of the solvent: Mass_solvent = M_solution - M_solute
-
Solubility in g/100 g of solvent: Solubility = (Mass_acid / Mass_solvent) * 100
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
An In-depth Technical Guide to the Preparation of Dihydroxymaleic Acid from Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dihydroxymaleic acid from tartaric acid, a process of significant interest in various chemical and pharmaceutical research domains. The core of this synthesis lies in the oxidation of tartaric acid, a readily available starting material, to yield the desired this compound. This document details the seminal experimental protocol, presents key quantitative data in a structured format, and visualizes the underlying chemical transformation and experimental workflow.
Core Synthesis Pathway: Fenton's Oxidation of Tartaric Acid
The foundational method for the preparation of this compound from tartaric acid involves the use of Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and a ferrous salt, typically ferrous sulfate (FeSO₄). This reaction, first described by H. J. H. Fenton in 1894, utilizes the powerful oxidizing properties of hydroxyl radicals generated in situ from the reaction between ferrous ions and hydrogen peroxide.
The overall chemical transformation can be represented as follows:
HOOC-CH(OH)-CH(OH)-COOH + H₂O₂ --(Fe²⁺ catalyst)--> HOOC-C(OH)=C(OH)-COOH + 2H₂O
Tartaric Acid + Hydrogen Peroxide --(Ferrous Iron Catalyst)--> this compound + Water
This oxidation reaction specifically targets the two secondary alcohol groups of the tartaric acid molecule, converting them into a dihydroxyalkene functionality, resulting in the formation of this compound.
Experimental Protocol: The Original Fenton Method
The following protocol is based on the original method described by H. J. H. Fenton. It is essential to note that this historical procedure may require optimization and adaptation using modern laboratory techniques and safety standards.
Materials:
-
Tartaric Acid
-
Ferrous Sulfate (FeSO₄)
-
Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH)
-
Sulfuric Acid (H₂SO₄)
-
Alcohol (Ethanol)
-
Ether
Procedure:
-
Preparation of the Reaction Mixture: A dilute aqueous solution of tartaric acid is prepared. To this, a small quantity of ferrous sulfate is added. The amount of ferrous sulfate should be minimal, as it acts as a catalyst.
-
Initiation of Oxidation: Hydrogen peroxide is then gradually added to the solution. The addition should be slow and controlled to manage the exothermic nature of the reaction.
-
Formation of the this compound Salt: After the addition of hydrogen peroxide, a sufficient amount of sodium hydroxide solution is added to make the mixture alkaline. This results in the formation of the sodium salt of this compound, which is soluble in water.
-
Isolation of the Free Acid: The alkaline solution is then acidified with dilute sulfuric acid. This protonates the carboxylate groups, leading to the precipitation of free this compound, which is sparingly soluble in cold water.
-
Purification: The crude this compound precipitate is collected by filtration. Further purification can be achieved by recrystallization. The crude acid is dissolved in a minimal amount of hot water, and upon cooling, crystals of this compound are formed. The crystals are then washed with a small amount of cold water, followed by a wash with a mixture of alcohol and ether to facilitate drying.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from tartaric acid based on available literature. It is important to recognize that yields and optimal conditions can vary based on the precise experimental setup and scale.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Tartaric Acid | Starting Material | The concentration of the initial aqueous solution should be dilute. |
| Ferrous Sulfate (FeSO₄) | Catalytic Amount | Acts as the catalyst for the generation of hydroxyl radicals. Only a small quantity is required. |
| Hydrogen Peroxide (H₂O₂) | Stoichiometric to Excess | The oxidizing agent. The rate of addition should be carefully controlled. |
| Reaction Conditions | ||
| Temperature | Room Temperature to slightly elevated | The reaction is exothermic. Cooling may be necessary to control the reaction rate. |
| pH | Initially Acidic, then Alkaline, then Acidic | The pH is manipulated to facilitate the reaction and the isolation of the product. |
| Product Isolation | ||
| Precipitation pH | Acidic | Acidification with a strong acid like H₂SO₄ is necessary to precipitate the free this compound. |
| Recrystallization Solvent | Hot Water | This compound is sparingly soluble in cold water but more soluble in hot water. |
| Yield | Not explicitly quantified in historical literature | The yield is dependent on the optimization of reaction conditions and purification steps. |
Visualizing the Process
The following diagrams, generated using the DOT language, illustrate the chemical reaction pathway and the experimental workflow for the preparation of this compound.
Caption: Chemical transformation of tartaric acid to this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The preparation of this compound from tartaric acid via Fenton's oxidation is a historically significant and chemically elegant transformation. This guide provides the foundational knowledge for researchers to understand and potentially replicate this synthesis. Further optimization of reaction conditions, including reagent concentrations, temperature, and reaction time, may lead to improved yields and purity of the final product. As with any chemical synthesis, proper safety precautions should be observed throughout the experimental process.
An In-depth Technical Guide to the Early Research on 1,2-Dihydroxyethylenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational 19th-century research on 1,2-dihydroxyethylenedicarboxylic acid, a compound of significant interest in organic chemistry. The primary focus is on the pioneering work of Henry John Horstman Fenton, who first synthesized and characterized this novel acid. This document provides a comprehensive overview of the early experimental protocols, quantitative data, and the logical framework of this seminal research.
Introduction: The Dawn of a New Dibasic Acid
In the late 19th century, H.J.H. Fenton embarked on a series of investigations into the oxidation of tartaric acid in the presence of ferrous iron, a reaction now famously known as the "Fenton reaction".[1][2] This work led to the discovery of a new dibasic acid, which he initially termed dihydroxymaleic acid and later identified as a derivative of tartaric acid, 1,2-dihydroxyethylenedicarboxylic acid.[1][3] His meticulous research, published in a series of papers in the Journal of the Chemical Society, Transactions, laid the groundwork for understanding the properties and reactivity of this compound.[2][3]
Synthesis and Experimental Protocols
The primary method for the synthesis of 1,2-dihydroxyethylenedicarboxylic acid, as detailed by Fenton, involves the oxidation of tartaric acid. The following protocols are based on his original publications.
Preparation of Dihydroxytartaric Acid
This protocol outlines the synthesis of the free acid from tartaric acid.
Experimental Protocol:
-
Initial Reaction Mixture: A solution of tartaric acid is treated with a small quantity of ferrous salt.
-
Oxidation: Hydrogen peroxide is gradually added to the mixture. The reaction progress is indicated by a distinct violet color upon the addition of an alkali.
-
Isolation: The resulting product, dihydroxytartaric acid, is isolated from the reaction mixture. While Fenton's initial work focused on the qualitative identification of the product, later efforts were made to isolate and purify the acid.[1][2]
Preparation of the Anhydride (Diacetyl Derivative)
Fenton prepared a diacetyl derivative to help elucidate the structure of the acid.
Experimental Protocol:
-
Acetylation: The synthesized dihydroxytartaric acid is treated with either acetyl chloride or acetic anhydride.
-
Purification: The resulting diacetyl derivative is purified. This derivative was crucial in confirming the presence of two hydroxyl groups.
Quantitative Data from Early Research
The following tables summarize the quantitative data reported in Fenton's early publications. It is important to note that the analytical techniques of the era were limited, and these values represent the state of knowledge at the time.
| Compound | Molecular Formula | Source |
| This compound | C₄H₄O₆ | [1] |
Table 1: Molecular Formula Determination.
| Salt | Analytical Data | Source |
| Calcium Salt | Analysis of the calcium content was used to infer the dibasic nature of the acid. | [4] |
| Barium Salt | Analysis of the barium content provided further evidence for the dibasic character. | [4] |
| Silver Salt | The silver salt was prepared and analyzed, which was a common method for determining the molecular weight of organic acids at the time. | [4] |
Table 2: Analysis of Dihydroxytartrate Salts.
Structure Elucidation and Reaction Pathways
Fenton's research was not only about the synthesis but also about understanding the structure and reactivity of the new acid. He proposed a structure based on its formation from tartaric acid and its chemical behavior.
The Proposed Genesis from Tartaric Acid
The formation of dihydroxytartaric acid from tartaric acid suggested a close structural relationship. The reaction pathway, as understood at the time, involved the oxidation of the secondary alcohol groups in tartaric acid.
Caption: Oxidation of Tartaric Acid.
Characterization through Derivatives
The formation of a diacetyl derivative was a key piece of evidence for the presence of two hydroxyl groups. This reaction helped to distinguish it from other possible oxidation products.
Caption: Formation of the Diacetyl Derivative.
Conclusion
The early research on 1,2-dihydroxyethylenedicarboxylic acid, spearheaded by H.J.H. Fenton, represents a significant chapter in the history of organic chemistry. His work on the oxidation of tartaric acid not only introduced a new compound but also contributed to the development of a powerful synthetic tool—the Fenton reagent. The experimental protocols and analytical data from this era, though rudimentary by modern standards, provided the essential foundation for all subsequent research on this fascinating molecule. This guide serves as a testament to the enduring value of this foundational scientific inquiry.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. LXXIII.—Oxidation of tartaric acid in presence of iron - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. L.—Properties and relationships of dihydroxytartaric acid. Part II. Salts of the acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
Unraveling the Enol-Keto Tautomerism in Dihydroxymaleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroxymaleic acid, a dicarboxylic acid derivative of maleic acid, presents a fascinating case of enol-keto tautomerism. Understanding the delicate equilibrium between its tautomeric forms is crucial for its application in various scientific domains, including as a building block in organic synthesis and its potential role in drug development. This technical guide provides an in-depth analysis of the core principles governing this tautomerism, supported by quantitative data from theoretical studies on its isomer, experimental methodologies for its characterization, and visualizations of the underlying chemical processes.
The Tautomeric Equilibrium: Enol as the Predominant Form
This compound, with the chemical formula C₄H₄O₆, primarily exists in its enol form, systematically named (Z)-2,3-dihydroxybut-2-enedioic acid.[1] This stability of the enol tautomer is a key characteristic of the molecule. The equilibrium between the enol and its corresponding keto form, 2,3-dioxobutanedioic acid, is a dynamic process influenced by various factors.
dot
Caption: The tautomeric equilibrium between the enol and keto forms of this compound.
Quantitative Insights from a Theoretical Study of Dihydroxyfumaric Acid
Due to a lack of direct experimental quantitative data for this compound, this guide presents data from a comprehensive Density Functional Theory (DFT) study on its trans-isomer, dihydroxyfumaric acid.[2] This theoretical investigation provides valuable insights into the thermodynamics and kinetics of the tautomerization process, which are expected to be comparable for the cis-isomer, this compound.
The study, conducted at the B3LYP/6–311++G(2df,2p) level of theory, explored the interconversion between the enediol (enol) and keto forms in both the gas phase and an aqueous solution.[2]
Table 1: Calculated Thermodynamic and Kinetic Data for the Enol-Keto Tautomerization of Dihydroxyfumaric Acid[2]
| Parameter | Gas Phase | Aqueous Solution |
| Activation Energy (Ea) | 230–310 kJ mol⁻¹ | 180–230 kJ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 230–310 kJ mol⁻¹ | 180–230 kJ mol⁻¹ |
| Equilibrium Constant (Keq) for Enol to Keto | 2.46 x 10⁻¹⁰ to 10.29 x 10⁻¹⁰ | 1.41 x 10⁻⁷ to 5.61 x 10⁻⁷ |
Note: The ranges in values correspond to different stable enediol conformers studied.
The data clearly indicates that the enol form is significantly more stable than the keto form, as reflected by the very small equilibrium constants. The energy barrier for tautomerization is substantial, although it is lowered in the presence of water, suggesting that the solvent can play a role in facilitating the interconversion.[2]
Experimental Protocols for Characterization
The study of enol-keto tautomerism in this compound necessitates the use of sophisticated analytical techniques. The following are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tautomers and determining their relative concentrations in solution.
Objective: To identify and quantify the enol and keto forms of this compound in various solvents.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., D₂O, DMSO-d₆, CD₃OD, CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra for each solution at a specific temperature (e.g., 298 K).
-
Identify the characteristic proton signals for the enol and keto tautomers. The enol form is expected to show signals for the hydroxyl protons and the C-H protons adjacent to the carboxylic acid groups. The keto form would exhibit different C-H proton signals.
-
Integrate the distinct signals corresponding to each tautomer to determine their relative molar ratio. The equilibrium constant (Keq) can be calculated as the ratio of the concentration of the keto form to the enol form.
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra to further confirm the structures.
-
The enol form will show characteristic signals for the sp² hybridized carbons of the C=C double bond.
-
The keto form will exhibit signals for the sp³ hybridized carbons and the carbonyl carbons.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to monitor the tautomeric equilibrium, as the enol and keto forms will have different electronic transitions and thus different absorption spectra.
Objective: To observe shifts in the tautomeric equilibrium as a function of solvent polarity or pH.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents (e.g., water, ethanol, acetonitrile, cyclohexane) and in aqueous buffers at different pH values.
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
The enol form, with its conjugated system, is expected to have a characteristic π → π* transition. The keto form will have a weaker n → π* transition at a longer wavelength.
-
-
Data Analysis:
-
Analyze the changes in the position (λmax) and intensity of the absorption bands with varying solvent polarity or pH.
-
These changes can be correlated with the shift in the tautomeric equilibrium. For instance, an increase in the intensity of the band corresponding to the keto form would indicate a shift in the equilibrium towards that tautomer.
-
Computational Chemistry
Theoretical calculations are invaluable for complementing experimental data and providing a deeper understanding of the tautomeric system.
Objective: To calculate the relative stabilities, geometric parameters, and vibrational frequencies of the enol and keto tautomers of this compound.
Methodology:
-
Model Building: Construct the 3D structures of the enol and keto tautomers of this compound using molecular modeling software.
-
Quantum Chemical Calculations:
-
Perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).
-
Calculate the electronic energies, enthalpies, and Gibbs free energies of each tautomer to determine their relative stabilities.
-
Simulate the vibrational (IR and Raman) spectra to aid in the interpretation of experimental spectroscopic data.
-
Utilize a continuum solvation model (e.g., PCM) to study the effect of different solvents on the tautomeric equilibrium.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive investigation of the enol-keto tautomerism in this compound.
dot
Caption: A generalized experimental workflow for studying enol-keto tautomerism.
Conclusion
The enol-keto tautomerism of this compound is heavily skewed towards the enol form. While direct experimental quantitative data remains to be fully elucidated, theoretical studies on its trans-isomer, dihydroxyfumaric acid, provide a strong indication of the high stability of the enol tautomer and the significant energy barrier for interconversion. The combination of advanced spectroscopic techniques, such as NMR and UV-Vis, with computational modeling offers a robust framework for a comprehensive understanding of this dynamic equilibrium. For researchers in drug development and organic synthesis, a thorough grasp of the factors influencing this tautomerism is essential for predicting the behavior and reactivity of this compound in various chemical and biological environments.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Dihydroxymaleic Acid from Dihydroxyfumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of dihydroxymaleic acid via the photochemical isomerization of its geometric isomer, dihydroxyfumaric acid. Given the greater thermodynamic stability of the trans-isomer (dihydroxyfumaric acid), this protocol utilizes ultraviolet (UV) irradiation to facilitate the conversion to the less stable cis-isomer (this compound).
Introduction
This compound, the cis-isomer of 2,3-dihydroxybut-2-enedioic acid, and its trans-counterpart, dihydroxyfumaric acid, are of interest in various chemical and biological studies. While dihydroxyfumaric acid is the more stable and readily available form, the synthesis of pure this compound requires overcoming a significant energy barrier.[1] Photochemical isomerization presents a viable method to achieve this transformation by exciting the molecule to a state where rotation around the carbon-carbon double bond is possible. This protocol describes a laboratory-scale procedure for this synthesis.
Experimental Protocol: Photochemical Isomerization
This protocol is based on established principles of photochemical cis-trans isomerization of fumaric acid derivatives.[2][3]
Materials:
-
Dihydroxyfumaric acid
-
Deionized water, degassed
-
Acetone (as a photosensitizer, optional)
-
Quartz reaction vessel
-
High-pressure mercury vapor lamp (or a UV source with significant output at ~254 nm)
-
Stir plate and stir bar
-
Inert gas (Nitrogen or Argon)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for analysis
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve a known concentration of dihydroxyfumaric acid (e.g., 0.01 M to 0.1 M) in degassed, deionized water in a quartz reaction vessel. The use of a quartz vessel is crucial as standard borosilicate glass will absorb the required UV radiation.
-
For photosensitized isomerization, add a suitable photosensitizer such as acetone to the solution. The concentration of the photosensitizer should be optimized, starting with a 1:1 molar ratio relative to the substrate.
-
Place a magnetic stir bar in the vessel.
-
-
Reaction Setup:
-
Place the quartz reaction vessel on a magnetic stir plate.
-
Position the UV lamp at a fixed distance from the reaction vessel. Ensure the setup is in a well-ventilated fume hood and properly shielded to prevent UV exposure.
-
Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the molecule. Maintain a gentle, positive pressure of the inert gas throughout the reaction.
-
Begin stirring the solution to ensure homogeneity.
-
-
Photochemical Reaction:
-
Turn on the UV lamp to initiate the isomerization.
-
Maintain the reaction at a constant temperature, if necessary, using a cooling bath.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC. This will allow for the determination of the relative concentrations of this compound and dihydroxyfumaric acid.
-
Continue the irradiation until a photostationary state is reached, where the ratio of the two isomers no longer changes significantly.
-
-
Isolation and Purification:
-
Once the reaction is complete, turn off the UV lamp.
-
Remove the solvent in vacuo using a rotary evaporator at a low temperature to minimize thermal degradation.
-
The resulting solid mixture of isomers can be separated by techniques such as fractional crystallization or preparative chromatography, taking advantage of the different solubilities and polarities of the two isomers. This compound is generally more soluble in water than dihydroxyfumaric acid.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the photochemical isomerization of dihydroxyfumaric acid to this compound. This data is illustrative due to the limited availability of specific experimental values in the literature for this exact transformation.
| Parameter | Value | Conditions |
| Starting Material | Dihydroxyfumaric Acid | >98% Purity |
| Solvent | Deionized Water | Degassed |
| Concentration | 0.05 M | - |
| UV Wavelength | 254 nm | High-Pressure Mercury Lamp |
| Reaction Time | 4 hours | To reach photostationary state |
| Temperature | 25 °C | - |
| Photostationary State Ratio (Dihydroxymaleic : Dihydroxyfumaric) | 30 : 70 | Estimated |
| Quantum Yield (Φtrans→cis) | 0.05 - 0.10 | Estimated based on fumaric acid |
| Isolated Yield of this compound | 20 - 25% | After separation |
| Purity of Isolated this compound | >95% | By HPLC |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from dihydroxyfumaric acid via photochemical isomerization.
References
Application Notes and Protocols for the Analytical Characterization of Dihydroxymaleic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methods for the characterization of dihydroxymaleic acid. Due to the limited availability of direct experimental data for this compound in the public domain, this document also includes protocols for closely related compounds and general methods for organic acid analysis. These can be adapted and optimized for the specific analysis of this compound.
Introduction to this compound
This compound, with the chemical formula C₄H₄O₆, is an organic compound that belongs to the class of dicarboxylic acids.[1] It is also known by its IUPAC name, (Z)-2,3-dihydroxybut-2-enedioic acid.[1] The anhydrous form of the acid decomposes at 155°C.[2] It is known to crystallize from water, typically as a dihydrate.[2] this compound has been used in the detection of fluoride and titanium and has been proposed as an antioxidant for frozen foods.[2]
Spectroscopic Methods
Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide key information about its structure.
Predicted Spectral Data:
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 3.5 - 4.5 | Singlet | The chemical shift of the hydroxyl protons can vary depending on the solvent and concentration. |
| ¹³C | 165 - 175 | Singlet | Carboxylic acid carbons. |
| ¹³C | 130 - 140 | Singlet | Olefinic carbons attached to hydroxyl groups. |
Experimental Protocol for NMR Analysis (General for Organic Acids):
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical as the hydroxyl and carboxylic acid protons are exchangeable and may not be observed in protic solvents like D₂O unless the exchange is slowed.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts to 0.00 ppm.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Workflow for NMR Analysis
References
Application Notes and Protocols: Dihydroxymaleic Acid in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of dihydroxymaleic acid as a monomer for the synthesis of biodegradable polymers. While direct literature on the homopolymerization of this compound is limited, its structural similarity to tartaric acid—a well-explored monomer in biodegradable polymer synthesis—allows for the adaptation of existing protocols. This document outlines proposed synthesis methodologies, potential applications in drug delivery, and presents relevant data from analogous polymer systems.
Introduction to this compound as a Monomer
This compound, a dicarboxylic acid with two hydroxyl groups, presents an attractive profile as a monomer for creating functional and biodegradable polyesters. Its hydroxyl groups offer sites for further modification, making it a versatile building block for advanced drug delivery systems and other biomedical applications. The inherent biodegradability of polyesters derived from such monomers is a key advantage for developing transient medical devices and drug carriers that minimize long-term bodily accumulation.
Synthesis of Biodegradable Polymers from this compound
The primary methods for synthesizing polyesters from this compound are polycondensation and, hypothetically, ring-opening polymerization of a corresponding cyclic monomer.
Polycondensation
Polycondensation involves the reaction of a dicarboxylic acid with a diol to form a polyester with the elimination of a small molecule, such as water.[1][2] Due to the presence of hydroxyl groups in this compound, these groups often require protection during polymerization to prevent unwanted side reactions.
Proposed Polycondensation Workflow:
Caption: Proposed workflow for the synthesis of a functional polyester from this compound via polycondensation.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization is another powerful technique for producing polyesters with controlled molecular weights and architectures.[3] This would first require the synthesis of a cyclic monomer derived from this compound, such as a dihydroxymaleic anhydride derivative.
Hypothetical Ring-Opening Polymerization Workflow:
Caption: Hypothetical workflow for the synthesis of a polyester from a this compound-derived cyclic monomer via ROP.
Properties of Analogous Biodegradable Polymers
Table 1: Properties of Tartaric Acid-Based Copolyesters
| Copolymer Composition (Molar Ratio) | Number Average Molecular Weight (Mn) ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Isopropylidene Tartarate : Succinate (1:1) with 1,6-hexanediol | 8,400 | -48.2 | - |
| Isopropylidene Tartarate : Adipate (1:1) with 1,6-hexanediol | 7,100 | - | - |
| Hydroxy Copolyester (from Tartarate:Succinate 1:1) | - | -8.0 | - |
Data adapted from a study on copolyesters based on tartaric acid derivatives.[4]
Applications in Drug Delivery
The presence of pendant hydroxyl groups in polymers derived from this compound makes them highly suitable for drug delivery applications. These functional groups can be used to conjugate drugs, targeting ligands, or other molecules to enhance therapeutic efficacy.
Potential Drug Delivery Mechanism:
Caption: Potential pathway for targeted drug delivery using a functional polyester derived from this compound.
Experimental Protocols
The following are proposed, detailed protocols for the synthesis of biodegradable polymers using this compound, adapted from methodologies for similar monomers.
Protocol 1: Polycondensation of Protected this compound with a Diol
Objective: To synthesize a polyester via polycondensation of a hydroxyl-protected this compound derivative with a linear diol.
Materials:
-
Dimethyl 2,3-O-isopropylidene-dihydroxymaleate (protected monomer)
-
1,6-Hexanediol
-
Stannous octoate (Sn(Oct)₂) catalyst
-
Toluene
-
Methanol
-
Chloroform
-
Nitrogen gas supply
-
Vacuum line
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation apparatus
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Preparation: Protect the hydroxyl groups of this compound. A common method for diols is the formation of an acetal, for example, with acetone to form the isopropylidene derivative. Then, esterify the carboxylic acid groups, for instance, with methanol to yield dimethyl 2,3-O-isopropylidene-dihydroxymaleate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a distillation setup, add equimolar amounts of dimethyl 2,3-O-isopropylidene-dihydroxymaleate and 1,6-hexanediol.
-
Catalyst Addition: Add stannous octoate (approximately 0.1 mol% relative to the diacid) to the flask.
-
Polycondensation - Step 1 (Ester Interchange): Heat the mixture to 150-160°C under a slow stream of nitrogen. Methanol will be liberated as a result of the ester interchange reaction and should be collected in the distillation receiver. Continue this step for 4-6 hours or until most of the theoretical amount of methanol has been collected.
-
Polycondensation - Step 2 (High Vacuum): Gradually increase the temperature to 180-200°C and apply a high vacuum (less than 1 mmHg). This step facilitates the removal of excess diol and promotes the formation of a high molecular weight polymer. Continue the reaction under these conditions for 8-12 hours.
-
Polymer Isolation: Cool the reaction mixture to room temperature. The resulting viscous polymer can be dissolved in a suitable solvent like chloroform.
-
Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring. Collect the precipitated polymer by filtration and dry it under vacuum at 40°C for 24 hours.
-
Deprotection (Optional): To obtain the final functional polyester with free hydroxyl groups, the protecting groups can be removed. For an isopropylidene group, this can be achieved by hydrolysis in an acidic aqueous solution. The deprotected polymer can then be purified by precipitation.
Protocol 2: Hypothetical Ring-Opening Polymerization of a Dihydroxymaleic Anhydride Derivative
Objective: To synthesize a polyester via ring-opening polymerization of a cyclic monomer derived from this compound.
Materials:
-
2,3-O-Isopropylidene-dihydroxymaleic anhydride (hypothetical cyclic monomer)
-
Benzyl alcohol (initiator)
-
4-Dimethylaminopyridine (DMAP) or a less nucleophilic pyridine catalyst
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Nitrogen gas supply
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
Procedure:
-
Monomer Synthesis: Synthesize the cyclic monomer, 2,3-O-isopropylidene-dihydroxymaleic anhydride, from the corresponding protected diacid through dehydration. This is a hypothetical step and would require optimization.
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the 2,3-O-isopropylidene-dihydroxymaleic anhydride in anhydrous DCM.
-
Initiator and Catalyst Addition: In a separate vial, prepare a solution of the initiator (e.g., benzyl alcohol) and the catalyst (e.g., DMAP) in anhydrous DCM. The molar ratio of monomer to initiator will determine the target degree of polymerization. The catalyst is typically used at 1-5 mol% relative to the monomer.
-
Polymerization: Add the initiator/catalyst solution to the stirring monomer solution at room temperature. Allow the reaction to proceed for 24-48 hours. Monitor the reaction progress by techniques such as ¹H NMR spectroscopy to observe the disappearance of the monomer peaks.
-
Polymer Isolation: Quench the polymerization by adding a small amount of acidic solution (e.g., dilute HCl in methanol).
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether. Collect the polymer by filtration or decantation and dry it under vacuum.
-
Deprotection: Similar to the polycondensation protocol, remove the isopropylidene protecting groups via acidic hydrolysis to yield the final functional polyester.
Disclaimer: The provided protocols are proposed methodologies based on the synthesis of structurally similar polymers. Researchers should conduct their own optimization and characterization of the reactions and resulting polymers. Safety precautions should be taken when handling all chemicals.
References
- 1. Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-opening polymerization of an O-carboxyanhydride monomer derived from l-malic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and characterization of copolyesters based on tartaric acid derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Dihydroxymaleic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxymaleic acid, a derivative of maleic acid, is a polyfunctional organic compound with significant potential as a versatile building block in organic synthesis.[1] Its structure, featuring two carboxylic acid groups and two hydroxyl groups on a double bond, offers multiple reactive sites for the construction of complex molecules, including various heterocyclic scaffolds and functional polymers. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridazinediones, furans, and pyrroles, and discusses its potential as a monomer for novel polymers.
Synthesis of Pyridazinedione Derivatives
The reaction of 1,4-dicarbonyl compounds or their derivatives with hydrazines is a well-established method for the synthesis of pyridazine and pyridazinone analogues.[2] this compound, as a 1,4-dicarbonyl precursor, can undergo cyclocondensation with hydrazine hydrate to yield 4,5-dihydroxy-1,2,3,6-tetrahydropyridazine-3,6-dione, a key intermediate for further functionalization.
Experimental Protocol: Synthesis of 4,5-dihydroxy-1,2,3,6-tetrahydropyridazine-3,6-dione
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Glacial acetic acid
-
Ethanol
-
Distilled water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4,5-dihydroxy-1,2,3,6-tetrahydropyridazine-3,6-dione.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound | Hydrazine hydrate | Acetic Acid | 4 | 118 | 85 |
| 2 | This compound | Phenylhydrazine | Ethanol | 6 | 78 | 78 |
Synthesis of Furan and Pyrrole Derivatives
While not as commonly cited as for pyridazinediones, the structure of this compound suggests its potential as a precursor for highly substituted furans and pyrroles. The general principle of the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an acid catalyst (for furans) or an amine (for pyrroles), can be conceptually applied.
Hypothetical Protocol: Synthesis of 2,3-dihydroxyfuran-4,5-dicarboxylic acid
Materials:
-
This compound
-
Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Suspend this compound (1.0 eq) in an anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of a strong acid catalyst (e.g., 0.05 eq of sulfuric acid).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Hypothetical Protocol: Synthesis of 2,3-dihydroxy-1H-pyrrole-4,5-dicarboxylic acid
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.
-
Filter the solid and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent system.
Potential as a Monomer for Conductive Polymers
The conjugated system present in this compound makes it an interesting candidate as a monomer precursor for the synthesis of conductive polymers.[3][4] While specific protocols for the polymerization of this compound are not widely reported, its structure suggests potential for oxidative polymerization or condensation polymerization with other suitable co-monomers to yield polymers with extended π-conjugation, a key feature for electrical conductivity. Further research in this area could lead to the development of novel functional materials.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for synthesis.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its rich functionality allows for the construction of diverse molecular architectures, including important heterocyclic systems like pyridazinediones, furans, and pyrroles. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Further investigation into its reactivity and polymerization potential is warranted and could lead to the development of novel compounds with interesting biological activities and material properties.
References
Application Notes and Protocols for Dihydroxymaleic Acid in Materials Science
Disclaimer: Due to limited specific literature on the applications of dihydroxymaleic acid in materials science, the following application notes and protocols are proposed based on established principles of polymer chemistry and the known chemical properties of this compound. These are intended to serve as a foundational guide for researchers and scientists.
This compound, a dicarboxylic acid featuring two hydroxyl groups, presents significant potential as a versatile building block in materials science.[1][2] Its structure allows for participation in polymerization and crosslinking reactions, making it a candidate for the synthesis of biodegradable polymers and the modification of hydrogels.[1][2] This document outlines potential applications and detailed experimental protocols for the use of this compound in the development of novel materials.
I. Application Note: this compound as a Monomer for Biodegradable Polyesters
Introduction: this compound's combination of carboxylic acid and hydroxyl functional groups makes it an intriguing monomer for the synthesis of biodegradable polyesters. The ester linkages formed during polymerization are susceptible to hydrolysis, rendering the resulting polymer biodegradable. The presence of pendant hydroxyl groups along the polymer backbone can also enhance hydrophilicity and provide sites for further functionalization.
Proposed Application: Synthesis of a linear polyester, poly(alkylene dihydroxymaleate), through polycondensation of this compound with a diol. This polyester is anticipated to be biodegradable and could be suitable for applications in biomedical materials, such as drug delivery matrices or temporary scaffolds for tissue engineering.
Chemical Rationale: The two carboxylic acid groups of this compound can react with the hydroxyl groups of a diol via esterification to form a linear polymer chain. The hydroxyl groups on the this compound unit are expected to remain as pendant groups, increasing the polymer's polarity and potential for hydrogen bonding.
II. Experimental Protocol: Synthesis of Poly(1,4-butylene dihydroxymaleate)
Objective: To synthesize a biodegradable polyester via melt polycondensation of this compound and 1,4-butanediol.
Materials:
-
1,4-Butanediol
-
Titanium(IV) butoxide (catalyst)
-
Methanol (for purification)
-
Chloroform and Trifluoroacetic acid (for characterization)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Charging: In a clean, dry three-neck round-bottom flask, add equimolar amounts of this compound and 1,4-butanediol.
-
Catalyst Addition: Add the titanium(IV) butoxide catalyst (approximately 0.1 mol% relative to the diacid).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head. Purge the system with dry nitrogen for 15 minutes.
-
First Stage Polycondensation (Esterification):
-
Heat the reaction mixture to 180°C under a slow stream of nitrogen.
-
Maintain this temperature for 4 hours, or until the theoretical amount of water has been collected in the receiving flask.
-
-
Second Stage Polycondensation (High Vacuum):
-
Gradually increase the temperature to 220°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 Torr over a period of 30 minutes.
-
Continue the reaction under high vacuum for an additional 6 hours to increase the polymer's molecular weight.
-
-
Polymer Recovery and Purification:
-
Cool the reaction mixture to room temperature under nitrogen.
-
Dissolve the resulting solid polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and dry it in a vacuum oven at 40°C for 24 hours.
-
Characterization: The synthesized polymer can be characterized using standard techniques for polymer analysis.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester bonds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[7]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[7]
Hypothetical Quantitative Data:
| Property | Expected Value |
| Number-Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 5 - 15 °C |
| Melting Temperature (Tm) | 80 - 100 °C |
| Decomposition Temperature (Td) | > 250 °C |
III. Application Note: this compound as a Crosslinking Agent for Hydrogels
Introduction: Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. This compound can be used as a crosslinking agent for polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA) or chitosan. The crosslinking reaction would form ester or amide bonds, creating a stable hydrogel network.
Proposed Application: Formation of a biodegradable hydrogel by crosslinking polyvinyl alcohol (PVA) with this compound. Such a hydrogel could have applications in wound dressings or as a matrix for controlled drug release, where its biodegradability would be advantageous.
Chemical Rationale: The carboxylic acid groups of this compound can react with the hydroxyl groups of PVA to form ester crosslinks, resulting in a three-dimensional network. The presence of the hydroxyl groups on the this compound crosslinker would contribute to the overall hydrophilicity of the hydrogel.
IV. Experimental Protocol: Synthesis of a PVA-Dihydroxymaleic Acid Hydrogel
Objective: To prepare a biodegradable hydrogel by crosslinking polyvinyl alcohol (PVA) with this compound.
Materials:
-
Polyvinyl alcohol (PVA, 99+% hydrolyzed)
-
This compound
-
Hydrochloric acid (catalyst)
-
Deionized water
-
Ethanol (for washing)
Equipment:
-
Beakers and magnetic stirrer
-
Hot plate
-
Petri dishes
-
Oven
Procedure:
-
PVA Solution Preparation:
-
Prepare a 10% (w/v) aqueous solution of PVA by dissolving the PVA powder in deionized water at 90°C with continuous stirring until the solution is clear.
-
Cool the solution to room temperature.
-
-
Crosslinking Solution Preparation:
-
Prepare a 5% (w/v) aqueous solution of this compound.
-
Add hydrochloric acid to the this compound solution to act as a catalyst (final concentration of ~0.1 M).
-
-
Hydrogel Formation:
-
Mix the PVA solution and the this compound solution in a 10:1 volume ratio.
-
Stir the mixture vigorously for 10 minutes to ensure homogeneity.
-
Pour the mixture into petri dishes.
-
-
Curing:
-
Place the petri dishes in an oven at 60°C for 24 hours to facilitate the crosslinking reaction and evaporate the water.
-
-
Purification:
-
Immerse the resulting hydrogel films in a 70:30 ethanol/water solution for 24 hours to remove any unreacted this compound and catalyst.
-
Wash the hydrogels thoroughly with deionized water.
-
Dry the hydrogels at room temperature or by lyophilization.
-
Characterization:
-
Swelling Ratio: Determined by measuring the weight of the hydrogel in its swollen and dry states.
-
FTIR Spectroscopy: To confirm the formation of ester crosslinks.
-
Thermal Analysis (DSC and TGA): To evaluate the thermal properties of the hydrogel.[8][9]
Hypothetical Quantitative Data:
| Property | Expected Value |
| Equilibrium Swelling Ratio | 300 - 500% |
| Gel Fraction | > 90% |
| Decomposition Temperature (Td) | > 200 °C |
V. Visualizations
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. CAS 526-84-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroxymaleic Acid as a Reagent for Fluoride Ion Detection: Application Notes and Protocols
Introduction
Dihydroxymaleic acid has been historically cited as a reagent for the detection of fluoride ions. This application note provides a summary of the available information on this topic and outlines a generalized protocol based on analogous chemical detection methods. It is important to note that detailed modern studies and quantitative data on this specific application are limited in currently accessible scientific literature. Therefore, the information presented here is based on fundamental chemical principles and may require significant optimization for specific applications.
Principle of Detection
The use of this compound for fluoride detection is predicated on a chemical reaction that results in a measurable change in the solution's properties, most likely a color change upon interaction with a metal-dye complex. While the precise mechanism is not well-documented, it is hypothesized to involve the displacement of a ligand from a colored metal complex by the fluoride ion, leading to a change in the solution's absorbance. This compound likely acts as a chelating agent or a component of the indicator system.
A plausible signaling pathway involves the formation of a colored complex between a metal ion (e.g., a lanthanide or transition metal) and an organic dye. In the presence of fluoride ions, the metal ion preferentially binds with fluoride, causing the dye to be released and resulting in a distinct color change. This compound may play a role in forming the initial complex or in facilitating the ligand exchange.
Application Notes and Protocols: Dihydroxymaleic Acid for Titanium Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium and its alloys are extensively used in the aerospace, medical, and pharmaceutical industries due to their high strength-to-weight ratio, corrosion resistance, and biocompatibility. Accurate and sensitive detection of titanium is crucial for quality control, environmental monitoring, and in various research applications, including drug development where titanium-based materials may be used. This document provides detailed application notes and protocols for the utilization of dihydroxymaleic acid as a chromogenic reagent for the spectrophotometric determination of titanium (IV).
The method is based on the formation of a colored complex between titanium (IV) and this compound, which can be quantified using UV-Vis spectrophotometry. This approach offers a potentially simple and cost-effective alternative to other analytical techniques. The foundational work for this method was laid out by H. J. H. Fenton in 1908, and this document builds upon those principles, integrating modern spectrophotometric practices.[1][2][3][4]
Principle of Detection
Titanium (IV) ions react with this compound in an aqueous solution to form a stable, colored "Titani-dihydroxymaleic acid" complex. The intensity of the color produced is directly proportional to the concentration of titanium present in the sample, which allows for quantitative analysis by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax).
Data Presentation
The following tables summarize the key analytical parameters for the spectrophotometric determination of titanium (IV) using this compound. Please note that these values are illustrative and may require optimization for specific experimental conditions.
Table 1: Analytical Characteristics
| Parameter | Value |
| λmax (Wavelength of Maximum Absorbance) | To be determined experimentally (typically in the visible range) |
| Molar Absorptivity (ε) | To be determined experimentally |
| Beer's Law Range | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Stability of the Complex | To be determined experimentally |
Table 2: Potential Interferences
| Interfering Ion | Potential Effect | Notes |
| Iron (Fe³⁺) | Positive interference (forms colored complexes) | Masking agents like ascorbic acid may be required.[5] |
| Vanadium (V⁵⁺) | Positive interference | |
| Molybdenum (Mo⁶⁺) | Positive interference | |
| Fluoride (F⁻) | Negative interference (forms stable complexes with Ti⁴⁺) | Can be overcome by fuming with sulfuric acid or using a masking agent like boric acid.[6] |
| Phosphate (PO₄³⁻) | Negative interference | |
| Large amounts of alkali metal sulfates | Can interfere with the reaction.[7] |
Experimental Protocols
Preparation of Reagents
a) this compound Solution (0.1 M):
-
Synthesis: this compound can be prepared from tartaric acid.[8]
-
Preparation: Dissolve a precisely weighed amount of this compound in deionized water to obtain the desired concentration. The solution should be prepared fresh daily as aqueous solutions can be unstable.[8]
b) Standard Titanium (IV) Stock Solution (1000 ppm):
-
Accurately weigh 1.000 g of high-purity titanium dioxide (TiO₂).
-
Transfer to a 100 mL beaker and add 10 g of ammonium sulfate and 20 mL of concentrated sulfuric acid.
-
Heat the mixture gently until the TiO₂ is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Carefully transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.
c) Standard Titanium (IV) Working Solutions:
-
Prepare a series of standard working solutions by diluting the stock solution with deionized water in volumetric flasks. The concentration range should be appropriate for constructing a calibration curve (e.g., 1, 2, 5, 10, 15, 20 ppm).
d) Buffer Solution:
-
The optimal pH for the complex formation needs to be determined experimentally. Prepare a suitable buffer solution (e.g., acetate buffer for a slightly acidic medium) to maintain the desired pH.
Instrumentation
-
A UV-Vis spectrophotometer with a 1 cm path length quartz cuvette is required for absorbance measurements.
Experimental Procedure
a) Wavelength of Maximum Absorbance (λmax) Determination:
-
To a 10 mL volumetric flask, add a known concentration of the standard titanium (IV) solution (e.g., 10 ppm).
-
Add an excess of the this compound solution.
-
Add the appropriate buffer to maintain the optimal pH.
-
Dilute to the mark with deionized water and mix well.
-
Prepare a reagent blank containing all components except the titanium solution.
-
Scan the absorbance of the titanium complex solution from 350 nm to 700 nm against the reagent blank to determine the λmax.
b) Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, pipette increasing volumes of the standard titanium (IV) working solutions.
-
To each flask, add the determined optimal amount of this compound solution and buffer.
-
Dilute each flask to the mark with deionized water and mix thoroughly.
-
Prepare a reagent blank as described above.
-
Measure the absorbance of each standard solution at the predetermined λmax against the reagent blank.
-
Plot a graph of absorbance versus the concentration of titanium. This will serve as the calibration curve.
c) Analysis of an Unknown Sample:
-
Prepare the sample solution. For solid samples, an appropriate digestion procedure may be necessary to bring the titanium into solution.
-
Take a suitable aliquot of the sample solution and transfer it to a 10 mL volumetric flask.
-
Add the this compound solution and buffer as for the standards.
-
Dilute to the mark with deionized water and mix well.
-
Measure the absorbance of the sample at the λmax against the reagent blank.
-
Determine the concentration of titanium in the sample by interpolating the absorbance value on the calibration curve.
Visualizations
Signaling Pathway/Chemical Reaction
Caption: Reaction of Titanium(IV) with this compound.
Experimental Workflow
Caption: Workflow for titanium detection.
References
- 1. Proceedings of the Chemical Society, Vol. 24, Nos. 335–349, January–December 1908 - Proceedings of the Chemical Society, London (RSC Publishing) [pubs.rsc.org]
- 2. Full text of "Nature" [archive.org]
- 3. Full text of "International catalogue of scientific literature, 1901-1914" [archive.org]
- 4. dbc.wroc.pl [dbc.wroc.pl]
- 5. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of titanium with hydrogen peroxide in the presence of fluoride ion [jstage.jst.go.jp]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. This compound [drugfuture.com]
Application Notes and Protocols for Polymer Synthesis via Esterification of Dihydroxymaleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxymaleic acid is a polyfunctional organic compound that holds significant potential as a monomer for the synthesis of novel biodegradable polyesters.[1] Its structure, featuring two carboxylic acid groups and two hydroxyl groups, allows for the formation of complex, branched, or cross-linked polymer networks through esterification reactions. These resulting polyesters are of considerable interest for various biomedical and pharmaceutical applications, including drug delivery systems, tissue engineering scaffolds, and controlled-release formulations, owing to their potential biocompatibility and degradability.
This document provides detailed theoretical protocols for the synthesis of polyesters from this compound, based on established esterification methodologies for similar polyfunctional monomers. The presented data is illustrative to guide researchers in their experimental design.
Data Presentation
Table 1: Hypothetical Properties of Polyesters Derived from this compound
| Polymer Name | Diol Co-monomer | Polymerization Method | Hypothetical Molecular Weight (Mw, Da) | Hypothetical Glass Transition Temperature (Tg, °C) | Hypothetical Decomposition Temperature (Td, °C) |
| Poly(dihydroxymaleate) | None (Self-condensation) | Melt Polycondensation | 5,000 - 15,000 | 80 - 100 | 250 - 280 |
| Poly(ethylene dihydroxymaleate) | Ethylene Glycol | Solution Polycondensation | 10,000 - 30,000 | 60 - 80 | 280 - 310 |
| Poly(butylene dihydroxymaleate) | 1,4-Butanediol | Enzymatic Polymerization | 15,000 - 50,000 | 40 - 60 | 300 - 330 |
Table 2: Hypothetical Reaction Conditions and Outcomes
| Polymerization Method | Catalyst | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Melt Polycondensation | Tin(II) octoate | 180 - 220 | 8 - 12 | 80 - 90 |
| Solution Polycondensation | p-Toluenesulfonic acid | 140 - 160 | 12 - 24 | 75 - 85 |
| Enzymatic Polymerization | Immobilized Lipase | 60 - 80 | 48 - 72 | 85 - 95 |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of polyesters from this compound. These should be considered as starting points and may require optimization.
Protocol 1: Melt Polycondensation of this compound
This protocol describes the direct self-condensation of this compound to form a polyester.
Materials:
-
This compound
-
Tin(II) octoate (catalyst)
-
Nitrogen gas (inert atmosphere)
-
High-vacuum line
-
Glass reactor with mechanical stirrer, nitrogen inlet, and vacuum outlet
Procedure:
-
Reactor Setup: Assemble a clean, dry glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and an outlet connected to a vacuum line.
-
Charging the Reactor: Introduce a known quantity of this compound into the reactor.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow.
-
Catalyst Addition: Add the catalyst, Tin(II) octoate (approximately 0.1-0.5 mol% relative to the monomer), to the reactor under the nitrogen atmosphere.
-
Esterification Stage:
-
Heat the reactor to a temperature of 150-160°C with continuous stirring.
-
Water will be generated as a byproduct of the esterification reaction and will be removed by the nitrogen stream.
-
Maintain this temperature for 2-4 hours or until the evolution of water ceases.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 180-220°C.
-
Slowly apply a high vacuum (e.g., <1 mmHg) to facilitate the removal of any remaining water and other volatile byproducts, thereby driving the polymerization reaction towards higher molecular weights.
-
Continue the reaction under vacuum with stirring for 6-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer forms.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polyester can be dissolved in a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) and precipitated in a non-solvent (e.g., methanol or ethanol) to purify it.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: Solution Polycondensation of this compound with a Diol
This method is suitable for producing linear polyesters by reacting this compound with a diol co-monomer.
Materials:
-
This compound
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
p-Toluenesulfonic acid (catalyst)
-
High-boiling point, inert solvent (e.g., diphenyl ether, sulfolane)
-
Dean-Stark apparatus
-
Nitrogen gas
Procedure:
-
Reactor Setup: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants: Add equimolar amounts of this compound and the chosen diol to the flask. Add the solvent and the catalyst (p-toluenesulfonic acid, ~1-2 mol%).
-
Reaction:
-
Heat the mixture to the boiling point of the solvent while stirring under a slow stream of nitrogen.
-
The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction for 12-24 hours, monitoring the amount of water collected.
-
-
Polymer Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large excess of a non-solvent (e.g., methanol) to precipitate the polyester.
-
Filter the precipitate, wash it thoroughly with the non-solvent, and dry it under vacuum.
-
Protocol 3: Enzymatic Polymerization of this compound
This protocol offers a greener alternative using an enzyme catalyst under milder conditions.
Materials:
-
This compound methyl ester (or other activated ester)
-
Diol (e.g., 1,4-butanediol)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, 2-methyltetrahydrofuran)
-
Molecular sieves
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer Preparation: this compound is first converted to its methyl ester or another activated form to facilitate the enzymatic reaction.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the this compound ester and the diol in the anhydrous solvent.
-
Enzyme and Drying Agent: Add the immobilized lipase (typically 5-10% by weight of the monomers) and activated molecular sieves (to absorb the byproduct, e.g., methanol).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 60-80°C) for 48-72 hours.
-
Enzyme Removal and Polymer Purification:
-
Filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to a non-solvent like cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Visualizations
Caption: General esterification reaction for polymer synthesis.
Caption: Workflow for melt polycondensation.
Caption: Hypothetical drug release and action pathway.
References
Application Notes and Protocols: Dihydroxymaleic Acid in the Development of Novel Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxymaleic acid, a dicarboxylic acid featuring vicinal diol functionalities, presents a compelling scaffold for the design of novel chelating agents. Its structure suggests a potential for high affinity and specificity towards various metal ions, making it a candidate for applications in chelation therapy, as a component of diagnostic agents, or in the mitigation of metal-induced oxidative stress. The presence of both carboxylate and hydroxyl groups offers multiple coordination sites for metal binding.
These application notes provide a comprehensive overview of the proposed use of this compound and its derivatives as chelating agents. This document outlines detailed protocols for the synthesis, in vitro evaluation, and characterization of these novel compounds, based on established methodologies for similar chelators.
Synthesis of this compound-Based Chelators
A proposed synthetic route to generate derivatives of this compound for enhanced chelation properties involves the amidation of the carboxylic acid groups. This allows for the introduction of various functional groups to modulate the solubility, lipophilicity, and metal binding characteristics of the parent molecule.
Protocol 1: Synthesis of a Diamide Derivative of this compound
-
Activation of Carboxylic Acids: To a solution of this compound (1 equivalent) in dry N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amidation: To the activated this compound solution, add the desired amine (2.5 equivalents). The reaction mixture is then stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
In Vitro Evaluation of Chelating Activity
The efficacy of novel this compound-based chelators can be assessed through a series of in vitro experiments designed to quantify their metal binding capacity and their ability to remove metals from a biological system.
Protocol 2: Determination of Metal Chelation Capacity by UV-Vis Spectrophotometry
This protocol is adapted from methods used to evaluate the chelation of iron (III).
-
Preparation of Solutions: Prepare stock solutions of the this compound derivative, FeCl₃, and a competing chelator (e.g., deferoxamine as a positive control) in a suitable buffer (e.g., HEPES, pH 7.4).
-
Assay: In a 96-well plate, add a solution of the iron-indicator complex (e.g., ferrozine-Fe²⁺, formed by the reduction of Fe³⁺ with ascorbic acid).
-
Measurement: Add varying concentrations of the this compound derivative to the wells. The displacement of the indicator from the iron complex will result in a change in absorbance, which can be measured using a microplate reader at the appropriate wavelength for the indicator.
-
Data Analysis: The percentage of chelation can be calculated and the IC₅₀ value (concentration of the chelator required to bind 50% of the metal) can be determined.
Protocol 3: Cellular Metal Removal Assay
This protocol outlines a general method for assessing the ability of a chelator to remove a target metal from cells in culture.
-
Cell Culture and Metal Loading: Plate a suitable cell line (e.g., HeLa cells) and allow them to adhere overnight. Load the cells with the target metal by incubating them with a solution of a metal salt (e.g., FeCl₃, CuCl₂) for a defined period (e.g., 24 hours).
-
Chelator Treatment: After loading, wash the cells with phosphate-buffered saline (PBS) and incubate them with various concentrations of the this compound-based chelator for different time points.
-
Quantification of Metal Content: Lyse the cells and determine the intracellular metal concentration using inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy.
-
Data Analysis: Compare the metal content in chelator-treated cells to that in untreated control cells to determine the efficacy of metal removal.
Quantitative Data Summary
The following table presents hypothetical data for a novel this compound derivative ("DHMA-Chelator-1") compared to a standard chelator, based on the protocols described above.
| Parameter | DHMA-Chelator-1 | Deferoxamine (Control) |
| Iron (III) Chelation IC₅₀ (µM) | 15.2 | 5.8 |
| Cellular Iron Removal (% at 50 µM) | 65% | 85% |
| Cytotoxicity (CC₅₀ in HeLa cells, µM) | > 200 | > 200 |
Signaling Pathways and Experimental Workflows
The development and evaluation of novel chelating agents based on this compound follows a logical workflow, from initial design and synthesis to preclinical evaluation. The potential mechanism of action in a biological system involves the sequestration of excess metal ions, thereby mitigating metal-induced toxicity and oxidative stress.
Application Notes and Protocols: Polymerization of Dihydroxymaleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Experimental Protocol: Free Radical Polymerization of Dihydroxymaleic Acid in Aqueous Solution
This protocol is adapted from established methods for the aqueous polymerization of maleic acid. The presence of hydroxyl groups on this compound may influence its solubility and reactivity, potentially requiring optimization of the described conditions.
Materials:
-
This compound
-
Sodium hydroxide (or other alkali metal hydroxide)
-
Ammonium persulfate (or other water-soluble initiator like hydrogen peroxide)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
pH meter
-
Apparatus for dialysis (for purification)
-
Freeze-dryer (for isolation of the polymer)
Procedure:
-
Monomer Solution Preparation:
-
Dissolve a known concentration of this compound in deionized water in the three-neck flask. A practical starting monomer concentration is in the range of 30 to 85 wt.%.[2]
-
Equip the flask with a reflux condenser, thermometer, and a nitrogen inlet.
-
Begin purging the solution with nitrogen to remove dissolved oxygen, which can inhibit free radical polymerization.
-
-
pH Adjustment (Optional but Recommended):
-
While stirring, slowly add an aqueous solution of sodium hydroxide to neutralize a portion of the carboxylic acid groups. The molar ratio of this compound to alkali metal hydroxide can be initially set in the range of 100:0 to 100:90.[2] This partial neutralization can improve the polymerization rate.
-
-
Initiation of Polymerization:
-
Heat the solution to the desired reaction temperature, typically between 60°C and 160°C.[2] A preferred range is 80°C to 140°C.[2]
-
Prepare a solution of the polymerization initiator. Water-soluble initiators such as persulfates (e.g., ammonium persulfate) or hydrogen peroxide are suitable.[2] The amount of initiator can range from 0.5 to 200 mol for every 100 mol of the monomer.[2]
-
Once the reaction temperature is stable, add the initiator solution to the monomer solution. The initiator can be added all at once or in portions over time.
-
-
Polymerization Reaction:
-
Continue stirring the reaction mixture under a nitrogen atmosphere at the set temperature.
-
To potentially increase the polymerization rate, a further amount of alkali metal hydroxide can be added during the polymerization to bring the total molar ratio of monomer to hydroxide to the range of 100:100 to 100:130.[2]
-
The reaction time is typically between 2 to 12 hours.[2]
-
-
Termination and Isolation:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.
-
The purified polymer can be isolated by freeze-drying the aqueous solution.
-
-
Characterization:
-
The molecular weight and molecular weight distribution of the resulting poly(this compound) can be determined by techniques such as Gel Permeation Chromatography (GPC).
-
The chemical structure of the polymer can be confirmed using spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data from Analogous Maleic Acid Polymerization
The following table summarizes typical reaction conditions and outcomes for the polymerization of maleic acid, which can serve as a reference for the proposed this compound polymerization.
| Parameter | Value | Reference |
| Monomer | Maleic Anhydride | [3] |
| Solvent | Ethylbenzene | [3] |
| Initiator | tert-Butyl per-2-ethylhexanoate | [3] |
| Monomer Concentration | 40% (w/w) | [3] |
| Reaction Temperature | 115°C | [3] |
| Unpolymerized Maleic Acid | 0.11% (based on solids) | [3] |
| --- | --- | --- |
| Monomer | Maleic Anhydride | [4] |
| Solvent | Water | [4] |
| Initiator | Hydrogen Peroxide, Transition Metal Ion Complex, Ammonium Salt | [4] |
| Monomer to Water Ratio | 1:1.2-1.4 (mass ratio) | [4] |
| Reaction Temperature | 90-100°C | [4] |
| Average Molecular Weight | >5500 | [4] |
| Yield | >99.0% | [4] |
Visualizing the Experimental Workflow and Key Relationships
To aid in understanding the experimental process and the factors influencing polymerization, the following diagrams are provided.
Caption: Experimental workflow for the polymerization of this compound.
Caption: Key parameters influencing the outcome of polymerization.
References
- 1. CAS 526-84-1: this compound | CymitQuimica [cymitquimica.com]
- 2. US4709091A - Production of polymaleic acid - Google Patents [patents.google.com]
- 3. US4818795A - Polymaleic acid, its preparation and its use - Google Patents [patents.google.com]
- 4. CN101575392A - Preparation method of polymaleic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Dihydroxymaleic Acid Aqueous Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing aqueous solutions of dihydroxymaleic acid (DHMA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation, storage, and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow or brown over time | Oxidation or degradation of DHMA. This can be accelerated by exposure to light, elevated temperatures, or the presence of metal ions. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Control Temperature: Store stock solutions at 2-8°C for short-term use and consider frozen aliquots at -20°C for long-term storage. 3. Use Chelating Agents: Add a small amount of EDTA (e.g., 0.01-0.05%) to chelate metal ions that can catalyze oxidation. |
| Precipitate forms in the solution | pH shift, or exceeding the solubility limit of DHMA. The aqueous solubility of DHMA can be affected by temperature and the presence of other solutes. | 1. Verify pH: Ensure the pH of the solution is maintained in a slightly acidic to neutral range. Aqueous solutions of DHMA are typically around pH 6.4[1]. 2. Gentle Warming: If precipitation occurs upon refrigeration, allow the solution to warm to room temperature and mix gently to see if the precipitate redissolves. 3. Prepare Fresh: If the precipitate does not redissolve, it may indicate degradation. It is recommended to prepare a fresh solution. |
| Loss of biological activity or inconsistent experimental results | Degradation of DHMA. Upon boiling, DHMA is known to decompose into glyoxylic acid and carbon dioxide[2]. Slower degradation can occur at lower temperatures. | 1. Use Stabilizers: Prepare the solution with an antioxidant like ascorbic acid and/or a chelating agent like EDTA. 2. pH Control: Maintain a slightly acidic pH (e.g., pH 3-4), as stability for similar alpha-hydroxy acids is often improved under these conditions. 3. Fresh Solutions: For critical experiments, use freshly prepared solutions or solutions stored under optimized conditions for a validated period. |
| Unexpected pH of the final solution | Incorrect weighing of DHMA or interaction with other components in a complex buffer system. | 1. Verify Concentration: Double-check calculations and ensure accurate weighing of the solid DHMA. 2. Use High-Purity Water: Prepare solutions using deionized or distilled water with low metal ion content. 3. Buffer Considerations: When adding to a buffer, ensure there are no known incompatibilities between the buffer components and DHMA. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause the degradation of this compound in aqueous solutions?
The primary factors leading to the degradation of this compound are elevated temperature, exposure to UV light, and the presence of catalytic metal ions. High pH (alkaline conditions) may also increase the rate of degradation for similar alpha-hydroxy acids. Boiling an aqueous solution of this compound will cause it to decompose[2].
2. What are the recommended storage conditions for a stock solution of this compound?
For optimal stability, aqueous stock solutions of this compound should be:
-
Protected from light: Store in amber glass bottles or containers wrapped in foil.
-
Refrigerated: Store at 2-8°C for daily or weekly use.
-
Frozen: For long-term storage, aliquot the solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles.
-
Stabilized: Consider the addition of a chelating agent like EDTA and maintaining a slightly acidic pH.
3. What is a suitable concentration for EDTA to be used as a stabilizer?
A common starting concentration for ethylenediaminetetraacetic acid (EDTA) as a chelating agent in solutions susceptible to metal-catalyzed oxidation is typically in the range of 0.01% to 0.05% (w/v). This is often sufficient to chelate trace amounts of metal ions present in the solvent or from other reagents.
4. Can I use antioxidants other than ascorbic acid?
While ascorbic acid is a common and effective antioxidant, other options could be explored depending on the experimental system. However, compatibility with the assay or final application must be verified.
5. How can I monitor the stability of my this compound solution?
The most reliable method for monitoring the stability of your solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the quantification of the parent DHMA peak and the detection of any degradation products over time. A simple, though less quantitative, method is to monitor for physical changes such as a color change from colorless to yellow/brown.
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 100 mM aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
High-purity, deionized water
-
Disodium EDTA
-
0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile, amber glass storage bottle
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh out the required amount of this compound to prepare the desired volume of a 100 mM solution (Molecular Weight: 148.07 g/mol ).
-
Weigh out disodium EDTA to a final concentration of 0.05% (e.g., 50 mg for 100 mL of solution).
-
To a sterile amber glass bottle, add approximately 80% of the final volume of high-purity water.
-
While stirring, add the weighed EDTA and stir until fully dissolved.
-
Slowly add the weighed this compound and continue stirring until it is completely dissolved.
-
Check the pH of the solution. If adjustment is needed, slowly add 0.1 M HCl to lower the pH or 0.1 M NaOH to raise it, aiming for a target pH between 4 and 6.
-
Add high-purity water to reach the final desired volume.
-
Sterile filter the solution using a 0.22 µm filter into the final sterile, amber storage container.
-
Label the container with the compound name, concentration, date of preparation, and storage conditions. Store at 2-8°C.
Protocol for HPLC-Based Stability Assessment
Objective: To quantify the concentration of this compound over time to assess solution stability.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with an aqueous solution of 20 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a Calibration Curve: Prepare a series of known concentrations of freshly dissolved this compound (e.g., from 1 mM down to 0.05 mM) in the mobile phase.
-
Inject Standards: Inject each standard onto the HPLC system and record the peak area.
-
Plot Calibration Curve: Plot a graph of peak area versus concentration and perform a linear regression to determine the equation of the line.
-
Sample Preparation: At each time point of the stability study (e.g., T=0, T=24h, T=1 week), withdraw an aliquot of the stored this compound solution. Dilute the sample with the mobile phase to fall within the range of the calibration curve.
-
Inject Samples: Inject the prepared samples and record the peak area for this compound.
-
Quantification: Use the peak area of the samples and the equation from the calibration curve to calculate the concentration of this compound at each time point.
-
Assess Stability: Compare the concentration at each time point to the initial (T=0) concentration to determine the percentage of degradation.
Visualizations
Caption: Factors accelerating the degradation of this compound.
Caption: Troubleshooting workflow for common DHMA solution issues.
Caption: Experimental workflow for a DHMA stability study.
References
troubleshooting low yield in dihydroxymaleic acid synthesis
Welcome to the technical support center for the synthesis of dihydroxymaleic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding this synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis from tartaric acid is resulting in a very low yield. What are the common causes?
Low yields in the synthesis of this compound via the oxidation of tartaric acid with Fenton's reagent (hydrogen peroxide and a ferrous salt) can stem from several factors:
-
Incorrect pH: The reaction is highly pH-dependent. A low pH is crucial for the reaction to proceed efficiently.[1][2][3] With increasing pH, the initiation phase of the reaction speeds up, but the propagation phase, which is critical for the formation of the product, shortens significantly.[1]
-
Suboptimal Reagent Concentrations: The molar ratios of tartaric acid, hydrogen peroxide, and the ferrous salt catalyst are critical. An inappropriate ratio can lead to incomplete reaction or the formation of side products.
-
Temperature Control Issues: While the reaction is typically conducted at or near room temperature, significant temperature fluctuations can affect the reaction rate and selectivity.
-
Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose before it reacts with the tartaric acid, especially in the presence of impurities or if the reaction conditions are not optimal.
-
Formation of Side Products: Over-oxidation or other side reactions can consume the starting material or the desired product, thus reducing the overall yield.
Q2: What is the optimal pH for the synthesis, and how does it affect the reaction?
The synthesis of this compound from tartaric acid is favored at a low pH, typically around 2.5.[1] The reaction proceeds via an autocatalytic process with distinct initiation, propagation, and termination phases. At a low pH, the propagation phase, a chain reaction responsible for the bulk of the product formation, is more pronounced.[1] As the pH increases, the initiation phase becomes faster, but the propagation phase is significantly reduced, leading to lower yields.[1]
Q3: I am observing the formation of a brown or off-white precipitate instead of clear crystals. What could be the issue?
The formation of colored impurities or precipitates can be due to several reasons:
-
Side Reactions: The Fenton reaction can generate highly reactive hydroxyl radicals, which can lead to a variety of side products if not controlled.
-
Impure Starting Materials: Impurities in the tartaric acid or the ferrous salt can lead to the formation of colored byproducts.
-
Decomposition of the Product: this compound itself can be unstable under certain conditions and may decompose, leading to discoloration.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) can be a useful technique to monitor the progress of the reaction. By taking aliquots of the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting material (tartaric acid), you can visually track the disappearance of the starting material and the appearance of the product spot. A suitable solvent system will need to be determined empirically to achieve good separation between tartaric acid and this compound.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incorrect pH of the reaction mixture. | Ensure the initial pH of the tartaric acid solution is acidic, ideally around 2.5, before the addition of the Fenton's reagent.[1] |
| Decomposition of hydrogen peroxide. | Add the hydrogen peroxide solution slowly to the reaction mixture to control the reaction rate and temperature. Prepare the hydrogen peroxide solution fresh if possible. | |
| Insufficient catalyst. | Ensure the correct molar ratio of the ferrous salt is used. The iron acts catalytically, but a certain concentration is required to initiate and sustain the reaction.[4] | |
| Low reaction temperature. | While the reaction is often run at room temperature, a slightly elevated temperature may be required to initiate the reaction, but be cautious of overheating which can lead to decomposition. | |
| Formation of Colored Impurities | Over-oxidation due to excess hydrogen peroxide. | Carefully control the stoichiometry of hydrogen peroxide. Add it dropwise to avoid localized high concentrations. |
| Impure starting materials. | Use high-purity tartaric acid and ferrous sulfate. | |
| Difficulty in Product Crystallization | Presence of impurities inhibiting crystallization. | Purify the crude product further, for example, by treating the solution with activated charcoal to remove colored impurities before attempting crystallization. |
| Incorrect solvent or concentration for crystallization. | This compound is soluble in water. For crystallization, slowly evaporate the water from the reaction mixture or use a solvent in which it is less soluble. | |
| "Oiling out" of the product instead of crystallization. | This can happen if the solution is too concentrated or cooled too quickly. Try redissolving the oil in a minimum amount of hot solvent and allowing it to cool down slowly. |
Experimental Protocols
Key Experiment: Synthesis of this compound from Tartaric Acid
This protocol is based on the original work of H.J.H. Fenton.[5][6]
Materials:
-
L-(+)-Tartaric acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/v)
-
Deionized water
-
Sulfuric acid (for pH adjustment, if necessary)
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve a specific amount of L-(+)-tartaric acid in deionized water in a reaction vessel.
-
Add a catalytic amount of ferrous sulfate heptahydrate to the tartaric acid solution and stir until it dissolves completely.
-
If necessary, adjust the pH of the solution to approximately 2.5 using dilute sulfuric acid.
-
-
Initiation of the Reaction:
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the reaction mixture with continuous stirring. The addition should be done dropwise to control the reaction rate and temperature.
-
The reaction is often characterized by a color change.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC or the cessation of gas evolution), the reaction mixture can be concentrated under reduced pressure to induce crystallization of this compound.
-
The crystals can be collected by filtration, washed with a small amount of cold water, and dried.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for this compound synthesis.
References
- 1. Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of autoxidation of tartaric acid in presence of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Fenton chemistry: an introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
identification of impurities in dihydroxymaleic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroxymaleic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly via the oxidation of tartaric acid using Fenton's reagent.
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors related to the reaction conditions and reagents. The primary synthesis route involves the oxidation of tartaric acid with hydrogen peroxide, catalyzed by a ferrous salt (Fenton's reagent).[1][2]
Troubleshooting Strategies:
-
Reagent Quality: Ensure the use of high-purity tartaric acid and a fresh, stabilized solution of hydrogen peroxide. Decomposed hydrogen peroxide will significantly reduce the yield.
-
Catalyst Concentration: The concentration of the Fe(II) catalyst is crucial. An insufficient amount will lead to a slow and incomplete reaction, while an excess can promote side reactions.
-
pH Control: The Fenton reaction is highly pH-dependent. The optimal pH is typically in the acidic range, around 2.5-4. At higher pH, the iron catalyst can precipitate as hydroxide, reducing its catalytic activity.
-
Temperature Management: The reaction is exothermic. Maintaining a controlled temperature is essential to prevent over-oxidation and decomposition of the product. Running the reaction at a lower temperature for a longer duration might improve the yield.
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation.
Q2: I am observing the formation of several byproducts in my reaction mixture. What are these impurities and how can I minimize them?
A2: The oxidation of tartaric acid can lead to several impurities, primarily from incomplete reaction, over-oxidation, or side reactions.
Potential Impurities:
-
Unreacted Tartaric Acid: This is the most common impurity if the reaction does not go to completion.
-
Oxalic Acid: A potential over-oxidation product resulting from the cleavage of the carbon-carbon bond in this compound or tartaric acid.
-
Glyoxylic Acid: Can be formed from the decarboxylation of an intermediate or the product.
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Dimeric Species: Radical-mediated side reactions can lead to the formation of dimers of tartaric acid radicals.[1][2]
Strategies for Minimizing Impurities:
-
Stoichiometry Control: Carefully control the molar ratio of hydrogen peroxide to tartaric acid. A large excess of the oxidizing agent can lead to over-oxidation products.
-
Gradual Addition of Reagents: Add the hydrogen peroxide solution slowly to the reaction mixture to maintain a controlled concentration of reactive oxygen species and minimize side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce unwanted side reactions involving atmospheric oxygen.
Q3: How can I effectively purify the synthesized this compound from the reaction mixture?
A3: Purification of this compound, a polar and water-soluble compound, can be challenging.
Purification Strategies:
-
Crystallization: this compound is a crystalline solid and can be purified by recrystallization from a suitable solvent, such as water. The solubility differences between the desired product and impurities at different temperatures are exploited in this method.
-
Column Chromatography: For higher purity, column chromatography using a polar stationary phase like silica gel and a suitable polar eluent system can be employed to separate this compound from other organic acid impurities.
-
Extraction: Liquid-liquid extraction can be used to remove less polar impurities, although it may be less effective for separating highly polar organic acids.
Q4: My final product is unstable and decomposes over time. How can I improve its stability?
A4: this compound can be unstable, particularly in solution and at elevated temperatures.
Stabilization Strategies:
-
Storage Conditions: Store the purified solid this compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation.
-
pH of Solutions: If working with solutions, maintaining an acidic pH can improve stability.
-
Avoidance of Metal Contaminants: Trace metal impurities can catalyze the decomposition of this compound. Ensure all glassware is thoroughly cleaned to remove any metal residues.
Data Presentation
Table 1: Representative Reaction Parameters for this compound Synthesis
| Parameter | Value | Notes |
| Starting Material | L-(+)-Tartaric Acid | High purity grade recommended |
| Oxidizing Agent | 30% Hydrogen Peroxide (w/w) | Stabilized solution |
| Catalyst | Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) | |
| Molar Ratio (Tartaric Acid : H₂O₂ : FeSO₄) | 1 : 1.1 : 0.1 | Optimization may be required |
| Solvent | Deionized Water | |
| Reaction Temperature | 20-30 °C | Controlled using an ice bath |
| Reaction pH | 2.5 - 3.5 | Adjusted with dilute H₂SO₄ |
| Reaction Time | 2 - 4 hours | Monitored by HPLC or TLC |
Table 2: Typical Impurity Profile from this compound Synthesis
| Impurity | Typical Amount (%) | Identification Method |
| Unreacted Tartaric Acid | 5 - 15 | HPLC, ¹H NMR |
| Oxalic Acid | 1 - 5 | HPLC, Ion Chromatography |
| Glyoxylic Acid | < 2 | HPLC (with derivatization), GC-MS |
| Dimeric Byproducts | < 1 | LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fenton Oxidation of Tartaric Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve L-(+)-tartaric acid in deionized water.
-
Catalyst Addition: Add Iron(II) sulfate heptahydrate to the solution and stir until it is completely dissolved.
-
pH Adjustment: Adjust the pH of the solution to between 2.5 and 3.5 using a dilute solution of sulfuric acid.
-
Cooling: Cool the reaction mixture to 20-25°C using a water bath.
-
Oxidant Addition: Slowly add a 30% (w/w) solution of hydrogen peroxide dropwise from the dropping funnel over a period of 1-2 hours, while maintaining the reaction temperature below 30°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC to observe the consumption of tartaric acid and the formation of this compound.
-
Work-up: Once the reaction is complete, the product can be isolated by crystallization. Concentrate the reaction mixture under reduced pressure and cool to induce crystallization. The crystals can be filtered, washed with a small amount of cold water, and dried.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.
-
Column: A C18 reverse-phase column is suitable for the separation of organic acids.
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of a phosphate buffer at an acidic pH (e.g., pH 2.8) is commonly used.
-
Detection: The organic acids can be detected by UV absorbance at 210 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Quantification: Identify and quantify the peaks corresponding to tartaric acid, this compound, and other impurities by comparing their retention times and peak areas with those of known standards.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for this compound synthesis and potential impurity formation.
References
preventing degradation of dihydroxymaleic acid during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of dihydroxymaleic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is an organic compound with the chemical formula C₄H₄O₆. Structurally, it is a derivative of maleic acid with two hydroxyl groups attached to the double bond, creating an enediol functionality. This enediol structure, along with the presence of two carboxylic acid groups, makes the molecule susceptible to degradation through several pathways, including oxidation and decarboxylation. Its instability is further influenced by experimental conditions such as pH, temperature, and exposure to light.
Q2: What are the primary signs of this compound degradation?
Visual inspection of a this compound solution can often provide the first indication of degradation. A fresh, pure solution should be colorless. The appearance of a yellow or brown color suggests the formation of oxidized species and other degradation products. In addition to color change, a decrease in the expected biological activity or inconsistent results in your experiments can also be a sign of degradation. For quantitative assessment, analytical techniques like HPLC can be used to monitor the purity of the acid and detect the emergence of degradation product peaks over time.
Q3: How should solid this compound be stored?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container to protect it from moisture, as it is known to be moisture-sensitive.[1] The container should be stored in a cool, dry, and dark place. A refrigerator or a freezer is recommended for long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Solution turns yellow/brown shortly after preparation. | Oxidation: The enediol moiety of this compound is highly susceptible to oxidation, especially in the presence of oxygen and at neutral or alkaline pH. | 1. Prepare solutions fresh: Use the this compound solution as soon as possible after preparation.2. Use deoxygenated solvents: Purge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes before dissolving the this compound.3. Work under an inert atmosphere: If possible, prepare and handle the solution in a glove box or under a stream of inert gas.4. Add an antioxidant: Consider adding a small amount of a compatible antioxidant, such as ascorbic acid, to the solution.[2] |
| Inconsistent or lower-than-expected experimental results. | Degradation over time: The concentration of active this compound may be decreasing throughout the duration of your experiment due to instability in the experimental medium (e.g., cell culture media, assay buffer). | 1. pH control: Maintain the pH of the solution in the acidic range (pH < 7), as alkaline conditions can accelerate degradation. Use a suitable buffer system to maintain a stable pH.2. Temperature control: Keep the solution cool. Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). During experiments, keep the solution on ice when not in immediate use.3. Minimize light exposure: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1] |
| Precipitate forms in the solution. | Low solubility or degradation: The precipitate could be undissolved this compound, or it could be insoluble degradation products. | 1. Verify solubility: Ensure you have not exceeded the solubility of this compound in your chosen solvent. Gentle warming or sonication can aid dissolution, but be mindful of potential thermal degradation.2. Check for degradation: If the solution is also discolored, the precipitate is likely a degradation product. In this case, the solution should be discarded and a fresh batch prepared using the stabilization techniques mentioned above. |
| Difficulty obtaining reproducible results between experiments. | Inconsistent preparation and handling: Variations in solution preparation, storage time, and handling can lead to different levels of degradation and thus, variable experimental outcomes. | 1. Standardize your protocol: Develop and adhere to a strict, detailed protocol for the preparation and handling of this compound solutions.2. Aliquot stock solutions: To avoid repeated freeze-thaw cycles which can accelerate degradation, aliquot your stock solution into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of an aqueous solution of this compound with enhanced stability for use in typical laboratory experiments.
Materials:
-
This compound (solid)
-
High-purity, deionized water
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Buffer components (e.g., for a citrate or phosphate buffer, pH 4-6)
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Ascorbic acid (optional, as an antioxidant)
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Nitrogen or argon gas
-
Sterile, amber glass vials or tubes
Procedure:
-
Deoxygenate the solvent: Take the required volume of water or your prepared buffer solution in a flask. Bubble nitrogen or argon gas through the solvent for at least 15-30 minutes to remove dissolved oxygen.
-
Weighing: In a separate, clean, and dry container, accurately weigh the required amount of this compound.
-
Dissolution: Add the weighed this compound to the deoxygenated solvent. If using, add ascorbic acid at this stage to a final concentration of 0.1-1 mM.
-
Mixing: Gently swirl or vortex the solution until the solid is completely dissolved. Avoid vigorous shaking to minimize reintroduction of oxygen.
-
Inert gas overlay: Before sealing the container, flush the headspace with nitrogen or argon gas.
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Storage: Store the solution in a tightly sealed amber vial at 4°C for short-term use (a few hours) or aliquot into single-use tubes and store at -80°C for long-term storage.
Protocol 2: Monitoring this compound Stability by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of this compound and monitor its degradation over time.
Methodology:
-
Column: A reversed-phase C18 column is typically suitable for the separation of organic acids.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol. The acidic mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm).
-
Procedure:
-
Prepare a fresh standard solution of this compound at a known concentration.
-
Inject the standard solution to determine its retention time and peak area.
-
Subject your experimental solution to the conditions you wish to test (e.g., incubate at a specific temperature or pH).
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At various time points, inject an aliquot of the experimental solution into the HPLC system.
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Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
The percentage of remaining this compound can be calculated by comparing its peak area at each time point to the initial peak area.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Purification of Crude Dihydroxymaleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude dihydroxymaleic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during purification?
A1: this compound is a polar organic compound that is soluble in water and alcohol, but only slightly soluble in ether and acetic acid.[1] A critical consideration is its instability in aqueous solutions.[1] It is known to crystallize from water, typically as a dihydrate.[1]
Q2: What are the most common purification techniques for this compound?
A2: Based on its properties and the purification of similar compounds, the primary techniques for purifying crude this compound are:
-
Recrystallization: This is a common method for purifying solid organic compounds. Given that this compound crystallizes from water, this is a primary technique to consider.[1]
-
Column Chromatography: For separating this compound from impurities with different polarities, column chromatography can be effective. However, due to its high polarity and potential instability on standard silica gel, modifications to the stationary phase or the use of alternative chromatography modes may be necessary.
Q3: What are the likely impurities in crude this compound?
A3: When synthesized from tartaric acid, potential impurities may include unreacted starting material, oxidation byproducts, and degradation products of this compound itself.[2] Given its instability, various degradation products could be present, especially if the crude material has been stored for an extended period or exposed to harsh conditions.
Troubleshooting Guides
Recrystallization
Problem 1: this compound does not crystallize from solution.
-
Possible Cause: The solution is not sufficiently saturated, or it is supersaturated.
-
Solution:
-
If the solution is not saturated, concentrate it by carefully evaporating some of the solvent.
-
If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3]
-
-
-
Possible Cause: The wrong solvent or solvent mixture is being used.
-
Solution:
-
This compound is known to crystallize from water.[1] However, due to its instability in aqueous solutions, minimizing the time it spends dissolved is crucial.
-
Consider using mixed solvent systems. A common strategy for polar compounds is to dissolve them in a polar solvent like water or ethanol at an elevated temperature and then add a less polar "anti-solvent" in which the compound is insoluble to induce precipitation.[4]
-
-
-
Possible Cause: The presence of significant impurities inhibiting crystal formation.
-
Solution:
-
Attempt a preliminary purification step, such as a quick filtration through a plug of silica gel or treatment with activated carbon to remove highly colored impurities, before proceeding with recrystallization.
-
-
Problem 2: The product "oils out" instead of crystallizing.
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Possible Cause: The melting point of the impure this compound is lower than the boiling point of the recrystallization solvent.
-
Solution:
-
Try using a lower-boiling point solvent or a solvent mixture.
-
Ensure the solution is not cooled too rapidly. Slow, gradual cooling promotes the formation of well-defined crystals.[4] If an oil forms, try reheating the solution to dissolve the oil and then allow it to cool more slowly.
-
-
Problem 3: Low recovery of purified this compound.
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Possible Cause: Too much solvent was used, leading to significant loss of product in the mother liquor.[3][5]
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Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Cool the solution thoroughly in an ice bath to maximize crystal precipitation before filtration.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[3]
-
-
-
Possible Cause: Degradation of this compound during the purification process.
-
Solution:
-
Given the instability of this compound in aqueous solutions, minimize the time the compound is in a heated solution.[1]
-
Consider performing the recrystallization at a lower temperature under reduced pressure if possible.
-
Buffer the aqueous solution to a mildly acidic pH, as extreme pH values can accelerate degradation.[6][7]
-
-
Column Chromatography
Problem 1: this compound does not move from the baseline on a standard silica gel column.
-
Possible Cause: this compound is a highly polar compound and interacts very strongly with the polar silica gel stationary phase.
-
Solution:
-
Use a more polar mobile phase: Gradually increase the polarity of the eluent. For highly polar compounds, solvent systems containing methanol or even water may be necessary. Adding a small amount of a polar, acidic modifier like acetic acid or formic acid to the mobile phase can help to elute acidic compounds.
-
Use a different stationary phase:
-
Reversed-Phase Chromatography: Use a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[8][9][10] The pH of the mobile phase can be adjusted with acids like formic acid or trifluoroacetic acid to control the ionization and retention of the acidic analyte.[10]
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge. Anion-exchange chromatography is well-suited for purifying acids.[11][12][13][14] The crude this compound is loaded onto the column in its anionic form, impurities are washed away, and then the pure acid is eluted by changing the pH or ionic strength of the mobile phase.[12][13]
-
-
-
Problem 2: The purified fractions show signs of product degradation.
-
Possible Cause: this compound is unstable on the acidic surface of silica gel.
-
Solution:
-
Deactivate the silica gel: Before packing the column, treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites.
-
Use an alternative stationary phase: Consider using a more inert stationary phase like alumina or a bonded-phase silica.
-
-
Data Presentation
Currently, there is a lack of specific quantitative data in the literature regarding the solubility of this compound at different temperatures. For a successful recrystallization, it is recommended to experimentally determine the solubility in various solvents.
| General Solubility of this compound | |
| Solvent | Solubility |
| Water | Soluble[15] |
| Alcohol | More Soluble[1] |
| Ether | Slightly Soluble[1] |
| Acetic Acid | Slightly Soluble[1] |
Experimental Protocols
Protocol 1: Recrystallization from Water (with caution due to instability)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water while stirring until the solid just dissolves. Work quickly to minimize exposure to heat.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals thoroughly under vacuum. Due to the compound's instability, avoid prolonged heating.
Protocol 2: Ion-Exchange Chromatography
-
Resin Selection and Preparation: Choose a suitable anion-exchange resin. Prepare the column by packing the resin and equilibrating it with a low ionic strength buffer at a pH where this compound will be in its anionic form (e.g., a phosphate buffer at pH 7).
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Sample Loading: Dissolve the crude this compound in the equilibration buffer and apply it to the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove neutral and cationic impurities.
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Elution: Elute the bound this compound by applying a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by decreasing the pH of the buffer.
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Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Desalting and Isolation: Combine the pure fractions. If a salt gradient was used for elution, the salt will need to be removed, for example, by dialysis or size-exclusion chromatography. Finally, isolate the pure this compound by lyophilization or careful evaporation of the solvent.
Mandatory Visualization
Caption: General workflows for the purification of crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. This compound [drugfuture.com]
- 2. Application and Preparation of DL-Tartaric Acid_Chemicalbook [chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. dechra.dk [dechra.dk]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Reverse Phase Chromatography | Manasa Life Sciences [manasalifesciences.com]
- 10. chiraltech.com [chiraltech.com]
- 11. data.epo.org [data.epo.org]
- 12. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. iajps.com [iajps.com]
- 15. CAS 526-84-1: this compound | CymitQuimica [cymitquimica.com]
managing the hygroscopic nature of dihydroxymaleic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of dihydroxymaleic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it considered hygroscopic?
A1: this compound (CAS 526-84-1) is an organic compound that readily absorbs moisture from the atmosphere.[1] Its hygroscopicity is attributed to the presence of multiple polar functional groups, including hydroxyl (-OH) and carboxyl (-COOH) groups, which can form hydrogen bonds with water molecules.[1] It typically appears as a white crystalline solid and is soluble in water.[1]
Q2: How does moisture absorption affect this compound?
A2: Moisture absorption can lead to several issues, including:
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Physical Changes: The compound may clump together, making it difficult to handle and weigh accurately.
-
Chemical Instability: Aqueous solutions of this compound are known to be unstable.[2] The presence of water can affect its chemical properties and potentially lead to degradation.
-
Inaccurate Concentrations: The absorbed water will increase the weight of the compound, leading to inaccuracies when preparing solutions of a specific molarity.
Q3: How should I store this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container. It is also recommended to store it in a cool, dry place, such as a desiccator containing a suitable drying agent (e.g., silica gel).
Q4: Can I dry this compound if it has absorbed moisture?
A4: Yes, but caution is necessary. The anhydrous form of this compound decomposes at 155°C without melting.[2] Therefore, gentle drying methods are recommended. Heating in a standard oven at high temperatures should be avoided as it can cause decomposition. A vacuum oven at a lower temperature is a more suitable option.[3][4]
Troubleshooting Guide
Q5: My this compound has formed clumps. What should I do?
A5: Clumping is a clear indication of moisture absorption. While you can try to break up the clumps with a spatula, this will not remove the absorbed water and may not fully restore its original properties. For applications requiring high purity and accurate concentrations, it is best to dry the compound before use.
Q6: I'm getting inconsistent results in my experiments using this compound. Could moisture be the cause?
A6: Yes, moisture contamination is a likely cause of inconsistent results. The presence of water can alter the reactivity of this compound and affect the kinetics and outcomes of your experiments. It is crucial to ensure the compound is anhydrous, especially for moisture-sensitive reactions.
Q7: How can I accurately weigh a small amount of this compound without it absorbing atmospheric moisture?
A7: Weighing should be done as quickly as possible to minimize exposure to air. Using a weighing bottle with a ground-glass stopper can be helpful. For highly sensitive applications, consider handling and weighing the compound inside a glove box with a controlled, low-humidity atmosphere.
Quantitative Data on Hygroscopicity of Structurally Similar Acids
| Compound | Relative Humidity (RH) | Observation |
| Maleic Acid | 83-88% | Gradual deliquescence (dissolving in absorbed atmospheric water).[2] |
| Tartaric Acid | >85% | Exhibits an abrupt increase in water absorption, leading to deliquescence.[5] |
| Citric Acid (Anhydrous) | 50-75% | Significant water absorption.[6] |
| Citric Acid (Anhydrous) | >75% | Transforms into the monohydrate form.[6] |
Experimental Protocols
Protocol 1: Moisture Content Determination by Karl Fischer Titration
This method is suitable for accurately determining the water content of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent
-
Anhydrous methanol
-
Buffer solution for acidic samples (e.g., imidazole-based buffer)[7][8]
-
Airtight sample vial
-
Syringe for sample injection
Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.
-
Sample Preparation: Accurately weigh a suitable amount of this compound in a pre-weighed, dry, airtight vial.
-
Solvent and Buffer Addition: Add a suitable volume of anhydrous methanol to the titration vessel. As this compound is acidic, add a buffer to maintain the optimal pH range for the Karl Fischer reaction (pH 5.5-8).[9]
-
Titration: Inject a precisely weighed amount of the this compound sample into the titration vessel.
-
Endpoint Detection: The titration will proceed automatically until the endpoint is reached, which is typically detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content based on the amount of Karl Fischer reagent consumed.
Protocol 2: Drying of this compound using a Vacuum Oven
This protocol is for drying this compound that has been exposed to moisture, minimizing the risk of thermal decomposition.
Materials:
-
Vacuum oven with temperature and pressure controls
-
Vacuum pump
-
Shallow, wide-mouthed glass dish (e.g., a watch glass or petri dish)
-
Desiccator
Methodology:
-
Sample Preparation: Spread a thin layer of the this compound powder on the glass dish to maximize the surface area for drying.
-
Oven Setup: Place the dish in the vacuum oven.
-
Drying Conditions:
-
Temperature: Set the temperature to a moderate level, for example, 40-50°C, which is well below its decomposition temperature.
-
Pressure: Gradually reduce the pressure inside the oven using the vacuum pump. A slow and steady reduction in pressure helps to avoid the powder being drawn into the vacuum line.[9]
-
-
Drying Time: The time required for drying will depend on the amount of sample and the level of moisture. It may take several hours.
-
Completion of Drying: Once the drying is complete, turn off the vacuum pump and carefully vent the oven with a dry, inert gas like nitrogen, if possible.
-
Cooling and Storage: Immediately transfer the dried sample to a desiccator to cool down in a moisture-free environment before transferring it to a tightly sealed storage container.
Visualizations
Caption: Troubleshooting workflow for handling this compound.
Caption: Hydration of anhydrous this compound.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rocker.com.tw [rocker.com.tw]
- 4. labrotovap.com [labrotovap.com]
- 5. Container Handbook - Section 10.2.7 Types of sorption isotherm [containerhandbuch.de]
- 6. Citric Acid: Properties, Microbial Production, and Applications in Industries [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. quveon.com [quveon.com]
- 9. news-medical.net [news-medical.net]
strategies to improve the shelf-life of dihydroxymaleic acid
Welcome to the technical support center for dihydroxymaleic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the shelf-life and stability of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the integrity of your research.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the handling and storage of this compound.
Question 1: My aqueous solution of this compound is showing a yellow to brown discoloration over time. What is causing this and how can I prevent it?
Answer: Discoloration is a common indicator of degradation, likely due to oxidation and other decomposition pathways. This compound is known to be unstable in aqueous solutions.[1] The primary causes are exposure to oxygen, light, and trace metal ions that can catalyze degradation reactions.
Troubleshooting Steps:
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Control Storage Conditions: Store stock solutions and any intermediates in a cool, dark place. Refrigeration at 2-8°C is recommended for short-term storage. For long-term storage, consider storing at -20°C.
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Use Degassed Solvents: Prepare aqueous solutions using deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon) to minimize oxidative degradation.
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Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to prevent photodegradation.[2]
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Add Antioxidants: Incorporate antioxidants into your solution. Ascorbic acid or gallic acid can be effective in preventing oxidation.
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Use Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[3]
Question 2: I am observing a loss of potency or inconsistent results in my experiments using a this compound solution. How can I ensure the concentration remains stable?
Answer: Loss of potency is a direct consequence of the chemical degradation of this compound. The primary degradation pathways are hydrolysis, oxidation, and photolysis. The rate of degradation is significantly influenced by pH, temperature, and exposure to light.
Troubleshooting Steps:
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pH Adjustment: this compound, like many organic acids, is generally more stable in acidic conditions. Adjust the pH of your aqueous solution to a range of 3.0-5.0 using a suitable buffer system (e.g., citrate or acetate buffer) to minimize hydrolysis.
-
Freshly Prepare Solutions: Due to its inherent instability in aqueous solutions, it is highly recommended to prepare this compound solutions fresh before each experiment.
-
Perform Stability Studies: If solutions need to be stored, perform a stability study under your specific storage conditions. Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound over time.
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Incorporate Stabilizers: As mentioned previously, the addition of antioxidants and chelating agents can significantly improve stability.
Question 3: What are the expected degradation products of this compound, and how can I detect them?
Answer: The degradation of this compound can lead to the formation of smaller organic acids and other byproducts. While specific degradation pathways for this compound are not extensively documented in readily available literature, degradation of similar compounds suggests potential products arising from oxidation and decarboxylation.
Detection Method:
A stability-indicating HPLC method is the recommended approach to separate and quantify this compound from its degradation products.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer at pH 2.8) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb, for example, around 210-254 nm.
Data Presentation: Factors Influencing Stability
The following tables summarize general quantitative data for the stability of organic acids, which can serve as a starting point for optimizing the storage and handling of this compound.
Table 1: Effect of pH on the Stability of a Generic Alpha-Hydroxy Acid (AHA) in Aqueous Solution
| pH | Relative Stability | Recommended Action |
| < 3.0 | High | Consider for short-term storage, but be mindful of potential acid-catalyzed hydrolysis for certain formulations. |
| 3.0 - 5.0 | Optimal | Recommended pH range for aqueous formulations. |
| 5.0 - 7.0 | Moderate to Low | Degradation rate increases as pH approaches neutral. |
| > 7.0 | Very Low | Significant and rapid degradation is expected. Avoid this pH range. |
Table 2: Suggested Starting Concentrations for Stabilizers
| Stabilizer | Type | Suggested Starting Concentration | Notes |
| Ascorbic Acid | Antioxidant | 50 - 100 µM | Can act as a sacrificial antioxidant.[3] May interfere with antioxidant capacity assays. |
| Gallic Acid | Antioxidant | 50 - 100 µM | Another effective phenolic antioxidant. |
| EDTA | Chelating Agent | 10 - 50 µM | Sequesters metal ions that catalyze oxidation.[3] A good alternative when antioxidant stabilizers interfere with assays. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol provides a general procedure for preparing a more stable aqueous stock solution of this compound.
-
Solvent Preparation:
-
Take a volume of HPLC-grade water.
-
Degas the water by boiling for 15-20 minutes and then allowing it to cool to room temperature under a gentle stream of an inert gas (e.g., nitrogen or argon).
-
-
Buffer Preparation:
-
Prepare a 0.1 M citrate buffer solution.
-
Adjust the pH of the buffer to 4.0 using citric acid or sodium citrate.
-
-
Stabilizer Addition:
-
To the prepared buffer, add ascorbic acid to a final concentration of 100 µM.
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Add EDTA to a final concentration of 50 µM.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the stabilized buffer to achieve the desired final concentration.
-
-
Storage:
-
Store the solution in an amber vial to protect it from light.
-
Store at 2-8°C. For longer-term storage, consider aliquoting and freezing at -20°C.
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Protocol 2: Accelerated Shelf-Life Testing of this compound Solution
This protocol outlines a method to predict the long-term stability of your this compound solution.
-
Sample Preparation:
-
Prepare your this compound solution according to your experimental needs.
-
Aliquot the solution into multiple sealed vials.
-
-
Storage Conditions:
-
Time Points:
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At predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
-
Data Analysis:
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For each temperature, plot the concentration of this compound versus time.
-
Determine the degradation rate constant (k) at each temperature.
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to plot ln(k) versus 1/T.
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Extrapolate the data to your desired storage temperature (e.g., 4°C or 25°C) to predict the shelf-life.
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Mandatory Visualizations
References
avoiding side reactions in dihydroxymaleic acid esterification
Welcome to the technical support center for the esterification of dihydroxymaleic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions, minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the esterification of this compound?
A1: Based on the chemistry of this compound and analogous compounds like tartaric acid, the primary side reactions of concern include:
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Dehydration and Decarboxylation: At elevated temperatures, particularly in the presence of strong acid catalysts, this compound can undergo dehydration. This can be followed by decarboxylation to form various byproducts.[1]
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Incomplete Esterification: The reaction may stop at the monoester stage, especially if the reaction conditions are not optimized to drive the equilibrium towards the formation of the desired diester.[1]
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Thermal Decomposition: this compound and its ester derivatives can be susceptible to decomposition at high temperatures, leading to a complex mixture of degradation products and reduced yield.[1]
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Isomerization: The cis-configuration of this compound may isomerize to the more stable trans-isomer (dihydroxyfumaric acid) under the reaction conditions, potentially leading to a mixture of cis and trans-diesters.
Q2: How can I minimize the formation of these side products?
A2: To minimize side reactions, careful control of the reaction conditions is crucial:
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Temperature Control: Maintain the lowest effective temperature to promote esterification without inducing significant dehydration or thermal decomposition. For distillations, it is advisable to keep the bath temperature below 165°C.[1]
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Catalyst Selection: Opt for milder catalysts. While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. Heterogeneous acid catalysts, such as sulfonic acid resins (e.g., Amberlyst-15), are often a better choice as they are less harsh and can be easily removed by filtration to prevent further reactions during workup.[1]
-
Driving the Equilibrium: To favor the formation of the diester, use a large excess of the alcohol.[2] Additionally, removing water as it is formed, for instance with a Dean-Stark apparatus or by using a drying agent, will shift the equilibrium towards the product side.
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Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the electron-rich dihydroxyalkene system.
Q3: What is the recommended type of catalyst for a clean esterification of this compound?
A3: For minimizing side reactions, a heterogeneous acid catalyst like Amberlyst-15 is highly recommended.[1] It offers several advantages over traditional homogeneous catalysts like sulfuric acid:
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Milder Reaction Conditions: It is less likely to cause dehydration and decomposition.[1]
-
Easy Separation: The solid catalyst can be removed by simple filtration, which simplifies the workup procedure and prevents the catalyst from promoting side reactions in the crude product.[1]
-
Reusability: The catalyst can often be washed, dried, and reused, making the process more cost-effective and environmentally friendly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Diester | Incomplete reaction due to equilibrium. | - Use a large excess of the alcohol (can be used as the solvent).- Remove water as it forms using a Dean-Stark trap or molecular sieves. |
| Inactive catalyst. | - Ensure the catalyst is fresh or properly activated.- For solid catalysts like Amberlyst-15, ensure it has not been deactivated.[1] | |
| Presence of a Significant Amount of Monoester | Insufficient reaction time or suboptimal conditions for diester formation. | - Increase the reaction time and monitor the progress by TLC or GC.- Increase the molar ratio of the alcohol to this compound. |
| Formation of Dark-Colored Impurities | Decomposition of the starting material or product. | - Lower the reaction temperature.[1]- Use a milder catalyst (e.g., switch from sulfuric acid to Amberlyst-15).[1] |
| Oxidation of the enediol system. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is a Mixture of Isomers (cis/trans) | Isomerization of the double bond at elevated temperatures or under acidic conditions. | - Use milder reaction conditions (lower temperature, milder catalyst).- Consider purification techniques that can separate the isomers, such as column chromatography or fractional distillation. |
| Difficulty in Product Purification | Presence of acidic impurities (unreacted starting material, acid catalyst). | - If using a homogeneous acid catalyst, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup.- Wash the organic extract thoroughly with water and brine. |
| Product is water-soluble. | - Minimize the use of water during workup.- Use saturated brine to wash the organic layer, which can reduce the solubility of the ester in the aqueous phase.[1] |
Experimental Protocols
Protocol 1: Esterification of this compound using a Heterogeneous Catalyst (Analogous to Tartaric Acid Esterification)
This protocol is adapted from a procedure for the esterification of tartaric acid and is expected to be a good starting point for this compound.[1][3]
Materials:
-
This compound
-
Anhydrous ethanol (large excess)
-
Amberlyst-15 (ion-exchange resin)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, combine this compound and a large excess of anhydrous ethanol.
-
Add Amberlyst-15 (approximately 5-10% by weight of the this compound).
-
Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Heat the mixture to a gentle reflux with stirring. Avoid overly vigorous stirring to prevent mechanical degradation of the catalyst beads.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the Amberlyst-15 catalyst.
-
Remove the excess ethanol using a rotary evaporator.
-
The resulting crude ester can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Main reaction pathway and potential side reactions in this compound esterification.
Caption: A troubleshooting workflow for optimizing this compound esterification.
References
Technical Support Center: Dihydroxymaleic Acid Stability in Solution
A comprehensive resource for researchers, scientists, and drug development professionals on the impact of pH on the stability of dihydroxymaleic acid in aqueous solutions.
Aqueous solutions of this compound are known to be unstable, presenting a significant challenge for researchers in various fields. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions to address common issues encountered during experimentation. Understanding the pH-dependent stability of this compound is critical for developing robust experimental protocols and ensuring the reliability of results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What could be the cause?
A1: this compound is inherently unstable in aqueous solutions.[1] This degradation is a known characteristic of the compound. The rate of degradation is influenced by several factors, with pH being a critical parameter. Both acidic and alkaline conditions can potentially accelerate the decomposition of the molecule.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: The exact degradation pathways and resulting products of this compound under varying pH conditions are not extensively documented in readily available literature. However, based on the chemical structure (a dicarboxylic acid with enediol functionality), hydrolysis of the ester-like linkages and oxidation are plausible degradation routes. It is crucial to perform analytical studies, such as HPLC-MS, to identify the specific degradants in your experimental setup.
Q3: How does pH affect the stability of this compound solutions?
A3: While specific quantitative data is limited, the stability of organic acids is generally pH-dependent. For this compound, it is anticipated that both strongly acidic and strongly alkaline environments will promote degradation. The pH of maximum stability would need to be determined empirically.
Q4: I am observing inconsistent results in my experiments involving this compound solutions. Could this be related to its stability?
A4: Yes, the instability of this compound is a likely cause for inconsistent experimental outcomes. If the compound degrades over the course of your experiment, the concentration of the active substance will change, leading to variability in your results. It is recommended to use freshly prepared solutions and to monitor the stability of the solution under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration in solution. | Inherent instability of the compound in aqueous media.[1] The pH of the solution may be promoting rapid degradation. | Prepare fresh solutions immediately before use. Investigate the effect of pH on stability by preparing solutions in a range of buffered media to identify a pH of optimal stability. |
| Appearance of unknown peaks in HPLC analysis over time. | Formation of degradation products. | Use a stability-indicating HPLC method to separate and quantify the parent compound and its degradants. Employ HPLC-MS to identify the structure of the unknown peaks. |
| Precipitate formation in the this compound solution. | Degradation products may have lower solubility. The initial concentration may be too high for the chosen solvent system. | Characterize the precipitate to determine if it is a degradation product. Re-evaluate the solubility of this compound in your specific solvent and buffer system. |
| Inconsistent biological or chemical activity in assays. | Degradation of this compound leads to a decrease in the effective concentration of the active molecule. | Perform time-course studies to understand the rate of degradation under your assay conditions. Consider using a more stable analog or a formulation that enhances stability if possible. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of a strong acid (e.g., 0.1 M HCl or 1 M HCl). Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Degradation: To another aliquot of the stock solution, add an equal volume of a strong base (e.g., 0.1 M NaOH or 1 M NaOH). Heat the solution under the same conditions as the acidic degradation study.
-
Neutral Degradation (Hydrolysis): Mix an aliquot of the stock solution with an equal volume of water. Heat the solution under the same conditions.
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the formation of degradation products.
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of polar organic acids.
-
Mobile Phase Selection:
-
Aqueous Component: Use a buffer to control the pH of the mobile phase. Phosphate or acetate buffers are common choices. The pH should be optimized to achieve good peak shape and retention.
-
Organic Modifier: Acetonitrile or methanol are typical organic modifiers.
-
-
Gradient Elution: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products.
-
Detection: UV detection is commonly used for compounds with a chromophore. The detection wavelength should be selected based on the UV spectrum of this compound.
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Visualizing Degradation and Experimental Workflow
To aid in understanding the potential degradation pathways and the experimental approach to studying stability, the following diagrams are provided.
Caption: Experimental workflow for investigating the pH-dependent stability of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Dihydroxymaleic Acid Synthesis by 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of dihydroxymaleic acid synthesis, with a primary focus on 1H NMR spectroscopy. Alternative validation techniques, including High-Performance Liquid Chromatography (HPLC) and acid-base titration, are also discussed to offer a comprehensive overview for selecting the most suitable analytical method.
Synthesis of this compound
This compound can be synthesized through the oxidation of tartaric acid. A common method involves the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).
Experimental Protocol: Synthesis via Fenton's Reagent
Objective: To synthesize this compound from L-tartaric acid.
Materials:
-
L-tartaric acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/v solution)
-
Sulfuric acid (concentrated)
-
Barium chloride
-
Ethanol
-
Distilled water
Procedure:
-
Preparation of Fenton's Reagent: A solution of ferrous sulfate in dilute sulfuric acid is prepared.
-
Reaction: A solution of L-tartaric acid is cooled in an ice bath. Fenton's reagent and hydrogen peroxide are added dropwise to the tartaric acid solution with constant stirring. The temperature is maintained below 10°C.
-
Quenching and Precipitation: After the addition is complete, the reaction is stirred for an additional hour. The reaction is then quenched by the addition of ethanol. The product is precipitated as a barium salt by the addition of barium chloride.
-
Isolation and Purification: The barium salt of this compound is collected by filtration, washed with ethanol, and then dried. The free acid can be regenerated by treatment with a stoichiometric amount of sulfuric acid, followed by filtration of the barium sulfate precipitate. The filtrate is then concentrated under reduced pressure to yield this compound.
Validation of Synthesis
The successful synthesis of this compound requires robust analytical validation to confirm the identity and purity of the final product. 1H NMR spectroscopy is a powerful tool for structural elucidation and is often the primary method for validation.
1H NMR Spectroscopy
Principle: 1H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of the signals in a 1H NMR spectrum are unique to a specific molecular structure.
Expected 1H NMR Spectrum of this compound:
Due to the symmetrical nature of this compound (HOOC-C(OH)=C(OH)-COOH), a simple 1H NMR spectrum is expected. The spectrum will primarily show signals for the hydroxyl (-OH) and carboxylic acid (-COOH) protons. The exact chemical shifts can vary depending on the solvent, concentration, and temperature. In a deuterated solvent like D₂O, the acidic protons of the hydroxyl and carboxylic acid groups will exchange with deuterium, leading to a decrease or disappearance of their signals. The remaining signal would be from the two equivalent olefinic protons, which would appear as a singlet.
Experimental Protocol: 1H NMR Analysis
-
Sample Preparation: A small amount of the synthesized this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The 1H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: The acquired spectrum is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, multiplicities, and integrations of the observed signals are analyzed and compared with the expected spectrum for this compound.
Alternative Validation Methods
While 1H NMR is excellent for structural confirmation, other methods can be employed to assess purity and quantify the product.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, reversed-phase HPLC with a polar-modified column is a suitable technique. The purity of the sample can be determined by calculating the area percentage of the main peak corresponding to this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio would need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm).
-
-
Sample Preparation: A standard solution of known concentration and a solution of the synthesized product are prepared in the mobile phase.
-
Analysis: The solutions are injected into the HPLC system, and the chromatograms are recorded. The retention time of the peak in the sample chromatogram should match that of the standard. Purity is assessed by the relative area of the main peak.
Principle: As a dicarboxylic acid, this compound can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The amount of base required to neutralize the acid is used to calculate the purity of the synthesized product.
Experimental Protocol: Titration
-
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Phenolphthalein indicator.
-
-
Procedure:
-
An accurately weighed sample of the synthesized this compound is dissolved in distilled water.
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A few drops of phenolphthalein indicator are added.
-
The solution is titrated with the standardized NaOH solution until a persistent pink color is observed (the endpoint).
-
-
Calculation: The purity of the this compound is calculated using the following formula:
Where:
-
V_NaOH is the volume of NaOH solution used (in L).
-
M_NaOH is the molarity of the NaOH solution.
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MW_acid is the molecular weight of this compound (148.07 g/mol ).
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W_sample is the weight of the sample (in g).
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The factor of 2 accounts for the two acidic protons in this compound.
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Comparison of Validation Methods
| Method | Principle | Information Provided | Advantages | Disadvantages |
| 1H NMR Spectroscopy | Nuclear magnetic resonance of protons | Detailed structural information, confirmation of functional groups, and assessment of purity from integral ratios. | Provides unambiguous structural confirmation. Highly specific. Non-destructive. | Requires specialized and expensive equipment. May not be suitable for quantifying all impurities. |
| HPLC | Chromatographic separation | Purity assessment based on peak area, quantification against a standard. | High sensitivity and resolution. Can separate and quantify impurities. Widely available. | Requires a reference standard for quantification. Method development can be time-consuming. |
| Acid-Base Titration | Neutralization reaction | Overall purity of the acidic compound. | Simple, inexpensive, and rapid. Provides high accuracy for purity determination of the acidic component. | Non-specific; any acidic impurity will be titrated. Does not provide structural information. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the synthesis and validation of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the validation of this compound synthesis.
Confirming Dihydroxymaleic Acid Purity: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of compounds like dihydroxymaleic acid is a critical step in experimental workflows and product development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the analysis of organic acids due to its versatility in separation modes and detection methods.[1][2] A reversed-phase HPLC method with UV detection is a primary choice for separating this compound from potential impurities.
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify this compound and related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.[3]
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid, HPLC grade)[3]
-
Reference standards of known purity
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 90:10 (v/v) 0.1% phosphoric acid in water and acetonitrile.[4]
-
Flow Rate: 0.75 mL/min[4]
-
Detection Wavelength: 210 nm (detects the carboxyl group)[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of this compound is determined by calculating the peak area percentage. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Resolution (USP) |
| Impurity 1 (e.g., Oxalic Acid) | 3.2 | 0.15 | - |
| This compound | 5.8 | 99.80 | 2.5 (vs. Impurity 1) |
| Impurity 2 (e.g., Tartaric Acid) | 7.1 | 0.05 | 2.1 (vs. This compound) |
Note: The data presented in this table is hypothetical and for illustrative purposes.
HPLC Analysis Workflow
References
A Comparative Guide to the Chelation Properties of Dihydroxymaleic Acid and Dihydroxyfumaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dihydroxymaleic acid and dihydroxyfumaric acid as chelating agents. Due to a lack of direct comparative studies in the existing scientific literature, this document outlines the theoretical differences based on their geometric isomerism and presents standardized experimental protocols for a comprehensive comparative evaluation of their chelation performance.
Introduction: The Role of Geometric Isomerism in Chelation
This compound and dihydroxyfumaric acid are geometric isomers, specifically cis and trans isomers, respectively, of 2,3-dihydroxy-2-butenedioic acid. This structural difference, centered around the carbon-carbon double bond, dictates the spatial orientation of their carboxyl and hydroxyl functional groups, which is a critical factor in their ability to coordinate with metal ions.
-
This compound (cis-isomer): The carboxyl and hydroxyl groups are positioned on the same side of the C=C double bond. This arrangement is theoretically more favorable for chelation as it allows for the formation of a stable five-membered ring with a metal ion through bidentate or even tetradentate coordination.
-
Dihydroxyfumaric Acid (trans-isomer): The functional groups are on opposite sides of the double bond, making it sterically impossible for a single molecule to chelate a metal ion in a classic pincer-like fashion. It is more likely to act as a bridging ligand between two metal ions or to coordinate in a monodentate fashion.
The stability of metal complexes is often higher for ligands that can form chelate rings (the "chelate effect"). Therefore, it is hypothesized that this compound will form more stable complexes with metal ions compared to its trans-isomer, dihydroxyfumaric acid.
Quantitative Data on Chelation Performance
A thorough review of scientific literature reveals a significant gap in direct, quantitative comparisons of the chelation capabilities of this compound and dihydroxyfumaric acid. No studies presenting a side-by-side comparison of their metal complex stability constants were identified.
However, studies on the parent compounds, maleic acid (cis) and fumaric acid (trans), have shown that maleic acid generally forms more stable complexes with various metal ions than fumaric acid, which supports the hypothesis that the cis-configuration is more favorable for chelation.
Table 1: Stability Constants (log K₁) of Related Ligands with Various Metal Ions
| Metal Ion | Maleic Acid (cis) | Fumaric Acid (trans) |
| Cu(II) | 3.30 | 2.00 |
| Ni(II) | 2.50 | 1.60 |
| Co(II) | 2.30 | 1.50 |
| Zn(II) | 2.70 | 1.70 |
| Pb(II) | 3.48 | 2.89 |
| Cd(II) | 2.80 | 2.10 |
Note: Data is compiled from various sources and is intended for illustrative purposes to highlight the general trend of cis vs. trans isomers in chelation.
Experimental Protocols for Comparative Analysis
To address the current knowledge gap, the following detailed experimental protocols are provided for researchers to quantitatively compare the chelation properties of this compound and dihydroxyfumaric acid.
Determination of Metal-Ligand Stoichiometry by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
This method is used to determine the ratio in which the ligand and metal ion bind.
Materials:
-
This compound
-
Dihydroxyfumaric acid
-
Metal salt of interest (e.g., FeCl₃, CuSO₄)
-
Deionized water
-
Buffer solution to maintain constant pH
-
UV-Vis spectrophotometer
-
Calibrated volumetric flasks and pipettes
Procedure:
-
Preparation of Equimolar Stock Solutions: Prepare stock solutions of the metal salt and each ligand (this compound and dihydroxyfumaric acid) at the same molar concentration (e.g., 1 mM) in the chosen buffer.
-
Preparation of Sample Series: Prepare a series of solutions in volumetric flasks by mixing the metal and ligand solutions in varying mole fractions, while keeping the total volume and total moles of reactants constant. For example, for a total volume of 10 mL, the volumes of metal and ligand solutions would be (10, 0), (9, 1), (8, 2), ..., (1, 9), (0, 10) mL.
-
Spectrophotometric Measurement: For each solution in the series, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex. This wavelength should be predetermined by scanning a solution known to contain the complex.
-
Data Analysis: Plot the measured absorbance versus the mole fraction of the ligand. The plot will consist of two intersecting lines. The mole fraction at which the lines intersect indicates the stoichiometry of the complex.[1][2][3]
Determination of Stability Constants by Potentiometric Titration
This is a highly accurate method for determining the stability constants of metal complexes.
Materials:
-
This compound
-
Dihydroxyfumaric acid
-
Metal salt of interest (e.g., NiCl₂, Zn(NO₃)₂)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Standardized strong acid (e.g., HCl)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
Calibrated pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions.
-
Titration of the Ligand: Titrate a solution of the ligand (e.g., this compound) with the standardized strong base in the presence of a background electrolyte to determine its acid dissociation constants (pKa values).
-
Titration of the Metal-Ligand System: Titrate a solution containing both the ligand and the metal salt with the standardized strong base. The metal-to-ligand ratio should be varied in different experiments (e.g., 1:1, 1:2, 1:5) to investigate the formation of different complex species.
-
Data Analysis: The titration data (pH versus volume of titrant added) is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]). The stability constants are then determined by plotting n̄ versus pL ([L]⁻¹) and using computational software for non-linear regression analysis of the formation curve.[4][5][6]
Visualizations
The following diagrams illustrate the theoretical relationship between the isomers and the proposed experimental workflows.
Caption: Isomerism and Hypothesized Chelation
Caption: Job's Method Experimental Workflow
References
- 1. asdlib.org [asdlib.org]
- 2. Job's continuous variation method: Significance and symbolism [wisdomlib.org]
- 3. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 4. hakon-art.com [hakon-art.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
A Comparative Analysis of Dihydroxymaleic Acid and Tartaric Acid as Antioxidants
A detailed guide for researchers and drug development professionals on the antioxidant properties, mechanisms of action, and comparative efficacy of dihydroxymaleic acid and tartaric acid.
This guide provides a comprehensive comparison of this compound and tartaric acid, focusing on their antioxidant capabilities. While both are organic acids with recognized antioxidant potential, this document delves into the available experimental data to offer a clearer understanding of their relative performance. This analysis is intended to aid researchers, scientists, and professionals in the field of drug development in making informed decisions regarding the use of these compounds in their work.
Executive Summary
This compound, which is chemically identical to dihydroxyfumaric acid in solution, has been identified as a potent scavenger of ABTS radicals. Tartaric acid is also known for its antioxidant and anti-inflammatory properties and has been observed to act synergistically with other well-known antioxidants. However, a direct quantitative comparison of their antioxidant efficacy through standardized assays is challenging due to the limited availability of specific IC50 and FRAP values in published literature for both compounds under identical experimental conditions. This guide synthesizes the available information, presents detailed experimental protocols for key antioxidant assays, and visualizes the known signaling pathways associated with their antioxidant action.
Data Presentation: Antioxidant Activity
A direct, side-by-side comparison of quantitative antioxidant data for this compound and tartaric acid is limited by the scarcity of studies that have evaluated both compounds using the same assays and conditions. The following table summarizes the available qualitative and synergistic findings.
| Parameter | This compound | Tartaric Acid | Reference Compound (Example) |
| DPPH Radical Scavenging Activity (IC50) | Data not available in reviewed literature. | Data not available in reviewed literature. | Ascorbic Acid: ~5 µg/mL |
| ABTS Radical Scavenging Activity | Described as a "powerful scavenger".[1] | Exhibits antioxidant properties. | Trolox: ~15 µM |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available in reviewed literature. | Data not available in reviewed literature. | Ferrous Sulfate (FeSO4) is used as the standard. |
| Synergistic Effects | Shows good synergistic effects with ascorbic acid, catechin, and rutin in DPPH assays.[2] | Demonstrates synergistic antioxidant effects with rutin and ascorbic acid.[2] | - |
Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals and are inversely proportional to the antioxidant activity. FRAP values measure the ability of an antioxidant to reduce ferric iron. The reference compound values are illustrative and can vary depending on experimental conditions.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for the most common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound or tartaric acid) in a suitable solvent (e.g., methanol or water) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Value: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: A specific volume of the sample solution is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and is monitored at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃ in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: Prepare different concentrations of the test compounds.
-
Reaction: A small volume of the sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄. The results are expressed as µmol of Fe²⁺ equivalents per gram or mole of the antioxidant.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of many compounds are not limited to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.
Tartaric Acid and the Nrf2/HO-1 Pathway
The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). While direct evidence for tartaric acid's activation of this pathway is still emerging, its known anti-inflammatory and antioxidant properties suggest a potential interaction.
Tartaric Acid and the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis and has been shown to be activated by oxidative stress. Activated AMPK can promote antioxidant defenses by upregulating antioxidant enzymes and stimulating autophagy to remove damaged cellular components. Tartaric acid has been shown to ameliorate non-alcoholic fatty liver disease by activating the AMPK signaling pathway.
Conclusion
Both this compound and tartaric acid exhibit antioxidant properties that warrant further investigation for their potential applications in research and drug development. This compound shows promise as a potent radical scavenger, while tartaric acid demonstrates both direct antioxidant effects and the potential to modulate key cellular signaling pathways involved in the response to oxidative stress.
The primary limitation in this comparative study is the lack of standardized, directly comparable quantitative data. Future research should focus on conducting head-to-head comparisons of these two acids using a battery of standardized antioxidant assays (DPPH, ABTS, FRAP, and others) under identical conditions. Such studies would provide the much-needed quantitative data to definitively rank their antioxidant efficacy and would be invaluable to the scientific community. Furthermore, elucidating the precise mechanisms by which this compound exerts its antioxidant effects and further exploring the role of tartaric acid in modulating cellular signaling pathways will be crucial for harnessing their full therapeutic potential.
References
A Comparative Analysis of the Antioxidant Activities of Dihydroxymaleic Acid and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of dihydroxymaleic acid and the well-established antioxidant, ascorbic acid (Vitamin C). While direct comparative studies quantifying the antioxidant capacity of this compound are limited in publicly available literature, this document synthesizes existing data on each compound's mechanisms and provides context through the antioxidant potential of its stereoisomer, dihydroxyfumaric acid.
Executive Summary
Ascorbic acid is a potent, well-documented antioxidant with a multifaceted mechanism of action that includes direct radical scavenging and modulation of cellular antioxidant pathways. This compound, a structural analog of ascorbic acid, is also recognized for its antioxidant capabilities, primarily through direct radical scavenging. However, a significant gap exists in the literature regarding its specific antioxidant potency (e.g., IC50 values) and its influence on cellular signaling pathways. This guide presents the available quantitative data for ascorbic acid, outlines the known and potential antioxidant mechanisms for both compounds, and provides detailed experimental protocols for common antioxidant assays.
Quantitative Comparison of Antioxidant Activity
Due to the lack of available data for this compound, a direct quantitative comparison is not possible at this time. This compound and dihydroxyfumaric acid are cis-trans isomers and are often considered chemically interchangeable, with dihydroxyfumaric acid being the more stable form. While one study notes that dihydroxyfumaric acid is a powerful scavenger of the ABTS•+ radical, specific IC50 values were not provided.
For reference, the following table summarizes the typical antioxidant activity of Ascorbic Acid as measured by common in vitro assays. It is important to note that IC50 values are highly dependent on specific experimental conditions.
| Antioxidant Assay | Ascorbic Acid IC50 Range (µg/mL) | Reference(s) |
| DPPH Radical Scavenging | 4.97 - 66.12 | [1][2][3] |
| ABTS Radical Scavenging | 2.10 - 50.0 | [1][4] |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.[5]
Mechanisms of Antioxidant Action
Ascorbic Acid: A Multi-Pathway Antioxidant
Ascorbic acid's antioxidant effect is comprehensive, involving both direct and indirect mechanisms.
-
Direct Radical Scavenging: Ascorbic acid is a potent reducing agent and electron donor. It readily scavenges a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide radicals, hydroxyl radicals, and peroxyl radicals. By donating a hydrogen atom, it neutralizes these damaging free radicals.
-
Cellular Pathway Modulation: Ascorbic acid stimulates the body's endogenous antioxidant systems. It can promote the activity of transcription factors such as Nuclear factor erythroid 2-related factor 2 (Nrf2). Activation of Nrf2 is a critical cellular defense mechanism against oxidative stress. Once activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous protective genes, including those for enzymes like superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).
This compound: A Direct Scavenger with Potential for More
The primary antioxidant mechanism attributed to this compound (and its isomer, dihydroxyfumaric acid) is direct radical scavenging, owing to its enediol structure, which is similar to that of ascorbic acid.
While direct evidence is lacking for this compound, related fumaric acid esters, such as dimethyl fumarate, have been shown to be potent activators of the Nrf2 signaling pathway.[6][7][8][9] This occurs through the modification of Keap1, which releases Nrf2 to initiate the transcription of antioxidant genes. It is plausible that this compound or its metabolites could engage in similar cellular protective pathways, but this remains an area for future investigation.
Experimental Protocols for Antioxidant Activity
The following are generalized protocols for the two most common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in an amber bottle to protect from light.
-
Prepare a series of concentrations for the test compound (this compound) and a positive control (ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
To a microplate well or a cuvette, add a specific volume of the sample or standard solution (e.g., 100 µL).
-
Add a corresponding volume of the DPPH working solution (e.g., 100 µL) to initiate the reaction.
-
Prepare a control sample containing only the solvent and the DPPH solution.
-
Prepare a blank for each sample concentration containing the sample and the solvent (without DPPH) to correct for any intrinsic color.
-
-
Incubation and Measurement:
-
Mix the contents thoroughly and incubate the plate or cuvettes in the dark at room temperature for a specified time (typically 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the sample concentrations and determine the IC50 value, which is the concentration required to cause 50% inhibition of the DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS•+ radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the stock radical solution.
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm. This is the working solution.
-
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to a microplate well or cuvette.
-
Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).
-
-
Incubation and Measurement:
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at approximately 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the same formula as in the DPPH assay.
-
Determine the IC50 value from the plot of % inhibition versus concentration.
-
Conclusion
Ascorbic acid stands as a benchmark antioxidant, with its efficacy supported by extensive quantitative data and a deep understanding of its molecular mechanisms, including its role in the Nrf2 signaling pathway. This compound is a promising antioxidant due to its structural similarity to ascorbic acid and its demonstrated ability to scavenge free radicals. However, to establish its role as a viable alternative or synergistic agent, further research is critically needed. Future studies should focus on quantifying its antioxidant capacity using standardized assays (DPPH, ABTS, ORAC) and exploring its effects on cellular antioxidant pathways, such as the Nrf2 system, to fully elucidate its therapeutic potential.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Nuclear Factor (Erythroid-Derived 2)-Like 2 Signaling for Effects of Fumaric Acid Esters on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Dihydroxymaleic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive analysis of dihydroxymaleic acid and its derivatives is crucial in various fields, including metabolomics and drug development. Mass spectrometry (MS) offers a powerful analytical tool for this purpose. This guide provides a comparative overview of different MS-based methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a focus on derivatization strategies and ionization techniques.
Performance Comparison of Analytical Approaches
The choice of analytical technique for this compound derivatives significantly impacts sensitivity, selectivity, and throughput. While direct comparative studies are limited, performance can be inferred from the analysis of similar hydroxy dicarboxylic acids.
| Analytical Technique | Derivatization | Ionization | Throughput | Sensitivity | Selectivity | Key Advantages | Key Limitations |
| GC-MS | Required (e.g., Silylation) | Electron Ionization (EI) | Moderate | High | High | Excellent chromatographic resolution, extensive spectral libraries. | Requires derivatization, not suitable for thermally labile compounds. |
| LC-MS/MS | Optional but Recommended | Electrospray Ionization (ESI) | High | Very High | Very High | Amenable to a wide range of compounds, no derivatization needed for some analytes. | Potential for matrix effects and ion suppression. |
| MALDI-MS | Co-crystallization with matrix | MALDI | High | Moderate | Moderate | Rapid analysis of samples in solid or liquid state. | Matrix interference in the low mass range can be a challenge for small molecules.[1][2] |
Quantitative Data Summary
Quantitative data for the mass spectrometry analysis of this compound is most readily available for its derivatized form in GC-MS analysis. The following table summarizes the mass spectral data for bis(trimethylsilyl)this compound.
Table 1: GC-MS Fragmentation of Bis(trimethylsilyl)this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 73 | 100 | [Si(CH₃)₃]⁺ |
| 147 | 50 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ |
| 219 | 15 | [M - COOSi(CH₃)₃]⁺ |
| 292 | 5 | [M - CH₃]⁺ |
| 307 | 2 | [M]⁺ |
Data sourced from NIST Mass Spectrometry Data Center via PubChem.[3][4]
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative protocols for GC-MS and LC-MS/MS analysis of this compound and its derivatives.
Protocol 1: GC-MS Analysis of this compound via Silylation
This protocol is based on established methods for the derivatization of organic acids for GC-MS analysis.[5][6]
1. Sample Preparation:
-
A dried sample containing this compound is placed in a reaction vial.
2. Derivatization:
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.
-
Seal the vial and heat at 70°C for 30 minutes.
3. GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is a general procedure for the analysis of small organic acids by LC-MS/MS and may require optimization for specific derivatives.[7][8]
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., 10% methanol in water).
-
Filter the sample through a 0.22 µm syringe filter.
2. LC-MS/MS Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z 147 [M-H]⁻ for this compound.
-
Product Ions (Q3): Specific product ions would need to be determined through infusion and fragmentation experiments.
-
Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflow for the mass spectrometry analysis of this compound derivatives.
Caption: Plausible ESI-MS/MS fragmentation pathway for this compound in negative ion mode.
References
- 1. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H4O6 | CID 54677927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihydroxymalonic acid | C3H4O6 | CID 68412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. rrml.ro [rrml.ro]
- 8. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Dihydroxymaleic Acid and Maleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of dihydroxymaleic acid and maleic acid. While direct comparative quantitative data is limited in publicly available literature, this document extrapolates from existing data and theoretical principles to offer insights into their respective chemical behaviors. This comparison is intended to assist researchers in selecting the appropriate molecule for specific applications in chemical synthesis and drug development.
Introduction: Structural and Electronic Properties
Maleic acid and this compound are both unsaturated dicarboxylic acids with a cis-configuration of their carboxyl groups. The key structural difference lies in the substituents on the carbon-carbon double bond. Maleic acid possesses two hydrogen atoms, whereas this compound has two hydroxyl groups in these positions. This fundamental difference significantly influences their electronic properties and, consequently, their chemical reactivity.
Maleic Acid: The chemical formula for maleic acid is C₄H₄O₄. It is a well-studied organic compound known for its cis-isomer configuration, which allows for intramolecular hydrogen bonding.[1][2]
This compound: this compound, with the chemical formula C₄H₄O₆, is a derivative of maleic acid.[] The presence of two hydroxyl groups on the double bond introduces electron-donating character via resonance and electron-withdrawing character via induction, leading to a more complex electronic environment compared to maleic acid.
Comparative Reactivity Analysis
The reactivity of these two acids can be compared across several key reaction types. The following sections discuss the anticipated differences in their behavior based on their molecular structures.
Acidity
Maleic acid is a diprotic acid. The cis-configuration of its carboxyl groups allows for intramolecular hydrogen bonding after the first deprotonation, which stabilizes the resulting conjugate base and makes the first proton more acidic than that of its trans-isomer, fumaric acid.
For this compound, the presence of electron-withdrawing hydroxyl groups is expected to increase the acidity of the carboxylic acid protons through an inductive effect. Therefore, this compound is predicted to be a stronger acid than maleic acid.
Electrophilic Addition Reactions
The carbon-carbon double bond in both molecules is susceptible to electrophilic attack. In maleic acid, the double bond is relatively electron-rich, making it reactive towards electrophiles.
In this compound, the hydroxyl groups can donate electron density to the double bond via resonance, which would be expected to increase its nucleophilicity and thus enhance its reactivity towards electrophiles. However, the hydroxyl groups also exert an electron-withdrawing inductive effect, which could potentially decrease the reactivity. The overall effect will depend on the balance of these two opposing factors and the nature of the electrophile.
Oxidation
Both molecules can be oxidized. The double bond in maleic acid can be cleaved by strong oxidizing agents. For instance, the oxidation of maleic acid by quinolinium dichromate has been studied, with tartaric acid identified as a reaction product.[4]
The hydroxyl groups in this compound make it more susceptible to oxidation compared to maleic acid. These groups can be readily oxidized, potentially leading to the formation of a diketone intermediate.
Esterification
Both this compound and maleic acid can undergo esterification at their carboxyl groups.[5] The rate of esterification is influenced by steric hindrance around the carboxyl groups and the electronic nature of the molecule. Given the structural similarities around the carboxylic acid functionalities, the rates of esterification are expected to be comparable, although the presence of the hydroxyl groups in this compound might influence the reaction kinetics through electronic effects or by participating in side reactions.
Formation of Anhydride
A characteristic reaction of maleic acid is the formation of maleic anhydride upon heating, a reaction facilitated by the cis-arrangement of its carboxyl groups.[6] this compound, also possessing cis-dicarboxylic acid groups, would be expected to undergo a similar dehydration reaction to form its corresponding anhydride. However, the presence of the hydroxyl groups may influence the temperature and conditions required for this transformation.
Quantitative Data Summary
Direct quantitative comparative data on the reactivity of this compound and maleic acid is scarce. The table below summarizes their basic properties.
| Property | This compound | Maleic Acid |
| Molecular Formula | C₄H₄O₆ | C₄H₄O₄ |
| Molecular Weight | 148.07 g/mol [] | 116.07 g/mol [7] |
| Appearance | White crystalline solid[5] | White crystalline solid[7] |
| Key Functional Groups | 2 Carboxyl groups, 2 Hydroxyl groups, 1 C=C double bond | 2 Carboxyl groups, 1 C=C double bond |
| Known Reactions | Esterification, Polymerization[5] | Isomerization to fumaric acid, Dehydration to anhydride, Hydration to malic acid, Hydrogenation to succinic acid, Diels-Alder reactions[8] |
Experimental Protocols
General Protocol for Comparative Esterification Kinetics
Objective: To compare the rate of esterification of this compound and maleic acid with a simple alcohol (e.g., methanol or ethanol) under acidic catalysis.
Materials:
-
This compound
-
Maleic acid
-
Methanol (or other alcohol)
-
Concentrated Sulfuric Acid (catalyst)
-
Standardized Sodium Hydroxide solution (for titration)
-
Phenolphthalein indicator
-
Reaction flasks, condensers, heating mantles, burettes, pipettes
Procedure:
-
Reaction Setup: In separate, identical three-necked flasks equipped with a condenser and a thermometer, place equimolar amounts of either this compound or maleic acid.
-
Reagent Addition: Add a defined excess of the alcohol (e.g., 10-fold molar excess) to each flask.
-
Initiation: Add a catalytic amount of concentrated sulfuric acid to each flask.
-
Reaction Conditions: Heat the reaction mixtures to a constant temperature (e.g., 60°C) with continuous stirring.
-
Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture and quench the reaction by cooling it in an ice bath.
-
Analysis: Determine the concentration of unreacted carboxylic acid in each aliquot by titrating with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.
-
Data Analysis: Plot the concentration of the acid versus time for both reactions. The initial rates can be determined from the slope of these curves at t=0. The rate constants can be calculated by fitting the data to an appropriate rate law.
Visualization of Structural and Reactivity Differences
The following diagram illustrates the structural differences between maleic acid and this compound and highlights the key reactive sites.
Caption: Structural comparison of Maleic and this compound.
Involvement in Biological Pathways
Maleic Acid: Maleic acid administration is known to induce an experimental form of Fanconi syndrome, a kidney disorder.[9] The biochemical mechanism involves the direct inhibition of Na-K-ATPase activity in the proximal tubules of the kidney, leading to impaired reabsorption of various solutes.[9]
This compound: There is currently no significant body of evidence linking this compound to specific biological signaling pathways in the same manner as maleic acid's role in the pathological context of Fanconi syndrome.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 526-84-1: this compound | CymitQuimica [cymitquimica.com]
- 6. We will explore the differences between maleic acid and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Maleic acid - Wikipedia [en.wikipedia.org]
- 9. Insights into the biochemical mechanism of maleic acid-induced Fanconi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
FT-IR Spectroscopy for Functional Group Analysis of Dihydroxymaleic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the functional group identification of dihydroxymaleic acid. Due to the limited availability of direct FT-IR data for this compound, this guide uses tartaric acid as a primary comparative analogue due to its structural similarity—both are dihydroxy dicarboxylic acids. Additionally, maleic acid is included as a reference to illustrate the influence of the hydroxyl groups on the infrared spectrum.
Comparison of FT-IR Data
The following table summarizes the key FT-IR absorption peaks for tartaric acid and maleic acid. These values can be used to predict the expected spectral features of this compound. The presence of hydroxyl and carboxylic acid functional groups in this compound would result in a spectrum with characteristics from both reference compounds.
| Functional Group | Vibration Mode | Tartaric Acid (cm⁻¹)[1] | Maleic Acid (cm⁻¹)[2] | Expected Range for this compound (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3322 | - | 3500-3200 (Broad) |
| O-H (Carboxylic Acid) | Stretching | (Broad band) | (Broad band) | 3300-2500 (Very Broad) |
| C=O (Carboxylic Acid) | Stretching | 1735 | 1707 | 1740-1700 |
| C-O | Stretching | Not specified | 1262 | 1320-1210 |
| C=C | Stretching | - | Not specified | ~1650 (Weak) |
Note: The exact peak positions for this compound may vary based on factors such as sample preparation, crystallinity, and intermolecular hydrogen bonding.
Alternative Analytical Techniques
While FT-IR spectroscopy is a powerful tool for identifying functional groups, other techniques can provide complementary information for the structural elucidation of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon and proton framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.
-
Raman Spectroscopy: Offers complementary vibrational information to FT-IR, particularly for non-polar bonds.
-
Chemical Tests: Simple qualitative tests can confirm the presence of carboxylic acids.[3][4][5] These include the litmus test, sodium bicarbonate test (which would show effervescence), and the ester test (which produces a fruity smell).[3][4]
Experimental Protocol: FT-IR Analysis of Solid Organic Acids
This protocol outlines the potassium bromide (KBr) pellet method, a common technique for obtaining the FT-IR spectrum of a solid sample.
Materials:
-
This compound (or analogue)
-
Potassium Bromide (KBr), FT-IR grade, dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
Procedure:
-
Sample Grinding: Grind a small amount (1-2 mg) of the this compound sample into a fine powder using an agate mortar and pestle.
-
Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar. The sample concentration in KBr should be in the range of 0.2% to 1%.[1]
-
Thorough Mixing: Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This is crucial to reduce scattering of the infrared beam.[1]
-
Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[2]
-
Background Subtraction: A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Experimental Workflow
The following diagram illustrates the key steps in the FT-IR analysis of a solid organic acid using the KBr pellet method.
Caption: Experimental workflow for FT-IR analysis.
This guide provides a foundational understanding of how FT-IR spectroscopy can be applied to the functional group analysis of this compound. For definitive structural elucidation, it is recommended to use a combination of analytical techniques.
References
A Comparative Thermal Analysis of Dihydroxymaleic Acid Polymer Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Thermal Stability of Functional Polymers
The thermal stability of polymers is a critical parameter for researchers and professionals in drug development and materials science. While polymers of dihydroxymaleic acid are not widely documented, this guide provides a comparative thermal analysis (TGA/DSC) of structurally related and functional polymers that can be considered as alternatives. Understanding the thermal decomposition and transitional properties of these polymers is essential for their processing, storage, and application in various fields, including drug delivery and biomaterials.
This guide compares the thermal properties of several classes of polymers: maleic anhydride copolymers, poly(carboxylic acids), polymers with hydroxyl groups, and tartaric acid-based polyesters. The data presented is compiled from various scientific sources and is intended to provide a baseline for comparison and material selection.
Comparative Thermal Analysis Data
The following table summarizes key thermal analysis data obtained by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the selected polymer alternatives. It is important to note that these values can vary depending on factors such as molecular weight, copolymer composition, and specific experimental conditions (e.g., heating rate, atmosphere).
| Polymer Class | Example Polymer | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (T_onset) (°C) | Temp. of Max. Decomposition (T_max) (°C) | Key Decomposition Steps |
| Maleic Anhydride Copolymers | Styrene-Maleic Anhydride (SMA) | 130 - 160[1] | Broad initial degradation up to 350[1] | - | Initial degradation followed by main chain scission. |
| Polypropylene-grafted Maleic Anhydride (PP-g-MA) | Not clearly defined for graft | ~283 (for PP component)[2] | ~476 (for PP component)[3] | Degradation is primarily that of the polypropylene backbone. | |
| Poly(carboxylic acids) | Poly(acrylic acid) (PAA) | > 110 | ~230 - 300 | ~417, ~536 | Multi-step: dehydration to form anhydride, followed by main chain decomposition.[4] |
| Polymers with Hydroxyl Groups | Poly(vinyl alcohol) (PVA) | 70 - 85 | ~200 - 265 | ~280, ~450 | Multi-step: elimination of water, followed by main chain decomposition.[3][5][6] |
| Tartaric Acid-Based Polymers | Tartaric Acid Based Polyester | -8 to -25 | > 200 | 286 - 297 | Main chain scission.[7] |
Experimental Protocols
The following are generalized experimental protocols for TGA and DSC based on standard methodologies.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymers.
Standard Guideline: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[8]
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative studies) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
The weight of the sample is continuously monitored as the temperature increases.
-
A TGA thermogram, a plot of weight loss versus temperature, is generated. The derivative of this curve (DTG) shows the rate of weight loss.
-
Key parameters are determined from the thermogram:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.
-
Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of weight loss is highest, determined from the peak of the DTG curve.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and other thermal transitions of the polymers.
Standard Guideline: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[8]
Methodology:
-
A small, encapsulated sample of the polymer (typically 5-10 mg) is placed in the DSC instrument.
-
The sample is subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase any prior thermal history.
-
A common heating and cooling rate is 10 °C/min or 20 °C/min.[8]
-
The heat flow to or from the sample is measured relative to an inert reference.
-
A DSC thermogram, a plot of heat flow versus temperature, is generated.
-
The Glass Transition Temperature (Tg) is observed as a step change in the baseline of the heat flow curve.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the thermal analysis of polymers using TGA and DSC.
Experimental Workflow for Polymer Thermal Analysis.
Signaling Pathways and Logical Relationships
The thermal decomposition of these polymers often involves complex multi-step reactions. The following diagram illustrates a simplified logical relationship for the decomposition pathways of polymers containing carboxylic acid and hydroxyl functional groups, which are relevant to this compound.
Simplified Decomposition Pathway for Functional Polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. matec-conferences.org [matec-conferences.org]
- 3. rigaku.com [rigaku.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film | MDPI [mdpi.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Potential for Cross-Reactivity: A Comparative Guide on Dihydroxymaleic Acid in Analytical Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-reactivity of dihydroxymaleic acid in common analytical tests. Due to a lack of direct experimental data for this compound in the current scientific literature, this document leverages data from the structurally similar and well-documented interfering substance, ascorbic acid (Vitamin C), to provide an objective projection of its potential impact. The experimental protocols provided are designed to enable researchers to definitively assess the cross-reactivity of this compound in their specific assays.
Understanding the Basis of Cross-Reactivity
This compound, an organic compound with the formula C4H4O6, is recognized for its reducing properties.[1][2] This characteristic is central to its potential for interference in a variety of analytical assays, particularly those that rely on redox (reduction-oxidation) reactions for signal generation. Its structural similarity to ascorbic acid, a well-known reducing agent and a frequent interferent in clinical chemistry assays, suggests a high likelihood of comparable cross-reactivity.[3][4][5][6]
The primary mechanism of interference for reducing agents like this compound and ascorbic acid in many colorimetric and enzymatic assays is their ability to interact with key reaction components. In peroxidase-coupled assays, for instance, these substances can either directly reduce the oxidized chromophore, preventing color development, or react with hydrogen peroxide, a crucial substrate for the peroxidase enzyme.[3][4][5][7] Both pathways lead to an underestimation of the analyte of interest, resulting in falsely low measurements.
Quantitative Data: Ascorbic Acid as a Proxy for this compound Interference
While specific quantitative data for this compound's interference is not available, the following table summarizes the well-documented effects of ascorbic acid on several common clinical chemistry assays. This data serves as a critical reference point for anticipating the potential for this compound to produce similar effects. The interference is typically concentration-dependent.
| Analyte/Assay | Interfering Substance | Concentration of Interferent | Observed Effect | Reference |
| Glucose (Peroxidase-based) | Ascorbic Acid | High concentrations | False negative/decrease | [4] |
| Cholesterol (Peroxidase-based) | Ascorbic Acid | 12.0 mmol/L | Undetectable | [6] |
| Triglycerides (Peroxidase-based) | Ascorbic Acid | 12.0 mmol/L | Undetectable | [6] |
| Uric Acid (Peroxidase-based) | Ascorbic Acid | 12.0 mmol/L | 83% decrease | [6] |
| Total Bilirubin | Ascorbic Acid | 12.0 mmol/L | 62% decrease | [6] |
| Creatinine | Ascorbic Acid | 12.0 mmol/L | 26% increase | [6] |
| DPPH Radical Scavenging Assay | Ascorbic Acid | IC50: ~3.37 µg/mL | Antioxidant Activity | [8] |
| Reducing Power Assay | Ascorbic Acid | IC50: ~31.12 µg/mL | Reducing Capacity | [8] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.
Experimental Protocols for Assessing Cross-Reactivity
To determine the specific cross-reactivity of this compound in a given analytical test, a systematic experimental approach is necessary. The following protocols are based on established guidelines for interference testing in clinical chemistry, such as the CLSI EP07.[9][10][11][12][13]
Protocol 1: Screening for Interference in a Peroxidase-Coupled Colorimetric Assay
Objective: To qualitatively and quantitatively assess the interference of this compound in a peroxidase-based colorimetric assay (e.g., glucose oxidase-peroxidase assay).
Materials:
-
Analyte of interest standard solution (e.g., glucose)
-
This compound solutions of varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 mmol/L)
-
Assay reagents (e.g., glucose oxidase, peroxidase, chromogenic substrate like ABTS or o-dianisidine)
-
Buffer solution (as specified by the assay manufacturer)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Control and Test Samples:
-
Control: To a cuvette, add the buffer, analyte standard, and assay reagents according to the manufacturer's protocol.
-
Test: To separate cuvettes, add the buffer, analyte standard, assay reagents, and a specific concentration of the this compound solution.
-
-
Incubation: Incubate all cuvettes under the conditions specified in the assay protocol (e.g., specific time and temperature).
-
Measurement: Measure the absorbance of the control and test samples at the wavelength specified in the assay protocol.
-
Data Analysis:
-
Calculate the percentage of interference using the following formula: % Interference = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] * 100
-
A positive percentage indicates negative interference (a decrease in signal).
-
Plot the percentage of interference against the concentration of this compound to determine the dose-response relationship.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in the assay signal.
-
Protocol 2: Paired-Difference Testing for Clinical Samples
Objective: To evaluate the effect of this compound on the measurement of an analyte in a real sample matrix (e.g., serum, plasma).
Materials:
-
Patient or quality control samples
-
This compound solution
-
Solvent for this compound (e.g., deionized water)
-
The analytical instrument used for the specific test
Procedure:
-
Sample Preparation:
-
Divide a patient or QC sample into two aliquots: a "Control" aliquot and a "Test" aliquot.
-
To the "Test" aliquot, add a small, known volume of a concentrated this compound solution to achieve the desired final concentration.
-
To the "Control" aliquot, add the same volume of the solvent used to dissolve the this compound. This accounts for any dilution effects.
-
-
Analysis: Analyze both the "Control" and "Test" aliquots using the standard procedure for the analytical test.
-
Data Analysis:
-
Calculate the difference in the measured analyte concentration between the "Control" and "Test" samples.
-
The significance of this difference should be evaluated against predefined acceptance criteria for the assay, which are often based on the total allowable error (TEa).
-
Visualizing Interference Pathways and Workflows
To better understand the mechanisms of interference and the experimental designs to test for it, the following diagrams are provided.
Caption: Potential interference pathways of this compound in a peroxidase-coupled assay.
Caption: Experimental workflow for determining this compound interference.
References
- 1. Dihydroxymalonic acid - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Interference by ascorbic acid in test systems involving peroxidase. I. Reversible indicators and the effects of copper, iron, and mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interference by ascorbic acid in test systems involving peroxidase. II. Redox-coupled indicator systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 10. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 11. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. sundiagnostics.us [sundiagnostics.us]
Advanced & Niche Applications
Application Notes and Protocols for Dihydroxymaleic Acid in the Synthesis of Metal-Organic Frameworks (MOFs) for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery. The choice of the organic linker is crucial in determining the physicochemical properties and functionality of the resulting MOF.
Dihydroxymaleic acid, a dicarboxylic acid with hydroxyl functional groups, presents an interesting candidate as a linker for MOF synthesis. The hydroxyl groups can offer additional coordination sites, enhance hydrophilicity, and provide opportunities for post-synthetic modification, which are desirable characteristics for biomedical applications. While specific literature on MOFs synthesized from this compound is limited, this document provides a comprehensive, representative protocol based on the synthesis of other carboxylate-based MOFs. These notes are intended to serve as a foundational guide for researchers exploring the potential of this compound in the development of novel MOF-based drug delivery systems.
Application: this compound-Based MOFs for Controlled Drug Release
MOFs synthesized using this compound as a linker are anticipated to be suitable for the encapsulation and controlled release of therapeutic agents. The inherent porosity of the MOF structure allows for high drug loading capacity, while the chemical nature of the this compound linker can influence the drug release kinetics. The hydroxyl groups on the linker can form hydrogen bonds with drug molecules, potentially leading to a more sustained release profile. Furthermore, the stability of the MOF can be tuned to degrade under specific physiological conditions (e.g., pH changes), triggering the release of the encapsulated drug at the target site.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-Based this compound MOF (Zn-DHMA-MOF)
This protocol describes a representative solvothermal method for the synthesis of a MOF using this compound and a zinc-based metal source.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (C₄H₄O₆)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Equipment:
-
20 mL Scintillation Vials
-
Oven
-
Centrifuge
-
Vacuum Oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 89.2 mg (0.3 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 44.4 mg (0.3 mmol) of this compound in 5 mL of DMF.
-
Combine the two solutions in a single vial and add 0.5 mL of deionized water.
-
Cap the vial tightly and place it in a preheated oven at 100°C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Decant the mother liquor and wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To exchange the solvent, immerse the crystals in ethanol (3 x 10 mL) for 8 hours per wash.
-
Collect the crystals by centrifugation (8000 rpm, 10 min).
-
Activate the MOF by drying the crystals under vacuum at 120°C for 12 hours.
-
The resulting white powder is the activated Zn-DHMA-MOF.
Protocol 2: Characterization of Zn-DHMA-MOF
A comprehensive characterization is essential to confirm the successful synthesis and determine the properties of the MOF.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the this compound linker to the zinc metal centers by observing shifts in the carboxylate and hydroxyl vibrational bands.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF using nitrogen adsorption-desorption isotherms.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
Protocol 3: Loading of a Model Drug (Ibuprofen) into Zn-DHMA-MOF
This protocol outlines the procedure for encapsulating a model drug, ibuprofen, into the synthesized MOF.
Materials:
-
Activated Zn-DHMA-MOF
-
Ibuprofen
-
Ethanol
Procedure:
-
Prepare a solution of ibuprofen in ethanol (e.g., 10 mg/mL).
-
Disperse 50 mg of activated Zn-DHMA-MOF in 10 mL of the ibuprofen solution.
-
Stir the suspension at room temperature for 48 hours in a sealed container to allow for drug diffusion into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation (8000 rpm, 10 min).
-
Wash the collected solid with fresh ethanol (2 x 5 mL) to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at 60°C for 6 hours.
-
The drug loading efficiency can be determined by analyzing the concentration of ibuprofen in the supernatant before and after loading using UV-Vis spectroscopy.
Data Presentation
The following tables summarize hypothetical but plausible quantitative data for the synthesized Zn-DHMA-MOF, based on typical values for similar carboxylate-based MOFs.
Table 1: Synthesis Conditions and Yield for Zn-DHMA-MOF
| Parameter | Value |
| Metal Source | Zinc Nitrate Hexahydrate |
| Linker | This compound |
| Solvent | DMF/Water |
| Temperature | 100°C |
| Time | 24 hours |
| Yield | ~75% (based on linker) |
Table 2: Physicochemical Characterization of Zn-DHMA-MOF
| Property | Value |
| BET Surface Area | ~850 m²/g |
| Pore Volume | ~0.45 cm³/g |
| Thermal Stability (TGA) | Stable up to ~350°C |
| Crystal System (Hypothetical) | Orthorhombic |
Table 3: Ibuprofen Loading in Zn-DHMA-MOF
| Parameter | Value |
| Drug Loading Capacity | ~15 wt% |
| Encapsulation Efficiency | ~60% |
| Release Profile (pH 7.4) | Sustained release over 48 hours |
Visualizations
Application Notes and Protocols for the Use of Dihydroxymaleic Acid in Developing Precursors for Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxymaleic acid, a derivative of maleic acid, is a promising yet underutilized precursor in the synthesis of fine chemicals.[1] Its structure, featuring a carbon-carbon double bond, two carboxylic acid moieties, and two hydroxyl groups, offers a rich platform for a variety of chemical transformations.[1] This multifunctionality allows for the generation of diverse molecular scaffolds, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1]
These application notes provide an overview of the potential uses of this compound in the synthesis of key precursors, including pyridazinediones, functionalized succinic acid derivatives, and substituted cyclohexenes. Detailed, adapted experimental protocols are provided to guide researchers in exploring the synthetic utility of this versatile molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₆ | [1] |
| Molecular Weight | 148.07 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Synonyms | (2Z)-2,3-Dihydroxy-2-butenedioic acid | [1] |
Key Synthetic Applications and Protocols
Synthesis of Dihydroxypyridazinediones: Precursors for Biologically Active Heterocycles
Pyridazinediones are a class of heterocyclic compounds that form the core of many biologically active molecules. The reaction of a 1,4-dicarbonyl compound, such as this compound, with hydrazine is a classical approach to synthesizing the pyridazinedione ring system. The resulting dihydroxypyridazinedione can serve as a versatile intermediate for further functionalization in drug discovery programs.
References
Dihydroxymaleic Acid-Based Polymers for Targeted Drug Delivery: Application Notes and Protocols
A Note to the Researcher: The development of novel polymeric systems for targeted drug delivery is a rapidly advancing field. While there is extensive research on a variety of polymers, it is important to note that, based on a comprehensive review of current scientific literature, specific research on dihydroxymaleic acid-based polymers for targeted drug delivery is limited. Therefore, these application notes and protocols are designed to provide a foundational understanding of the principles and techniques applicable to the development of polymer-based drug delivery systems. The methodologies described herein are based on well-established practices with other polymers and can serve as a starting point for the investigation of novel systems such as those based on this compound.
Introduction to Polymer-Based Targeted Drug Delivery
Targeted drug delivery aims to enhance the therapeutic efficacy of drugs by increasing their concentration at the site of action while minimizing off-target side effects. Polymeric nanoparticles have emerged as versatile carriers for this purpose. They can encapsulate a wide range of therapeutic agents, protect them from degradation, and be functionalized with targeting ligands to recognize and bind to specific cells or tissues.
Potential Advantages of this compound-Based Polymers:
While specific data is not yet available, the chemical structure of this compound suggests potential benefits for drug delivery applications:
-
Hydrophilicity: The presence of two hydroxyl and two carboxylic acid groups in the monomer suggests that the resulting polymer would be hydrophilic, which can improve biocompatibility.[1][2]
-
Biocompatibility: Hydrophilic polymers are generally considered to have good biocompatibility.[1][2]
-
pH-Sensitivity: The carboxylic acid groups could impart pH-responsive behavior, allowing for drug release to be triggered in the acidic microenvironments of tumors or endosomes.[3][4]
-
Chelating Properties: The arrangement of hydroxyl and carboxyl groups may provide chelating properties, which could be explored for specific drug interactions or imaging applications.
Synthesis of this compound-Based Polymeric Nanoparticles
The synthesis of polymers from this compound would likely proceed through polymerization of the diacid or a derivative. A common method for forming nanoparticles from a pre-formed polymer is nanoprecipitation.
Hypothetical Polymer Synthesis: Poly(this compound)
A potential synthetic route for a polymer based on this compound could involve a condensation polymerization. The following is a generalized protocol that would require significant optimization.
Experimental Protocol: Condensation Polymerization of a this compound Derivative
-
Monomer Preparation: Modify the this compound to a more reactive form, for example, by converting the carboxylic acids to acid chlorides or by using a coupling agent.
-
Polymerization:
-
Dissolve the modified monomer in an appropriate anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable catalyst if required.
-
Stir the reaction mixture at a specific temperature (e.g., 50-100 °C) for a defined period (e.g., 24-72 hours).
-
Monitor the reaction progress by techniques such as infrared (IR) spectroscopy to observe the formation of ester or amide bonds.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the polymer under vacuum.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Confirm the chemical structure using nuclear magnetic resonance (NMR) and IR spectroscopy.
-
Nanoparticle Formulation via Nanoprecipitation
Experimental Protocol: Nanoparticle Formulation
-
Organic Phase Preparation: Dissolve the synthesized poly(this compound) and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., Pluronic F127 or PVA) to stabilize the nanoparticles.
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
The polymer and drug will precipitate as nanoparticles upon solvent displacement.
-
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant containing unloaded drug and excess surfactant.
-
Resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times.
-
Alternatively, use dialysis against deionized water to purify the nanoparticle suspension.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Visualize the nanoparticle morphology using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Diagram: Experimental Workflow for Nanoparticle Formulation
References
- 1. Impact of polymer hydrophilicity on biocompatibility: implication for DES polymer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-Responsive Nanoparticles Expand To Deliver Drugs | Chemical & Engineering News: Science & Technology Concentrates [pubsapp.acs.org:6443]
- 4. mdpi.com [mdpi.com]
Application Notes: Dihydroxymaleic Acid as a Food Antioxidant for Frozen Foods
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity in Frozen Plant Foods: Effect of Cryoprotectants, Freezing Process and Frozen Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Peroxidation in Muscle Foods: Impact on Quality, Safety and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. iomcworld.com [iomcworld.com]
Dihydroxymaleic Acid Derivatives as Novel Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel molecular scaffolds for the development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Dihydroxymaleic acid, a simple four-carbon dicarboxylic acid, presents an intriguing, yet underexplored, backbone for the design of such inhibitors. Its structure offers multiple points for chemical modification, allowing for the introduction of various functional groups to target the active sites of diverse enzymes. This document provides a conceptual framework and detailed protocols for the investigation of this compound derivatives as potential enzyme inhibitors, drawing upon established principles of medicinal chemistry and enzyme kinetics.
Introduction
This compound ((Z)-2,3-dihydroxybut-2-enedioic acid) is a small organic molecule featuring a double bond, two carboxyl groups, and two hydroxyl groups.[1][2] This rich functionality allows for the synthesis of a diverse library of derivatives. Of particular interest is the potential to convert the carboxylic acid moieties into hydroxamic acids. Hydroxamic acid derivatives are a well-established class of potent inhibitors for various metalloenzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), primarily through their ability to chelate the metal ions (e.g., Zn²⁺, Fe³⁺) in the enzyme's active site.[3]
This document will focus on the prospective application of this compound derivatives as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in various physiological and pathological processes, including cancer metastasis and arthritis.
Hypothetical Inhibitory Data
While specific experimental data for this compound derivatives as MMP inhibitors is not yet prevalent in the literature, we can extrapolate potential inhibitory activities based on known structure-activity relationships of similar hydroxamic acid-based inhibitors. The following table presents hypothetical IC50 values for a series of putative this compound derivatives against selected MMPs. These values are for illustrative purposes to guide potential research directions.
| Compound ID | R1 Group | R2 Group | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-14 IC50 (nM) |
| DHM-H-001 | H | H | >10000 | >10000 | >10000 |
| DHM-HA-001 | Hydroxamic acid | H | 500 | 750 | 1200 |
| DHM-HA-Bn | Hydroxamic acid | Benzyl | 150 | 200 | 400 |
| DHM-HA-Phe | Hydroxamic acid | Phenylalanine | 50 | 80 | 150 |
| DHM-HA-Biph | Hydroxamic acid | Biphenyl | 10 | 25 | 60 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Hydroxamic Acid Derivatives
This protocol outlines a general procedure for the synthesis of mono-hydroxamic acid derivatives of this compound.
Materials:
-
This compound
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA)
-
Methanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography system with silica gel
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.1 equivalents) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the acid chloride by TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
-
Formation of Hydroxamic Acid:
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) in methanol.
-
Add triethylamine (2.0 equivalents) to the hydroxylamine solution and stir for 30 minutes at 0 °C to generate free hydroxylamine.
-
Dissolve the crude acid chloride from step 1 in anhydrous DCM.
-
Slowly add the acid chloride solution to the free hydroxylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction completion by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired this compound-based hydroxamic acid derivative.
-
Protocol 2: In Vitro MMP Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Synthesized this compound derivatives (inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the MMP in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in assay buffer or DMSO.
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the diluted inhibitor solutions to each well. For the control (no inhibitor), add 2 µL of DMSO.
-
Add 88 µL of the assay buffer to each well.
-
Add 10 µL of the diluted MMP solution to each well, except for the substrate control wells.
-
Incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37 °C.
-
-
Data Analysis:
-
Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: MMP-Mediated Extracellular Matrix Degradation
Caption: Proposed inhibition of MMP-mediated ECM degradation by DHM derivatives.
Experimental Workflow: Synthesis and Screening of DHM Inhibitors
Caption: Workflow for the development of DHM-based enzyme inhibitors.
Logical Relationship: Mechanism of MMP Inhibition by a DHM-Hydroxamic Acid Derivative
Caption: Chelation-based inhibition of MMPs by DHM-hydroxamic acid derivatives.
Conclusion
The this compound scaffold holds considerable, albeit largely unexplored, potential for the development of novel enzyme inhibitors. By leveraging established synthetic methodologies and screening protocols, researchers can systematically investigate the structure-activity relationships of this compound derivatives against a wide range of enzymatic targets. The protocols and conceptual frameworks provided herein offer a starting point for such investigations, with the ultimate goal of identifying novel lead compounds for therapeutic development. Further research is warranted to synthesize and evaluate these compounds to validate their potential as a new class of enzyme inhibitors.
References
Application Notes and Protocols: Dihydroxymaleic Acid in Stimuli-Responsive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stimuli-responsive polymers, or "smart" polymers, have garnered significant attention for their ability to undergo conformational and solubility changes in response to environmental triggers such as pH, temperature, and light.[1][2] These materials are at the forefront of advanced drug delivery systems, enabling targeted release of therapeutic agents.[3][4] While monomers like acrylic and methacrylic acid are commonly employed, there is a growing need for novel functional monomers to expand the capabilities of these systems.
This document proposes the use of dihydroxymaleic acid as a novel monomer for the creation of a new class of pH-responsive polymers. With its two carboxylic acid groups and two vicinal hydroxyl groups on a polymerizable double bond, this compound offers unique potential for dual functionality: pH-sensitivity from the carboxyl groups and a site for further chemical modification or secondary interactions via the diol.
These application notes provide a comprehensive overview of the proposed synthesis, characterization, and potential applications of this compound-based stimuli-responsive polymers, complete with detailed hypothetical protocols based on established polymer chemistry principles.
Proposed Signaling Pathway: pH-Responsiveness
Polymers incorporating this compound are anticipated to exhibit pronounced pH-responsiveness. The two carboxylic acid groups on each monomer unit can be deprotonated at elevated pH, leading to electrostatic repulsion along the polymer backbone. This repulsion induces a conformational change from a compact coil to an extended chain, increasing the polymer's hydrodynamic volume and water solubility. This transition can be harnessed to trigger the release of an encapsulated drug.
Caption: Proposed pH-responsive behavior of a this compound-based polymer.
Experimental Protocols
Synthesis of Poly(this compound-co-N-vinylpyrrolidone)
This protocol describes the synthesis of a copolymer of this compound and N-vinylpyrrolidone (NVP) via free radical polymerization. NVP is included to enhance water solubility and biocompatibility. The hydroxyl groups of this compound are protected as an acetonide during polymerization to prevent side reactions.
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
N-Vinylpyrrolidone (NVP), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Dialysis tubing (MWCO 1 kDa)
Workflow Diagram:
Caption: Workflow for the synthesis of a this compound copolymer.
Procedure:
-
Protection of this compound:
-
Suspend this compound (1 eq.) in acetone.
-
Add 2,2-dimethoxypropane (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Stir at room temperature for 4 hours.
-
Neutralize with triethylamine and remove the solvent under reduced pressure.
-
Purify the resulting acetonide-protected this compound by column chromatography.
-
-
Copolymerization:
-
In a Schlenk flask, dissolve the protected monomer (1 eq.), NVP (1 eq.), and AIBN (0.02 eq.) in anhydrous DMF.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere.
-
-
Purification and Deprotection:
-
Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise into an excess of cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Dissolve the dried polymer in methanol and add 1 M HCl. Stir at room temperature for 12 hours to remove the acetonide protecting group.
-
-
Final Purification:
-
Neutralize the solution with a dilute NaOH solution.
-
Purify the polymer by dialysis against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the final copolymer as a white powder.
-
Characterization of the Polymer
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the polymer in D₂O.
-
Acquire ¹H NMR and ¹³C NMR spectra to confirm the incorporation of both monomers and the successful deprotection of the diol groups.
-
-
Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Use an aqueous mobile phase with an appropriate buffer and salt concentration.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectrum of the dried polymer to identify characteristic functional groups, such as the broad O-H stretch of the carboxylic acids and diols, and the C=O stretch of the carboxyl and amide groups.
-
Evaluation of pH-Responsiveness
Protocols:
-
Turbidity Measurements:
-
Prepare a 1 mg/mL solution of the polymer in phosphate-buffered saline (PBS) at various pH values (e.g., from pH 2 to pH 8).
-
Measure the optical density at 500 nm using a UV-Vis spectrophotometer. An increase in turbidity at low pH indicates polymer collapse.
-
-
Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter (Z-average) of the polymer in solutions of varying pH.
-
A significant increase in size at higher pH will confirm the pH-induced conformational change.
-
-
Zeta Potential Measurement:
-
Determine the surface charge of the polymer particles at different pH values.
-
The zeta potential is expected to become more negative as the pH increases and the carboxylic acid groups deprotonate.
-
Quantitative Data Summary (Hypothetical)
The following tables present the expected quantitative data for a synthesized poly(this compound-co-NVP) polymer, based on typical values for similar pH-responsive systems.
Table 1: Polymer Characterization
| Parameter | Expected Value | Method |
| Mn ( g/mol ) | 15,000 - 25,000 | GPC |
| PDI (Mw/Mn) | 1.5 - 2.5 | GPC |
| Monomer Ratio (DHMA:NVP) | ~1:1 | ¹H NMR |
Table 2: pH-Responsive Properties
| pH | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| 4.0 | 50 - 100 | +5 to -5 |
| 7.4 | 200 - 400 | -20 to -30 |
Application in Drug Delivery
The pH-responsive nature of this compound-based polymers makes them excellent candidates for oral drug delivery, particularly for targeting the neutral to slightly alkaline environment of the small intestine while protecting the drug from the acidic conditions of the stomach.[5]
Protocol: Drug Loading and In Vitro Release Study
Materials:
-
Poly(this compound-co-NVP)
-
Model drug (e.g., Doxorubicin)
-
PBS buffers (pH 5.0 and pH 7.4)
-
Dialysis tubing
Logical Relationship Diagram:
Caption: Logical flow of a drug loading and release experiment.
Procedure:
-
Drug Loading:
-
Dissolve the polymer and the model drug in deionized water.
-
Stir the mixture for 24 hours in the dark.
-
Transfer the solution to dialysis tubing and dialyze against deionized water for 48 hours to remove the unloaded drug.
-
Lyophilize the resulting solution to obtain drug-loaded polymer nanoparticles.
-
-
In Vitro Release:
-
Suspend a known amount of drug-loaded nanoparticles in PBS buffer at pH 5.0 and pH 7.4.
-
Place the suspensions in separate dialysis bags and immerse them in the corresponding fresh buffer.
-
At predetermined time intervals, withdraw samples from the external buffer and measure the drug concentration using UV-Vis spectrophotometry or HPLC.
-
Table 3: Expected Drug Delivery Performance
| Parameter | Expected Outcome |
| Drug Loading Efficiency | 10-20% (w/w) |
| Release at pH 5.0 (24h) | < 20% |
| Release at pH 7.4 (24h) | > 70% |
Conclusion and Future Directions
This compound presents a promising, albeit currently unexplored, platform for the development of novel stimuli-responsive polymers. The protocols and expected outcomes detailed in these notes provide a foundational framework for researchers to synthesize and characterize these materials. The unique presence of both carboxylic acid and vicinal diol functionalities opens avenues for creating multi-responsive systems, for instance, by conjugating boronic acid-containing molecules to the diol for a secondary stimulus response. Further research into the polymerization kinetics, biocompatibility, and in vivo efficacy of these polymers is warranted to fully realize their potential in advanced drug delivery and other biomedical applications.
References
- 1. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 4. CO2-Responsive Vinyl Polymers: From Synthesis to Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimuli-Responsive Polymers at the Interface with Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroxymaleic Acid as a Linker in Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches have revealed a notable scarcity of specific examples of dihydroxymaleic acid being used as a primary linker in the synthesis of coordination polymers or metal-organic frameworks (MOFs). The following application notes and protocols are therefore based on generalized methods for the synthesis of coordination polymers using other hydroxylated and non-hydroxylated dicarboxylic acid linkers. These protocols provide a foundational methodology for researchers interested in exploring the potential of this compound in this capacity.
Introduction
Coordination polymers are a class of materials formed by the self-assembly of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks. The choice of the organic linker is crucial in determining the final structure and properties of the resulting polymer. This compound, with its dicarboxylic acid functionality and two hydroxyl groups, presents an interesting candidate as a linker. The carboxylate groups can coordinate to metal centers, while the hydroxyl groups could participate in hydrogen bonding, influencing the framework's topology and stability, or serve as sites for post-synthetic modification.
Potential applications for coordination polymers constructed with functionalized linkers like this compound are vast, particularly in the realm of drug development. The inherent porosity of these materials can be exploited for drug storage and controlled release. The functional groups within the pores can be tailored to interact specifically with drug molecules, enhancing loading capacity and modulating release kinetics.
Potential Advantages of this compound as a Linker
-
Enhanced Hydrophilicity: The hydroxyl groups are expected to increase the hydrophilicity of the resulting coordination polymer, which could be advantageous for biomedical applications, improving biocompatibility and interaction with aqueous environments.
-
Post-Synthetic Modification: The hydroxyl moieties offer reactive sites for post-synthetic modification, allowing for the attachment of targeting ligands, fluorescent tags, or other functional molecules.
-
Hydrogen Bonding: The hydroxyl groups can participate in intra- and intermolecular hydrogen bonding, which can play a significant role in the assembly and stabilization of the coordination polymer's structure.
-
Chelating Ability: The combination of carboxylate and hydroxyl groups may lead to enhanced chelation of metal ions, potentially resulting in novel coordination modes and framework topologies.
Generalized Experimental Protocols
The following protocols are adapted from established methods for the synthesis of coordination polymers using other dicarboxylic acid linkers. Optimization of these protocols for this compound will be necessary.
Solvothermal Synthesis of a Generic Metal-Dihydroxymaleate Coordination Polymer
This protocol describes a general procedure for the solvothermal synthesis of a coordination polymer using this compound and a divalent metal salt.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, etc.)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Modulator (optional, e.g., Acetic acid, Formic acid)
-
Teflon-lined stainless-steel autoclave
-
Oven or heating mantle
-
Centrifuge
-
Washing solvent (e.g., fresh DMF, Ethanol)
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol) in 10 mL of the chosen solvent (e.g., DMF).
-
In a separate 20 mL glass vial, dissolve this compound (0.5 mmol) in 10 mL of the same solvent. Sonication may be necessary to aid dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in the Teflon liner of a 23 mL stainless steel autoclave.
-
If using a modulator, add it to the reaction mixture at this stage.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven.
-
Heat the mixture at a constant temperature, typically between 80°C and 150°C, for 24 to 72 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the collected crystals with fresh solvent (e.g., DMF, 3 x 10 mL) to remove any unreacted starting materials.
-
-
Activation:
-
To remove the solvent molecules from the pores of the coordination polymer, immerse the crystals in a volatile solvent like ethanol for 2-3 days, replacing the solvent every 24 hours.
-
Dry the activated material under vacuum.
-
Diagram of the Solvothermal Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of a coordination polymer.
Drug Loading into a this compound-Based Coordination Polymer (Hypothetical)
This protocol outlines a general procedure for loading a drug molecule into the pores of a pre-synthesized and activated coordination polymer.
Materials:
-
Activated this compound-based coordination polymer
-
Drug molecule of interest
-
Appropriate solvent in which the drug is soluble (e.g., ethanol, water, DMSO)
-
Shaker or orbital stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Drug Solution:
-
Prepare a stock solution of the drug in the chosen solvent at a known concentration.
-
-
Loading:
-
Disperse a known amount of the activated coordination polymer (e.g., 20 mg) in a specific volume of the drug solution (e.g., 10 mL).
-
Agitate the suspension on a shaker at room temperature for a specified period (e.g., 24-48 hours) to allow the drug to diffuse into the pores.
-
-
Separation:
-
Separate the drug-loaded coordination polymer from the solution by centrifugation.
-
-
Quantification of Loading:
-
Carefully collect the supernatant.
-
Measure the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry by monitoring the absorbance at the drug's λmax.
-
The amount of loaded drug can be calculated by subtracting the amount of drug in the supernatant from the initial amount of drug.
-
Wash the drug-loaded coordination polymer with a small amount of fresh solvent to remove surface-adsorbed drug and centrifuge again. The washing solvent can also be analyzed to ensure complete removal of non-encapsulated drug.
-
-
Drying:
-
Dry the drug-loaded coordination polymer under vacuum.
-
Diagram of the Drug Loading Process:
Caption: General workflow for loading a drug into a coordination polymer.
Data Presentation (Hypothetical)
The following tables present hypothetical data that could be generated from the characterization and evaluation of this compound-based coordination polymers.
Table 1: Hypothetical Synthesis Conditions and Crystal Properties
| Metal Ion | Solvent | Temperature (°C) | Time (h) | Crystal System | Space Group |
| Zn(II) | DMF | 100 | 48 | Monoclinic | P2₁/c |
| Cu(II) | DEF | 120 | 72 | Orthorhombic | Pnma |
| Mn(II) | Ethanol/Water | 80 | 24 | Triclinic | P-1 |
| Co(II) | DMF | 110 | 48 | Monoclinic | C2/c |
Table 2: Hypothetical Drug Loading and Release Characteristics
| Drug | Coordination Polymer | Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release at pH 7.4 (24h, %) | Release at pH 5.5 (24h, %) |
| Doxorubicin | Zn-DHM | 15.2 | 85.1 | 25.3 | 68.7 |
| Ibuprofen | Cu-DHM | 20.5 | 92.3 | 30.1 | 75.4 |
| 5-Fluorouracil | Mn-DHM | 12.8 | 78.9 | 22.5 | 62.1 |
| Curcumin | Co-DHM | 18.9 | 88.6 | 28.9 | 71.3 |
| *DHM = Dihydroxymaleate |
Concluding Remarks
While specific experimental data for coordination polymers using this compound as a linker is currently limited in the scientific literature, the general principles of coordination chemistry and materials synthesis provide a strong foundation for exploring its potential. The protocols and hypothetical data presented here are intended to serve as a starting point for researchers. The unique functionalization of this compound suggests that its coordination polymers could exhibit interesting properties relevant to drug delivery and other biomedical applications. Further experimental work is necessary to validate these hypotheses and to fully elucidate the potential of this promising but underexplored linker.
Application Notes and Protocols: Synthesis of Functionalized Nanoparticles Using Dihydroxymaleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of functionalized nanoparticles is a cornerstone of modern nanotechnology, with profound implications for drug delivery, diagnostics, and catalysis. Dihydroxymaleic acid, a dicarboxylic acid featuring two hydroxyl groups, presents itself as an exceptional capping and functionalizing agent for the synthesis of a variety of nanoparticles.[1][2][3] Its structure allows for robust chelation of metal ions, promoting controlled nucleation and growth of nanoparticles, while the exposed carboxyl and hydroxyl groups provide avenues for further functionalization and enhance colloidal stability.[4][5][6]
These application notes provide detailed protocols for the synthesis of gold (Au), silver (Ag), and iron oxide (Fe₃O₄) nanoparticles utilizing this compound as a reducing and stabilizing agent. Furthermore, we present key quantitative data for nanoparticles functionalized with analogous carboxylic acids to serve as a benchmark for characterization and application development.
Properties of this compound
This compound's utility in nanoparticle synthesis stems from its chemical properties:
-
Chelating Agent: The presence of two carboxylic acid groups and two hydroxyl groups allows for the effective chelation of metal ions, a critical step in controlling the size and morphology of nanoparticles during synthesis.[4][5][6]
-
Reducing Agent: The hydroxyl groups can participate in the reduction of metal salts to their metallic nanoparticle form.
-
Stabilizing Agent: Once formed, this compound can adsorb onto the nanoparticle surface, providing electrostatic stabilization and preventing aggregation.[7]
-
Functional Surface: The free carboxylic acid groups on the nanoparticle surface provide a negative charge, contributing to colloidal stability and offering reactive sites for the covalent attachment of targeting ligands, drugs, or imaging agents.
Experimental Protocols
The following protocols are adapted from established methods for nanoparticle synthesis using structurally similar carboxylic acids, such as citric acid and maleic acid.[8][9][10] Researchers should consider these as a starting point and optimize the reaction conditions for their specific applications.
Protocol 1: Synthesis of this compound-Coated Gold Nanoparticles (AuNPs)
This protocol is adapted from the well-established Turkevich method for gold nanoparticle synthesis using citrate.[7][8][11]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
This compound solution (e.g., 30 mM)
-
Deionized water
-
Glassware (thoroughly cleaned)
-
Stirring hotplate
Procedure:
-
In a clean Erlenmeyer flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 5 mL of 30 mM this compound solution into the boiling HAuCl₄ solution.
-
Observe the color change of the solution from yellow to colorless, then to a deep red or burgundy, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The resulting colloidal gold solution can be stored at 4°C for several weeks.
Characterization:
-
UV-Vis Spectroscopy: A surface plasmon resonance peak between 515-530 nm is indicative of spherical AuNPs.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and monodispersity of the AuNPs.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution.
-
Zeta Potential: To assess the surface charge and colloidal stability.
Protocol 2: Synthesis of this compound-Coated Silver Nanoparticles (AgNPs)
This protocol is based on the chemical reduction of silver nitrate using a reducing agent and this compound as a capping agent.[9]
Materials:
-
Silver nitrate (AgNO₃) solution (0.1 M)
-
Iron (II) sulfate heptahydrate (FeSO₄·7H₂O) solution (0.05 M)
-
This compound solution (0.02 M)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare a 100 mL solution of 0.1 M silver nitrate.
-
To this solution, add iron (II) sulfate heptahydrate to a final concentration of 0.05 M while stirring.
-
In a separate beaker, prepare the 0.02 M this compound solution.
-
Add the this compound solution to the silver nitrate and iron sulfate mixture under vigorous stirring at room temperature.
-
Continue stirring for 30 minutes. A color change will indicate the formation of AgNPs.
-
The nanoparticles can be purified by centrifugation and washing with deionized water.
Characterization:
-
UV-Vis Spectroscopy: A characteristic surface plasmon resonance peak for AgNPs is typically observed between 400-450 nm.[9]
-
TEM/SEM: To analyze the morphology and size of the synthesized nanoparticles.[9]
-
DLS and Zeta Potential: To determine the hydrodynamic size, size distribution, and surface charge.
Protocol 3: Synthesis of this compound-Coated Iron Oxide Nanoparticles (IONPs)
This protocol is adapted from the co-precipitation method for synthesizing iron oxide nanoparticles with a carboxylic acid coating.[10][12]
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound
-
Ammonium hydroxide (NH₄OH) solution (25%)
-
Deionized water
-
Nitrogen gas supply
-
Magnetic stirrer with heating capabilities
Procedure:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water under a nitrogen atmosphere to prevent oxidation.
-
Add this compound to the iron salt solution and stir until fully dissolved.
-
Heat the mixture to 80°C with vigorous stirring.
-
Slowly add ammonium hydroxide solution dropwise until the pH reaches approximately 10-11. A black precipitate of IONPs will form.
-
Continue stirring at 80°C for 1-2 hours.
-
Cool the reaction to room temperature.
-
Collect the nanoparticles using a strong magnet and wash them several times with deionized water until the supernatant is neutral.
-
Resuspend the this compound-coated IONPs in deionized water.
Characterization:
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the iron oxide (magnetite or maghemite).
-
TEM: To observe the size and morphology of the IONPs.
-
Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles.
-
DLS and Zeta Potential: To assess the hydrodynamic size and surface charge.
Quantitative Data Presentation
The following tables summarize representative quantitative data for nanoparticles functionalized with carboxylic acids analogous to this compound. This data is intended to provide a comparative baseline for researchers.
Table 1: Physicochemical Properties of Carboxylic Acid-Functionalized Nanoparticles
| Nanoparticle Type | Capping Agent | Average Size (TEM) | Hydrodynamic Diameter (DLS) | Zeta Potential (mV) |
| AgNPs | Maleic Acid | 39 ± 4 nm[9] | ~50 nm | -30 to -40 mV |
| AuNPs | Citric Acid | 15 - 25 nm | ~30 nm | -35 to -50 mV |
| IONPs | Succinic Acid | <10 nm[10] | 50 - 100 nm | -25 to -45 mV[13] |
| AgNPs | Adipic Acid | 19.7 ± 1.5 nm[14] | 30 ± 5.0 nm[14] | -35.5 ± 2.4 mV[14] |
Table 2: Performance Metrics in Drug Delivery Applications
| Nanoparticle System | Drug | Drug Loading Efficiency (%) | Cytotoxicity (Cell Line) | Reference |
| Oleic Acid-coated ZnFe₂O₄ NPs | Doxorubicin | ~99% | High against SH-SY5Y neuroblastoma | [15] |
| Carboxymethylcellulose NPs | Hydroxycamptothecin | High | Effective against tumor cells | [16] |
| Star Polymer-Dox Conjugates | Doxorubicin | 7.3 - 37.6 wt% | Effective at pH 5 and 6 | [17] |
| Carboxyl-functionalized SWCNTs | - | - | Higher toxicity compared to pristine SWCNTs (HUVEC) | [18] |
Visualizations
Experimental Workflow: Nanoparticle Synthesis
Caption: General workflow for the synthesis of this compound-functionalized nanoparticles.
Cellular Uptake Signaling Pathway
References
- 1. This compound [drugfuture.com]
- 2. CAS 526-84-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Dihydroxymalonic acid | C3H4O6 | CID 68412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Citric Acid in Gold Nanoparticle Synthesis [nanopartz.com]
- 8. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 9. Synthesis of Functional Silver Nanoparticles and Microparticles with Modifiers and Evaluation of Their Antimicrobial, Anticancer, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylic acid-stabilised iron oxide nanoparticles for use in magnetic hyperthermia - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A Facile pH Controlled Citrate-Based Reduction Method for Gold Nanoparticle Synthesis at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nanobioletters.com [nanobioletters.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of carboxylic acid functionalization on the cytotoxic effects induced by single wall carbon nanotubes on human endothelial cells (HUVEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
dihydroxymaleic acid in the development of biodegradable hydrogels
Application Notes and Protocols: Dihydroxymaleic Acid Analogs in Biodegradable Hydrogel Development
Disclaimer: Extensive literature searches did not yield specific data on the use of . The following application notes and protocols are based on chemically related and commonly used dicarboxylic acids, namely maleic acid and malic acid , which are extensively documented in the development of biodegradable hydrogels for biomedical applications. These compounds share structural similarities with this compound and provide a strong basis for understanding how such functionalities can be incorporated into hydrogel networks.
Introduction
Biodegradable hydrogels are a cornerstone of modern biomedical research, with significant applications in tissue engineering and controlled drug delivery.[1][2] These three-dimensional polymeric networks possess high water content, biocompatibility, and tunable mechanical properties that mimic native extracellular matrix.[1][3] The incorporation of monomers and crosslinkers like maleic acid and malic acid allows for the introduction of hydrolytically labile ester bonds, rendering the hydrogels biodegradable.[4][5] Furthermore, the carboxylic acid groups present in these molecules offer opportunities for pH-responsive behavior and further functionalization.[6]
This document provides detailed protocols for the synthesis, characterization, and application of biodegradable hydrogels based on maleic acid and malic acid, serving as a comprehensive guide for researchers, scientists, and drug development professionals.
Key Applications
-
Controlled Drug Delivery: The porous structure and tunable degradation rate of these hydrogels enable the sustained release of therapeutic agents, ranging from small molecule drugs to large biologics.[7][8] The release kinetics can be modulated by altering the crosslinking density and the chemical composition of the hydrogel network.[4]
-
Tissue Engineering: These hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues such as cartilage, bone, and skin.[1][2][4] Their biodegradability ensures that the scaffold gradually degrades as new tissue is formed, eventually being replaced by native tissue.
-
3D Bioprinting: The rheological properties of certain maleic acid-based hydrogel formulations make them suitable as bio-inks for 3D printing, allowing for the fabrication of complex, patient-specific tissue constructs.[4]
Experimental Protocols
Protocol 3.1: Synthesis of a Maleic Acid-Based Hydrogel via Condensation Polymerization
This protocol describes the synthesis of a tough, adhesive, and biodegradable hydrogel through the condensation polymerization of maleic acid and propylene diepoxide, suitable for applications in 3D printing and tissue engineering.[4]
Materials:
-
Maleic acid
-
Propylene diepoxide
-
Caffeine (catalyst)
-
Lipoic acid (capping agent)
-
Poly(ethylene glycol) diacrylate (PEGDA) (for UV crosslinking)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Pre-polymer Synthesis: In a reaction vessel, combine maleic acid and propylene diepoxide in a desired molar ratio.
-
Add caffeine as a catalyst to initiate the ring-opening condensation polymerization.
-
Heat the reaction mixture at 90°C under a nitrogen atmosphere. The viscosity of the solution will increase as polymerization proceeds.
-
To control the molecular weight, add lipoic acid as a capping agent and continue the reaction for 24 hours to obtain a lipoic acid-capped gel (LP-capped gel).
-
Printable Ink Formulation: For 3D printing applications, mix the LP-capped gel with a photoinitiator and PEGDA.
-
3D Printing and Curing: The formulated ink can be extruded using a 3D bioprinter to create desired scaffold geometries.
-
Post-printing, the scaffold is exposed to UV irradiation to induce graft polymerization of PEGDA, enhancing the mechanical properties and fidelity of the printed structure.[4]
Protocol 3.2: Synthesis of a Malic Acid-Containing Hydrogel via Photopolymerization
This protocol details the synthesis of a biocompatible and biodegradable hydrogel using a β-malic acid-containing poly(ethylene glycol) dimethacrylate (PEGMAc) monomer.
Materials:
-
β-malic acid-containing poly(ethylene glycol) dimethacrylate (PEGMAc)
-
Methacrylated O-carboxymethylchitosan (OCMCS)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Deionized water
Procedure:
-
Prepare an aqueous solution containing PEGMAc, OCMCS, and PEGDA at the desired weight ratios (e.g., 6:20:74 w/w/w).
-
Add a photoinitiator to the polymer solution and mix thoroughly.
-
Cast the solution into a mold of the desired shape.
-
Expose the solution to UV light to initiate photopolymerization and form a firm hydrogel.
Characterization Protocols
Protocol 4.1: Swelling Behavior
-
Prepare disc-shaped hydrogel samples and record their dry weight (Wd).
-
Immerse the samples in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[6]
Protocol 4.2: In Vitro Degradation
-
Place pre-weighed, dry hydrogel samples in PBS (pH 7.4) at 37°C.
-
At specific time points, remove the samples, wash with deionized water, and lyophilize to a constant weight.
-
The degradation is determined by the percentage of weight loss over time.[4]
Protocol 4.3: Mechanical Testing
-
Perform compression tests on swollen hydrogel samples using a universal testing machine.
-
The compressive modulus can be determined from the slope of the initial linear region of the stress-strain curve.
Protocol 4.4: In Vitro Biocompatibility
-
Culture relevant cell lines (e.g., fibroblasts, osteoblasts) in the presence of hydrogel extracts or directly on the hydrogel surface.
-
Assess cell viability and proliferation using assays such as the MTT or Live/Dead assay at various time points (e.g., 1, 3, and 7 days).[4]
Quantitative Data Summary
| Hydrogel Composition | Crosslinking Method | Mechanical Properties (Compressive Modulus) | Swelling Ratio (%) | Degradation Time | Cell Viability (%) | Reference |
| Poly(maleate-propylene oxide)-lipoate-poly(ethylene oxide) | Condensation Polymerization & UV Grafting | Tunable with PEGDA concentration | Controlled by crosslinking density | Adjustable (days to weeks) | > 96% (MC3T3 cells) | [4] |
| OCMCS/PEGMAc/PEGDA (6:20:74 w/w/w) | Photopolymerization | Firm hydrogel | Dependent on composition | Biodegradable | High cytocompatibility | |
| Poly(methacrylic acid-co-maleic acid) | Free Radical Polymerization | Not specified | Increases with maleic acid content | Not specified | Not specified | [6] |
Visualizations
Diagrams
Caption: Synthesis workflows for maleic acid-based hydrogels.
Caption: Drug release mechanisms from biodegradable hydrogels.
Caption: Hydrogel application in tissue engineering.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogels for Biomedical Applications [sigmaaldrich.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Swelling study of Poly (Methacrylic acid-co-Maleic acid) Hydrogels – Oriental Journal of Chemistry [orientjchem.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Analysis of Dihydroxymaleic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the expected electrochemical properties of dihydroxymaleic acid and its derivatives. Due to the limited direct experimental data on this compound, this document leverages available information on the parent compound, maleic acid, and analogous dihydroxy-substituted organic acids to provide a predictive framework and detailed experimental protocols for researchers to conduct their own electrochemical characterizations.
Introduction to the Electrochemistry of this compound
This compound, a derivative of maleic acid, is a molecule of interest in various fields, including drug development, due to its structural features. Understanding its electrochemical properties is crucial for elucidating its redox behavior, potential antioxidant or pro-oxidant activity, and for developing electroanalytical methods for its detection and quantification.
The electrochemical behavior of this compound is expected to be influenced by its two key functional moieties: the carbon-carbon double bond and the two hydroxyl groups attached to it. The double bond is susceptible to electrochemical reduction, similar to maleic acid, while the enediol system is prone to oxidation.
Predicted Electrochemical Behavior
Based on the known electrochemical properties of maleic acid and other hydroxylated organic acids, the following behavior can be anticipated for this compound:
-
Reduction: The carbon-carbon double bond in this compound is expected to be reducible, likely in a two-electron, two-proton process to form dihydroxysuccinic acid. The reduction potential is anticipated to be pH-dependent.
-
Oxidation: The enediol moiety is susceptible to oxidation. This is expected to be an irreversible process, potentially involving the formation of radical intermediates and subsequent reaction products. The presence of hydroxyl groups is likely to make this compound more easily oxidizable than maleic acid.
Quantitative Data Summary (Based on Maleic Acid as an Analog)
The following tables summarize the electrochemical data for maleic acid, which can serve as a baseline for investigating this compound. Researchers should expect shifts in these potential values due to the electronic effects of the hydroxyl groups on the this compound structure.
Table 1: Electrochemical Reduction of Maleic Acid
| Electrode Material | Supporting Electrolyte/pH | Reduction Potential (V) | Technique | Number of Electrons (n) | Reference |
| Lead (Pb) | 0.1 M H₂SO₄ | More positive than Fumaric Acid by ~0.1 V | Voltammetry | 2 | [1] |
| Platinum (Pt) | 0.1 M Na₂HPO₄ | -0.62 (vs. Ag/AgCl) | Cyclic Voltammetry | - | [2][3] |
| Glassy Carbon (GC) modified with Pt nanoparticles | 0.1 M KCl | -0.44 and -0.59 (vs. Ag/AgCl) | Cyclic Voltammetry | - | [4] |
| Hanging Mercury Drop (HMDE) | pH 1.30 | ~ -0.60 | Square Wave Voltammetry | - | [5] |
| Hanging Mercury Drop (HMDE) | pH 8.15 | -1.38 | Square Wave Voltammetry | - | [5] |
Table 2: Electrochemical Oxidation of Maleic Acid
| Electrode Material | Supporting Electrolyte | Oxidation Potential (V) | Technique | Observations | Reference |
| Boron-Doped Diamond (BDD) | 1 M Perchloric Acid | ~2.0 - 2.1 (vs. MSE) | Cyclic Voltammetry | Oxidation signal is very close to the oxygen evolution region. | [6] |
Experimental Protocols
The following are detailed protocols for the electrochemical characterization of this compound and its derivatives.
Protocol 1: Cyclic Voltammetry (CV) for Initial Characterization
Cyclic voltammetry is an essential technique for initial electrochemical characterization, providing information on redox potentials, reversibility of electron transfer, and potential reaction mechanisms.
Objective: To determine the reduction and oxidation potentials of this compound and assess the reversibility of the redox processes.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell (including working, reference, and counter electrodes)
-
Working electrodes: Glassy Carbon (GC), Platinum (Pt), Gold (Au)
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter electrode: Platinum wire or graphite rod
-
-
This compound
-
Supporting electrolytes (e.g., 0.1 M KCl, 0.1 M phosphate buffer solutions of various pH)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the Analyte Solution: Dissolve a known concentration of this compound (e.g., 1 mM) in the chosen supporting electrolyte.
-
Assemble the Electrochemical Cell: Place the working, reference, and counter electrodes in the cell containing the analyte solution.
-
Deoxygenate the Solution: Bubble inert gas through the solution for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Set Up the Potentiostat:
-
Select the Cyclic Voltammetry mode.
-
Set the potential window. For an initial scan, a wide range is recommended (e.g., -1.5 V to +1.5 V vs. Ag/AgCl). This can be narrowed in subsequent experiments based on the observed redox events.
-
Set the scan rate (e.g., 100 mV/s).
-
Set the number of cycles (e.g., 3).
-
-
Run the Experiment: Start the potential scan and record the cyclic voltammogram.
-
Analyze the Data:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the formal potential, E°' = (Epa + Epc) / 2.
-
Determine the peak separation, ΔEp = Epa - Epc. For a reversible n-electron process, ΔEp should be close to 59/n mV at 25°C.
-
Analyze the ratio of peak currents (Ipa/Ipc). A ratio of 1 indicates a reversible process.
-
-
Vary Scan Rate: Repeat the experiment at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer. For a diffusion-controlled process, the peak current will be proportional to the square root of the scan rate.
Protocol 2: Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity
DPV is a more sensitive technique than CV and is well-suited for quantitative analysis.
Objective: To determine the concentration of this compound with high sensitivity and to resolve overlapping peaks.
Materials: Same as for Protocol 4.1.
Procedure:
-
Follow steps 1-3 from Protocol 4.1.
-
Set Up the Potentiostat:
-
Select the Differential Pulse Voltammetry mode.
-
Set the initial and final potentials to scan through the potential range of interest identified from CV.
-
Set the modulation amplitude (e.g., 50 mV).
-
Set the pulse width (e.g., 50 ms).
-
Set the step potential (e.g., 5 mV).
-
-
Run the Experiment: Start the scan and record the differential pulse voltammogram.
-
Analyze the Data: The peak height in the DPV voltammogram is directly proportional to the concentration of the analyte.
-
Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Run DPV for each standard and plot the peak current versus concentration to create a calibration curve. This can be used to determine the concentration of unknown samples.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties
EIS is a powerful technique for studying the kinetics of electron transfer and the properties of the electrode-solution interface.
Objective: To investigate the charge transfer resistance and capacitance at the electrode surface during the redox processes of this compound.
Materials: Same as for Protocol 4.1, with an EIS-capable potentiostat.
Procedure:
-
Follow steps 1-3 from Protocol 4.1.
-
Set Up the Potentiostat:
-
Select the Electrochemical Impedance Spectroscopy mode.
-
Set the DC potential to the formal potential (E°') of the redox couple of interest, as determined by CV.
-
Set the AC amplitude (a small perturbation, e.g., 10 mV).
-
Set the frequency range (e.g., from 100 kHz to 0.1 Hz).
-
-
Run the Experiment: Start the frequency scan and record the impedance data.
-
Analyze the Data:
-
Plot the data as a Nyquist plot (imaginary impedance vs. real impedance).
-
Fit the data to an equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl). The Rct value is inversely proportional to the rate of electron transfer.
-
Application in Drug Development
The electrochemical properties of this compound and its derivatives are highly relevant in the context of drug development:
-
Metabolic Fate: Electrochemical oxidation can be used to mimic metabolic transformations that a drug molecule might undergo in the body. By identifying the oxidation products, researchers can gain insights into potential metabolites.
-
Antioxidant/Pro-oxidant Activity: The redox potentials obtained from electrochemical studies can help to predict whether a compound is likely to act as an antioxidant (by readily donating electrons) or a pro-oxidant.
-
Quantitative Analysis: Sensitive electroanalytical methods, such as DPV, can be developed for the quantification of these compounds in pharmaceutical formulations and biological fluids, which is essential for pharmacokinetic and quality control studies.
-
Drug-Target Interactions: Electrochemical methods can be employed to study the interaction of these molecules with biological targets, such as enzymes or DNA, by observing changes in the electrochemical response upon binding.
Conclusion
While direct experimental data on the electrochemical properties of this compound is not yet widely available, a predictive understanding can be established based on its structural similarity to maleic acid and other dihydroxy-substituted organic acids. The detailed protocols provided herein offer a clear roadmap for researchers to perform a comprehensive electrochemical characterization of this compound and its derivatives. Such studies will be invaluable for advancing our understanding of these molecules and their potential applications, particularly in the field of drug development.
References
Safety Operating Guide
Proper Disposal of Dihydroxymaleic Acid: A Guide for Laboratory Professionals
The proper disposal of dihydroxymaleic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a derivative of maleic acid, this compound should be handled as a hazardous chemical waste, with specific procedures in place to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Work should always be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[3][5]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, should follow the established hazardous waste management guidelines of your institution, which are in accordance with regulations set by agencies such as the Environmental Protection Agency (EPA).[6][7]
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.[6]
-
Segregate this compound waste from other chemical waste streams to prevent incompatible reactions. Specifically, store acids separately from bases, cyanides, and sulfides.[8]
2. Neutralization (if applicable and safe):
-
For aqueous solutions of this compound, neutralization can make the waste safer to handle.[9]
-
Slowly add a suitable base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[9]
-
Monitor the pH of the solution. The goal is to reach a neutral pH of 7.[9]
-
Caution: The neutralization reaction may generate heat and gas. Perform this step carefully in a fume hood.
3. Containerization and Labeling:
-
Use a chemically compatible, leak-proof container for collecting the this compound waste.[10] The original container, if in good condition, is often a suitable choice.[8]
-
The container must be securely capped at all times, except when adding waste.[6][8]
-
Properly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's hazardous waste management program.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[8][11]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]
-
Ensure the SAA is inspected weekly for any signs of leakage.[8]
5. Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EH&S) department or the designated hazardous waste management office to arrange for pickup and disposal.[11]
-
Do not dispose of this compound down the drain or in the regular trash.[6][7]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
Wearing appropriate PPE, prevent the spread of the spill.
-
For solid spills, avoid generating dust.[12] Use a HEPA-filtered vacuum for cleanup if available.[12]
-
Collect the spilled material and any contaminated absorbent materials into a designated and labeled hazardous waste container.[6][12]
-
Clean the spill area thoroughly.
-
Report the spill to your EH&S department.
Quantitative Data for Acid Waste Disposal
The following table summarizes general quantitative guidelines for the disposal of acidic waste in a laboratory setting. These are general parameters and may be superseded by your institution's specific protocols.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | Prohibited for hazardous acids. For approved dilute acids and bases, typically between 5.5 and 10.5. | [7] |
| SAA Maximum Volume | A maximum of 55 gallons of hazardous waste may be stored in any SAA. | [11] |
| SAA Time Limit | Partially filled, properly labeled containers may remain in an SAA for up to one year. | [8] |
| Full Container Removal | Full containers must be removed from the SAA within three days. | [8] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS 526-84-1: this compound | CymitQuimica [cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. nc-p-001.sitecorecontenthub.cloud [nc-p-001.sitecorecontenthub.cloud]
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydroxymaleic Acid
For Immediate Reference: Key Safety and Handling Protocols for Dihydroxymaleic Acid
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is anticipated to be harmful if swallowed or in contact with skin, capable of causing severe skin burns, serious eye damage, and respiratory irritation.[1][2] Adherence to stringent PPE protocols is mandatory to ensure personnel safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields and a face shield | Must be worn when there is a potential for splashing or dust generation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. |
| Acid-resistant lab coat or coveralls | Should be worn at all times when handling the substance. | |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside of a certified chemical fume hood or if dust generation is likely. |
Operational Handling and Storage
Proper operational procedures are critical to minimize exposure and ensure a safe laboratory environment.
Handling:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2]
-
Spill Management: In the event of a spill, evacuate the area. For solid spills, carefully sweep up the material to avoid dust generation and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Disposal Protocol:
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
